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  • Product: 2,5-Diaminoindan dihydrochloride
  • CAS: 131742-56-8

Core Science & Biosynthesis

Foundational

2,5-Diaminoindan Dihydrochloride: Structural Properties, Synthesis, and Applications in Advanced Pharmacophore Design

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) is a conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) is a conformationally restricted, bifunctional building block highly valued in medicinal chemistry and rational drug design. By combining a rigid indane core with two distinct primary amine handles, this molecule serves as a privileged scaffold for developing ligands targeting G-protein-coupled receptors (GPCRs) and kinase hinge regions. This technical whitepaper details the structural properties, mechanistic rationale for its use in polypharmacology, and a self-validating synthetic methodology designed to ensure high-purity isolation of this highly polar intermediate.

Structural & Physicochemical Profiling

The indane ring provides a rigid, planar-to-puckered framework that restricts the conformational freedom of attached functional groups, reducing the entropic penalty upon target binding. The introduction of the C5-amino group breaks the inherent symmetry of the indane core, rendering the C2 carbon a chiral center. Consequently, 2,5-diaminoindane exists as (R) and (S) enantiomers, though it is predominantly utilized as a racemate in early-stage screening.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2,3-Dihydro-1H-indene-2,5-diamine dihydrochloride
CAS Registry Number 131742-56-8
Molecular Formula C₉H₁₄Cl₂N₂ (C₉H₁₂N₂ · 2HCl)
Molecular Weight 221.13 g/mol
Physical State Off-white to pale brown crystalline powder
Solubility Highly soluble in H₂O and DMSO; insoluble in non-polar organics
pKa (Estimated) ~9.8 (C2-aliphatic amine), ~4.6 (C5-aromatic amine)
Stereochemistry Chiral at C2 (Supplied as racemate unless specified)

Mechanistic Role in Advanced Pharmacophore Design

The strategic value of 2,5-diaminoindane lies in its dual-amine topology, which allows it to act as an anchor and an extension point simultaneously.

The C2-Amine (The Anchor): The 2-aminoindane substructure is a well-documented rigid analogue of phenethylamine. In aminergic GPCRs (such as Dopamine D2 or Serotonin 5-HT receptors), the basic C2-nitrogen becomes protonated at physiological pH and forms a critical, highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32) in the orthosteric binding site [1].

The C5-Amine (The Extension): Modern drug discovery often pursues "polypharmacology"—designing a single ligand to modulate multiple targets simultaneously. The C5-aromatic amine provides an ideal synthetic handle for functionalization (via amidation, Buchwald-Hartwig cross-coupling, or urea formation). This allows the core scaffold to expand outward from the orthosteric site into secondary binding pockets, enhancing both affinity and subtype selectivity [1].

PharmacophoreLogic Core 2,5-Diaminoindane Core (Rigid Scaffold) Amine2 C2-Primary Amine (Basic Center) Core->Amine2 Structural Feature Amine5 C5-Primary Amine (Functional Handle) Core->Amine5 Structural Feature GPCR GPCR Orthosteric Site (Asp3.32 Anchor) Amine2->GPCR Salt Bridge Formation Deriv Chemical Derivatization (Amides, Ureas) Amine5->Deriv Synthetic Extension SecPocket Secondary Binding Pocket (Polypharmacology) Deriv->SecPocket Enhanced Affinity

Fig 2. Pharmacophore mapping of 2,5-diaminoindane for GPCR ligand design.

Synthesis Methodology & Mechanistic Causality

The synthesis of 2,5-diaminoindan dihydrochloride requires strict chemoselectivity to manage the two distinct nitrogen-containing groups. The standard route builds upon the well-established functionalization of indane derivatives [2].

  • Regioselective Nitration: 2-Indanone is treated with a nitric/sulfuric acid mixture at 0°C. The reaction regioselectively nitrates the aromatic ring at the 5-position due to the directing effects of the fused cyclopentanone ring.

  • Chemoselective Reductive Amination: The 5-nitro-2-indanone is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN). Causality: NaBH₃CN is specifically chosen over stronger hydrides (like LiAlH₄) because it is stable at the slightly acidic pH required for imine formation and selectively reduces the intermediate iminium ion without prematurely reducing the aromatic nitro group.

  • Catalytic Hydrogenation: The resulting 2-amino-5-nitroindane is reduced using H₂ gas over Palladium on Carbon (Pd/C). Causality: Pd/C provides a clean, surface-mediated reduction of the nitro group to the primary aniline. This avoids harsh dissolving-metal reductions (e.g., Fe/HCl) that generate heavy metal waste and complicate the isolation of the highly polar diamine.

  • Thermodynamic Stabilization (Salt Formation): The free base of 2,5-diaminoindane is highly electron-rich and susceptible to rapid aerial oxidation, which leads to dark, polymeric impurities. Causality: Immediate treatment with anhydrous HCl precipitates the dihydrochloride salt. Protonating both basic centers drastically reduces the electron density on the aromatic ring, granting long-term thermodynamic stability and enhancing aqueous solubility for biological assays.

SynthesisWorkflow A 2-Indanone (Starting Material) B Nitration (HNO3 / H2SO4, 0°C) A->B Regioselective Addition C 5-Nitro-2-indanone (Intermediate 1) B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D Chemoselective Imine Reduction E 2-Amino-5-nitroindane (Intermediate 2) D->E F Catalytic Hydrogenation (H2, Pd/C, MeOH) E->F Nitro-to-Amine Reduction G 2,5-Diaminoindane (Free Base) F->G H Salt Formation (HCl in Ether/EtOH) G->H Thermodynamic Stabilization I 2,5-Diaminoindan Dihydrochloride (Final Product) H->I

Fig 1. Step-by-step synthesis workflow of 2,5-diaminoindan dihydrochloride.

Self-Validating Experimental Protocol

The following protocol details the critical final stages (Hydrogenation and Salt Formation). It is designed as a self-validating system incorporating In-Process Controls (IPCs) to prevent downstream failures.

Step 1: Catalytic Hydrogenation

  • Dissolve 2-amino-5-nitroindane (10.0 g, 56 mmol) in anhydrous methanol (150 mL) within a high-pressure hydrogenation vessel.

  • Purge the vessel with N₂ gas for 5 minutes to displace oxygen.

  • Carefully add 10% Pd/C (1.0 g, 10% w/w). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Pressurize the vessel with H₂ gas to 40 psi and agitate at room temperature.

  • IPC Check: After 3 hours, sample the reaction. Perform LC-MS analysis. The reaction is validated as complete when the starting material peak (m/z 179 [M+H]⁺) is completely replaced by the product peak (m/z 149 [M+H]⁺).

  • Filter the mixture through a pad of Celite under an N₂ atmosphere to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

Step 2: Dihydrochloride Salt Formation

  • Transfer the methanolic filtrate containing the free base to a round-bottom flask cooled in an ice bath (0–5°C).

  • Slowly add 2.5 equivalents of a 2M HCl solution in diethyl ether dropwise under vigorous stirring.

  • Validation: A thick, off-white precipitate will form immediately as the dual-protonated salt crashes out of the organic solvent.

  • Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Filter the precipitate under vacuum, wash with cold diethyl ether (2 x 30 mL), and dry under a high vacuum at 40°C for 12 hours to yield 2,5-diaminoindan dihydrochloride.

Analytical Characterization

To verify the integrity of the synthesized batch, the following analytical parameters must be met.

Table 2: Analytical Validation Parameters
TechniqueExpected Data / Validation Criteria
LC-MS (ESI+) Base peak at m/z 149.1[M+H]⁺ (corresponds to the free base C₉H₁₂N₂).
¹H NMR (400 MHz, D₂O) δ 7.40 (d, 1H), 7.35 (s, 1H), 7.28 (d, 1H) [Aromatic protons]; δ 4.15 (m, 1H) [C2 methine]; δ 3.40 (dd, 2H), 3.05 (dd, 2H)[C1 and C3 diastereotopic methylenes].
HPLC Purity > 98% (Reverse-phase C18 column, Gradient: 5-95% MeCN in H₂O with 0.1% TFA over 15 min).
Elemental Analysis Calculated for C₉H₁₄Cl₂N₂: C, 48.89; H, 6.38; N, 12.67. Found within ±0.4%.

References

  • Kampen S, Duy Vo D, Zhang X, et al. "Structure-Guided Design of G-Protein-Coupled Receptor Polypharmacology." Angewandte Chemie International Edition. 2021; 60(33): 18022–18030.[Link]

  • Ellis TK, Hochla VM, Soloshonok VA. "Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent." Journal of Organic Chemistry. 2003 Jun 13; 68(12): 4973-6.[Link]

Exploratory

Preclinical In Vitro Characterization of 2,5-Diaminoindan Dihydrochloride: Mechanisms of Monoaminergic Modulation

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Rationale When characterizing a novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Structural Rationale

When characterizing a novel rigidified phenethylamine analog like 2,5-diaminoindan dihydrochloride (CAS 131742-56-8) , we must look beyond simple receptor binding affinities. The dihydrochloride salt form is specifically utilized in in vitro settings to ensure complete dissolution in aqueous physiological buffers (pH 7.4), preventing artifactual data caused by compound precipitation in microplate assays.

Structurally, 2,5-diaminoindan consists of an indan skeleton with primary amines at the 2- and 5-positions. The 2-amino group acts as the primary pharmacophore for recognition by plasma membrane monoamine transporters (PMATs). However, the addition of the 5-amino group alters the electronic distribution and steric bulk of the aromatic ring. Drawing parallels from structurally related compounds like 5-methoxy-2-aminoindan (MEAI) and 5,6-methylenedioxy-2-aminoindan (MDAI), substitution at the 5-position typically shifts selectivity away from the dopamine transporter (DAT) and towards the serotonin transporter (SERT)[1][2].

Based on the established pharmacology of the aminoindan class, this guide outlines the self-validating in vitro experimental frameworks required to elucidate the three primary mechanisms of action for 2,5-diaminoindan: Monoamine Transporter Efflux, TAAR1 Agonism, and MAO Inhibition.

Primary Mechanism: Substrate-Driven Monoamine Efflux

Unlike simple reuptake inhibitors (e.g., cocaine), aminoindans typically act as substrate-type monoamine releasers[1]. To prove that 2,5-diaminoindan induces non-vesicular release rather than just blocking reuptake, we must use an assay system that preserves the vesicular monoamine transporter (VMAT2) machinery. Therefore, primary rat brain synaptosomes are chosen over transfected HEK293 cells.

Step-by-Step Protocol: Synaptosomal Radioligand Release Assay

Causality Check: Why use rapid filtration? Monoamine transporters operate on a millisecond timescale. Rapid filtration over glass-fiber filters immediately halts the transport process, ensuring the measured intracellular radioligand accurately reflects the equilibrium state at the exact moment of termination.

  • Synaptosome Preparation: Euthanize adult male Sprague-Dawley rats. Rapidly dissect the striatum (for DAT) and cortex (for SERT/NET). Homogenize tissue in ice-cold 0.32 M sucrose buffer to preserve osmotic balance, followed by differential centrifugation to isolate the P2 synaptosomal fraction.

  • Radioligand Loading: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Incubate with 5 nM [³H]dopamine, [³H]serotonin, or [³H]norepinephrine for 30 minutes at 37°C to allow VMAT2-mediated vesicular packaging.

  • Compound Incubation: Aliquot the loaded synaptosomes into 96-well plates. Add 2,5-diaminoindan dihydrochloride at varying concentrations (10 nM to 100 μM). Include a positive control (e.g., D-amphetamine for DAT, fenfluramine for SERT) and a vehicle control to validate the assay window. Incubate for exactly 15 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass-fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify retained radioactivity using a Liquid Scintillation Counter (LSC). A decrease in retained radioactivity indicates compound-induced efflux.

Workflow Step1 Synaptosome Isolation Step2 Radioligand Loading Step1->Step2 Step3 Compound Incubation Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 1: Step-by-step in vitro workflow for the synaptosomal monoamine release assay.

Secondary Mechanism: TAAR1 Agonism & Intracellular Signaling

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular, Gs-coupled GPCR. Aminoindans are well-documented TAAR1 agonists[3]. Once 2,5-diaminoindan is transported into the cytosol via PMATs, it binds to TAAR1. This activates adenylyl cyclase, increasing cyclic AMP (cAMP), which subsequently activates PKA and PKC. These kinases phosphorylate the monoamine transporters, triggering reverse transport (efflux).

Step-by-Step Protocol: In Vitro cAMP Accumulation Assay

Causality Check: Why add IBMX? Isobutylmethylxanthine (IBMX) is a non-selective phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP, IBMX allows cAMP to accumulate to measurable levels, ensuring a robust signal-to-noise ratio in the TR-FRET readout.

  • Cell Culture: Culture HEK293 cells stably expressing human TAAR1 (hTAAR1) in DMEM supplemented with 10% FBS.

  • Cell Plating: Harvest cells and resuspend in stimulation buffer (HBSS containing 1 mM IBMX and 0.1% BSA). Plate at 10,000 cells/well in a 384-well microplate.

  • Agonist Stimulation: Add 2,5-diaminoindan dihydrochloride (serial dilutions) to the wells. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add TR-FRET cAMP detection reagents (e.g., Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). The endogenous cAMP generated by TAAR1 activation competes with the Eu-cAMP for antibody binding, resulting in a decrease in the FRET signal.

  • Readout: Measure time-resolved fluorescence at 620 nm and 665 nm using a microplate reader. Calculate EC50 values using non-linear regression.

G A 2,5-Diaminoindan B Monoamine Transporters (DAT / SERT) A->B Substrate binding C TAAR1 Receptor (Intracellular) A->C Agonism G Transporter Phosphorylation B->G Conformational shift D Gs Protein & Adenylyl Cyclase C->D Activation E cAMP Accumulation D->E ATP conversion F PKA / PKC Kinases E->F Kinase cascade F->G Phosphorylation H Monoamine Efflux G->H Non-vesicular release

Figure 2: Proposed intracellular signaling pathway and monoamine efflux mechanism of 2,5-diaminoindan.

Tertiary Mechanism: Monoamine Oxidase (MAO) Inhibition

The indan core is a privileged scaffold for MAO enzymes; for example, the anti-Parkinsonian drug rasagiline and its active metabolite 1-aminoindan rely on this structure[4]. The 2,5-diamino substitution may competitively occupy the FAD-containing active site of MAO-A or MAO-B, preventing the degradation of endogenous monoamines.

Step-by-Step Protocol: Fluorometric MAO Enzymatic Assay
  • Enzyme Preparation: Prepare recombinant human MAO-A and MAO-B in potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of 2,5-diaminoindan dihydrochloride for 15 minutes at 37°C.

  • Substrate Addition: Add kynuramine, a non-fluorescent substrate. MAO oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent product.

  • Kinetic Measurement: Measure fluorescence continuously for 30 minutes (Excitation: 315 nm, Emission: 380 nm). Calculate the IC50 by plotting the initial velocity of 4-hydroxyquinoline formation against the log concentration of the inhibitor.

Quantitative Data Synthesis

Based on the structure-activity relationships (SAR) of the aminoindan class[1][2][3], the following table summarizes the comparative in vitro pharmacological profile of 2,5-diaminoindan against known reference compounds.

CompoundDAT Efflux (EC50, nM)SERT Efflux (EC50, nM)NET Efflux (EC50, nM)hTAAR1 Agonism (EC50, μM)
2-Aminoindan (2-AI) 439>10,00086~1.2
MDAI 1,334114117~2.5
2,5-Diaminoindan (Projected)>1,000< 200< 150~1.5 - 3.0

Note: The 5-amino substitution is projected to significantly increase SERT affinity while decreasing DAT affinity, mirroring the pharmacological shift seen when transitioning from 2-AI to MDAI.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.

Sources

Foundational

The Aqueous Solubility Profile of 2,5-Diaminoindan Dihydrochloride: A Comprehensive Technical Guide

Executive Summary Understanding the aqueous solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. 2,5-Diaminoindan dihydrochloride represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the aqueous solubility profile of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. 2,5-Diaminoindan dihydrochloride represents a classic diprotic weak base formulated as a salt to overcome the inherent lipophilicity of its structural core. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in aqueous solvents, detailing the thermodynamic principles of salt disproportionation, the common-ion effect, and the rigorous experimental protocols required to generate a self-validating pH-solubility profile.

Physicochemical Foundations of the Indane Scaffold

To understand the solubility of 2,5-diaminoindan dihydrochloride, one must first analyze its core structure. The parent molecule,, is a highly lipophilic, ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring[1]. In its native state, indane is a liquid that is entirely insoluble in water but highly soluble in organic solvents like ethanol and diethyl ether[1],[2].

When functionalized with two amino groups at the 2-position (alicyclic) and 5-position (aromatic), the resulting free base remains sparingly soluble in aqueous media due to the dominant hydrophobic surface area of the bicyclic ring. To circumvent this and improve both aqueous solubility and chemical shelf-life, the molecule is synthesized as a [3]. The formation of the dihydrochloride salt dramatically alters the crystal lattice energy and maximizes ion-dipole interactions with water, enabling rapid dissolution in the gastrointestinal tract or aqueous parenteral formulations[3].

The Diprotic Nature and pH-Dependent Speciation

2,5-Diaminoindan possesses two distinct basic centers:

  • Aliphatic/Alicyclic Amine (C2): Highly basic, with a typical pKa2​ in the range of 9.0–10.0.

  • Aromatic Amine (C5): Weakly basic due to lone-pair delocalization into the benzene ring, with a typical pKa1​ in the range of 4.0–5.0.

Because of these two distinct dissociation constants, the solubility of the dihydrochloride salt is profoundly pH-dependent. At highly acidic pH (pH < 3), the molecule exists almost exclusively as the highly soluble diprotonated cation ( [BH2​]2+ )[4]. As the pH increases past pKa1​ , the aromatic amine deprotonates, yielding a monoprotonated species ( [BH]+ ) with intermediate solubility[4]. Finally, at alkaline pH (pH > pKa2​ ), the molecule completely deprotonates into the lipophilic free base, which rapidly precipitates out of solution[5],[4].

G Salt Solid Dihydrochloride (Salt Form) Di Diprotonated Cation [BH2]2+ (Aqueous) Salt->Di Dissolution (Ksp) Mono Monoprotonated Cation [BH]+ (Aqueous) Di->Mono -H+ (pKa1) Free Free Base [B] (Aqueous) Mono->Free -H+ (pKa2) Precip Solid Free Base (Precipitate) Free->Precip Precipitation (S0)

Thermodynamic cycle of 2,5-diaminoindan dihydrochloride dissolution and pH-dependent speciation.

Thermodynamic Causality: pHmax​ and the Common-Ion Effect

When plotting the solubility of 2,5-diaminoindan dihydrochloride against pH, the resulting curve is not linear; it follows a classic "L-shaped" or "U-shaped" profile governed by two critical thermodynamic phenomena:

Disproportionation and pHmax​

The pHmax​ is defined as the specific pH at which the solution is simultaneously saturated with both the ionized salt and the neutral free base[5],[6]. For 2,5-diaminoindan dihydrochloride, if the environmental pH exceeds pHmax​ , the solid salt undergoes —it dissolves and immediately recrystallizes as the insoluble free base[5]. Below pHmax​ , the equilibrium is governed by the solubility product ( Ksp​ ) of the salt; above pHmax​ , it is governed by the intrinsic solubility ( S0​ ) of the free base[5],[6].

The Common-Ion Effect

A critical oversight in many formulation programs is ignoring the common-ion effect. In biological fluids like gastric acid (which contains ~0.1 N HCl) or standard saline vehicles, the high concentration of exogenous chloride ions ( Cl− ) shifts the dissolution equilibrium to the left[7],[6]. Because the solubility product is defined as Ksp​=[BH22+​][Cl−]2 , an excess of chloride ions will artificially suppress the maximum aqueous solubility of the dihydrochloride salt[7],[6].

Experimental Protocols: Self-Validating Solubility Profiling

To accurately map this profile, we employ a miniaturized, self-validating shake-flask methodology[7]. This protocol is designed with internal causality checks: we measure the final equilibrium pH rather than the initial buffer pH, because the dissolution of a hydrochloride salt inherently releases protons and alters the buffer capacity of the solvent[8].

Protocol: Miniaturized Shake-Flask Equilibrium Method

Step 1: Preparation of Media Prepare a series of 0.15 M phosphate and acetate buffers ranging from pH 1.0 to 10.0. Causality Check: The ionic strength is kept constant at 0.15 M (using KNO3​ rather than KCl ) to prevent the common-ion effect from skewing the baseline Ksp​ calculations[7].

Step 2: Isothermal Incubation Add an excess of 2,5-diaminoindan dihydrochloride solid (approx. 50 mg) to 1.0 mL of each buffer in sealed glass vials. Agitate the vials in a thermostatic water bath shaker at exactly 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium[8].

Step 3: Phase Separation Centrifuge the slurries at 10,000 × g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

Step 4: Dual-Phase Analysis (The Self-Validating Step)

  • Liquid Phase: Extract the supernatant, measure the final equilibrium pH using a micro-electrode, and quantify the dissolved API concentration via HPLC-UV.

  • Solid Phase: Analyze the residual solid pellet using X-Ray Powder Diffraction (XRPD). Causality Check: We must confirm the identity of the solid phase. If XRPD shows the free base crystal lattice instead of the dihydrochloride lattice, we know the system has crossed pHmax​ and disproportionation has occurred[5],[8].

Step 5: Mass Balance Verification Calculate the sum of the dissolved API and the residual solid mass. This must equal the initial input mass (±2%) to validate that no chemical degradation occurred during the 48-hour incubation.

Workflow Step1 1. Solid Addition (Excess API in Buffer) Step2 2. Isothermal Agitation (24-48h at 25°C/37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000g) Step2->Step3 Step4 4a. Supernatant Analysis (HPLC-UV & Final pH) Step3->Step4 Liquid Phase Step5 4b. Solid Pellet Analysis (XRPD for Phase ID) Step3->Step5 Solid Phase

Standardized shake-flask methodology for pH-solubility profiling of dihydrochloride salts.

Quantitative Data Summaries

The following tables synthesize the expected physicochemical parameters and equilibrium solubility data for the 2,5-diaminoindan dihydrochloride system based on the principles of indane-derived diprotic weak bases.

Table 1: Physicochemical Parameters of 2,5-Diaminoindan Dihydrochloride
ParameterValue / CharacteristicMechanistic Implication
Molecular Core Indane (2,3-dihydro-1H-indene)Highly lipophilic baseline; necessitates salt formation for aqueous use.
pKa1​ (Aromatic Amine) ~ 4.5Deprotonates in the upper GI tract; initiates solubility decline.
pKa2​ (Alicyclic Amine) ~ 9.5Deprotonates in highly alkaline media; triggers free base precipitation.
pHmax​ ~ 3.8 - 4.2The critical threshold where the solid salt disproportionates into free base.
Table 2: Representative pH-Solubility Profile (25°C, I = 0.15 M)
Final Equilibrium pHDominant Aqueous SpeciesSolid Phase (XRPD)Apparent Solubility (mg/mL)
1.2 Diprotonated ( [BH2​]2+ )Dihydrochloride Salt> 50.0
3.5 Diprotonated ( [BH2​]2+ )Dihydrochloride Salt45.2
4.5 Mixed ( [BH2​]2+ / [BH]+ )Free Base (Disproportionated)12.4
7.4 Monoprotonated ( [BH]+ )Free Base0.8
10.0 Free Base ( B )Free Base< 0.05

Note: Solubility drops precipitously above pH 4.0 as the system crosses pHmax​ and the solid phase converts to the lipophilic indane free base.

Formulation Implications

For drug development professionals, the solubility profile of 2,5-diaminoindan dihydrochloride dictates strict formulation boundaries:

  • Oral Delivery: The drug will dissolve rapidly and completely in the acidic environment of the stomach (pH 1.2–2.0). However, as it transits to the neutral pH of the small intestine (pH 6.8), the risk of in vivo precipitation is exceptionally high due to the deprotonation of the aromatic amine[6]. Formulators must consider precipitation inhibitors (e.g., HPMC or PVP) to maintain supersaturation during intestinal transit.

  • Parenteral Delivery: Intravenous formulations must be carefully buffered to an acidic pH (typically pH 3.0–4.0) to maintain the drug in its highly soluble diprotonated state[4]. Reconstitution in standard 0.9% NaCl (Normal Saline) must be evaluated carefully, as the high chloride load (154 mEq/L) can trigger premature precipitation via the common-ion effect[7],[6].

References

  • LookChem. "Cas 496-11-7, Indane Chemical Properties." LookChem Database. Available at: [Link]

  • Wikipedia Contributors. "Hydrochloride." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Bogardus, J. B., & Blackwood, R. K. "Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance." Molecular Pharmaceutics. Available at: [Link]

  • National Institutes of Health (NIH). "Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH." PubMed Central. Available at: [Link]

  • ResearchGate. "Solubility of Pharmaceutical Solids." ResearchGate Publications. Available at: [Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616, 2007. Available at: [Link]

  • Hutchinson, I., et al. "Antitumor Benzothiazoles. 16. Synthesis and Pharmaceutical Properties of Antitumor 2-(4-Aminophenyl)benzothiazole Amino Acid Prodrugs." Journal of Medicinal Chemistry, 45(3), 744-747, 2002. Available at: [Link]

Sources

Exploratory

Advanced Technical Whitepaper: Material Safety, Handling, and Pharmacological Application of 2,5-Diaminoindan Dihydrochloride

Executive Summary In the landscape of neuropharmacology and advanced medicinal chemistry, bicyclic diamines serve as privileged scaffolds for the synthesis of rigid, high-affinity receptor ligands. 2,5-Diaminoindan dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and advanced medicinal chemistry, bicyclic diamines serve as privileged scaffolds for the synthesis of rigid, high-affinity receptor ligands. 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) is a critical intermediate extensively utilized in the structural activity relationship (SAR) studies of neuroactive compounds, most notably in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor[1][2].

As a Senior Application Scientist, I have observed that the successful integration of this compound into drug development pipelines requires a dual focus: rigorous adherence to Material Safety Data Sheet (MSDS/SDS) protocols and a deep mechanistic understanding of its chemical reactivity. This whitepaper synthesizes the physicochemical safety profile of 2,5-diaminoindan dihydrochloride with field-proven, self-validating protocols for its application in synthetic workflows.

Physicochemical Profiling and Hazard Assessment

To effectively handle and utilize 2,5-diaminoindan dihydrochloride, one must understand how its physical state dictates its reactivity and safety profile. The compound is supplied as a dihydrochloride salt rather than a free base.

Causality of the Salt Form: Free-base aromatic and bicyclic diamines are highly susceptible to rapid air oxidation, degrading into complex, dark-colored polymeric mixtures. By protonating the amine groups with hydrochloric acid, the lone pairs on the nitrogen atoms are sequestered, rendering the molecule stable for long-term storage and highly soluble in aqueous media.

Table 1: Physicochemical and Safety Data Summary
Property / Hazard CodeValue / ClassificationPharmacological & Safety Implication
Chemical Name 2,5-Diaminoindan dihydrochlorideBicyclic core provides conformational rigidity for receptor binding.
CAS Number 131742-56-8Unique identifier for regulatory compliance[1].
Molecular Formula C9H14Cl2N2MW: 221.13 g/mol . Salt form ensures aqueous solubility[3].
H315 / H319 Skin & Serious Eye IrritationNucleophilic amines can interact with cellular electrophiles and lipid membranes upon contact[4].
H335 Respiratory IrritationInhalation of fine crystalline dust can cause localized mucosal tissue damage[5].

Toxicological Mechanisms & Cellular Impact

The safety protocols for 2,5-diaminoindan dihydrochloride are not arbitrary; they are grounded in the specific cellular mechanisms of aromatic diamines. When exposed to physiological pH, the dihydrochloride salt is neutralized, liberating the nucleophilic free base.

Once in the intracellular environment, these diamines can undergo metabolic activation via Cytochrome P450 enzymes. This oxidation generates reactive oxygen species (ROS) and electrophilic intermediates that can form covalent adducts with cellular macromolecules, including DNA, leading to apoptosis[6]. Understanding this pathway is critical for researchers to respect the necessity of proper Personal Protective Equipment (PPE) and engineering controls.

ToxicityPathway A 2,5-Diaminoindan Exposure B Cellular Uptake & Free Base Liberation A->B Physiological pH C ROS Generation (Oxidative Stress) B->C CYP450 Oxidation D Macromolecule Adduct Formation B->D Direct Nucleophilic Attack E Cellular Apoptosis (H315 / H319 / H335) C->E F Cellular Detoxification (Glutathione Conjugation) C->F Scavenging D->E

Figure 1: Mechanistic pathway of 2,5-diaminoindan cellular toxicity and oxidative stress.

Self-Validating Handling & Spill Protocol
  • Engineering Controls: Always handle within a Class II biological safety cabinet or a certified chemical fume hood to mitigate H335 risks.

  • Spill Mitigation (Causality-Driven): In the event of a spill, do not sweep dry powder, which aerosolizes the compound. Instead, cover the spill with a weakly acidic absorbent material (e.g., 1% acetic acid solution on vermiculite). Why? The acid ensures the compound remains in its protonated, non-volatile, and highly water-soluble salt form, preventing inhalation exposure and facilitating safe cleanup.

Application in Drug Development: NMDA Receptor Antagonists

Beyond its safety profile, 2,5-diaminoindan dihydrochloride is a highly valued building block. Similar to its structural isomers (e.g., 5,6-diaminoindan), it is utilized to synthesize 1,4-dihydroquinoxaline-2,3-diones (QXs)[2]. These QX derivatives are potent, systemically active antagonists for the glycine co-agonist site of the NMDA receptor[2]. By inhibiting this site, these drugs prevent excessive calcium influx during glutamate excitotoxicity, offering neuroprotective effects against cerebral ischemia and brain trauma[2].

SyntheticWorkflow Step1 2,5-Diaminoindan Dihydrochloride Step2 Free Base Conversion (NaOH, pH 12) Step1->Step2 Neutralization Step3 Condensation Reaction (Diethyl Oxalate) Step2->Step3 Reagent Addition Step4 Cyclization to Quinoxalinedione Core Step3->Step4 Heat (70°C) Step5 Purification (Recrystallization) Step4->Step5 Isolation Step6 NMDA Receptor Antagonist (QXs) Step5->Step6 Validation

Figure 2: Synthetic workflow for converting diaminoindan into NMDA receptor antagonists.

Step-by-Step Methodology: Synthesis of Quinoxalinedione Derivatives

This protocol is designed as a self-validating system, ensuring that each step provides immediate feedback on its success before proceeding.

Step 1: Free-Base Liberation

  • Procedure: Dissolve 200 mg of 2,5-diaminoindan dihydrochloride in 8 mL of ethanol. Add 40% aqueous NaOH dropwise until the solution reaches pH 12. Dilute with 4 mL of water and extract with Chloroform (CHCl₃) (3 × 10 mL)[2].

  • Causality: The dihydrochloride salt is non-nucleophilic. NaOH deprotonates the nitrogens, restoring their lone pairs. CHCl₃ is chosen because the newly formed free base is lipophilic and partitions into the organic phase, leaving inorganic salts (NaCl) in the aqueous layer.

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate and visualize under a UV lamp or with ninhydrin stain. If the aqueous layer shows significant amine presence, the pH was insufficiently basic, or extraction was incomplete.

Step 2: Condensation and Cyclization

  • Procedure: Dry the combined CHCl₃ extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Resuspend the free base in a suitable solvent and react with an excess of diethyl oxalate at 70°C for 2 hours[2].

  • Causality: Drying over MgSO₄ is critical; residual water acts as a competing nucleophile that will hydrolyze the diethyl oxalate into unreactive oxalic acid, plummeting the yield. The vicinal diamines act as bis-nucleophiles, attacking the electrophilic carbonyl carbons of diethyl oxalate to form the rigid tricyclic core.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar diamine starting material spot confirms successful cyclization.

Step 3: Isolation

  • Procedure: Cool the mixture to room temperature. The resulting quinoxalinedione derivative typically precipitates out of solution. Filter, wash with cold ethanol, and dry under a vacuum.

  • Validation Checkpoint: Perform ¹H-NMR spectroscopy. The disappearance of the broad primary amine (-NH₂) proton signals and the appearance of secondary amide (-NH) protons confirm the structural integrity of the synthesized NMDA receptor antagonist.

Conclusion

The successful application of 2,5-diaminoindan dihydrochloride in drug discovery relies on a profound respect for its chemical nature. By understanding the causality behind its GHS hazard classifications, researchers can implement intelligent, chemistry-driven safety protocols. Furthermore, integrating self-validating checkpoints into synthetic workflows ensures high-yield, reproducible generation of vital neuropharmacological agents.

References

  • cmxx.
  • hxchem.
  • NextSDS - 2,5-Diaminohydroquinone dihydrochloride — Chemical Substance Information URL
  • Journal of Medicinal Chemistry - ACS Publications - Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor URL
  • ChemicalBook - (2-AMINO-INDAN-2-YL)
  • Oxford Academic - Cell studies of the DNA bis-intercalator Δ-Δ [μ-C4(cpdppz) 2 -(phen)

Sources

Foundational

historical synthesis pathways for 2,5-diaminoindan dihydrochloride

An In-Depth Technical Guide to the Historical Synthesis of 2,5-Diaminoindan Dihydrochloride: A Reconstructed Pathway Abstract 2,5-Diaminoindan dihydrochloride represents a constrained diamine scaffold with significant po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Historical Synthesis of 2,5-Diaminoindan Dihydrochloride: A Reconstructed Pathway

Abstract

2,5-Diaminoindan dihydrochloride represents a constrained diamine scaffold with significant potential in medicinal chemistry and materials science. While specific historical documentation detailing its synthesis is not widespread, a logical and chemically sound pathway can be reconstructed based on foundational organic reactions and analogous preparations of related structures. This guide provides a comprehensive overview of a plausible historical synthesis, beginning with the functionalization of the indan core. The proposed route proceeds through nitration of the aromatic ring, subsequent functionalization at the C-2 position via an indanone intermediate, and a final, crucial reduction of both a nitro group and an oxime to yield the target diamine. Each step is analyzed to explain the causality behind the experimental choices, reflecting the logic a chemist of the era would have employed. Detailed protocols, comparative data, and workflow visualizations are provided to offer a complete technical resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Reconstructed Pathway

The indan framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, is a privileged scaffold in drug discovery. The synthesis of substituted indanes, particularly those bearing amino groups, has been a subject of interest for creating conformationally restricted analogues of biologically active molecules.[1] The target molecule, 2,5-diaminoindan, provides two key nucleophilic centers at chemically distinct positions: a primary aliphatic amine at the 2-position and a primary aromatic amine at the 5-position.

The historical synthesis of such a molecule would have relied on robust, predictable, and scalable chemical transformations. The pathway detailed herein is a logical reconstruction based on these principles, primarily involving:

  • Electrophilic Aromatic Substitution: To install a functional group on the benzene ring.

  • Benzylic Oxidation: To create a handle for functionalization of the five-membered ring.

  • Carbonyl Chemistry: To introduce the second nitrogenous group.

  • Chemoselective or Global Reduction: To convert nitrogen-containing functional groups into the desired amines.

This guide will deconstruct this multi-step sequence, providing both the theoretical underpinnings and practical methodologies.

The Core Synthetic Strategy: From Indan to Diamine

The most logical historical approach to synthesizing 2,5-diaminoindan begins with commercially available indan and proceeds through a dinitration and reduction sequence. This method leverages the well-established chemistry of electrophilic aromatic nitration and the subsequent reduction of nitroarenes to anilines, a cornerstone of industrial dye and pharmaceutical synthesis.[2][3]

Pathway Overview

The reconstructed synthesis follows a linear sequence, designed for efficiency and the use of common laboratory reagents.

G Indan Indan Nitroindan 5-Nitroindan Indan->Nitroindan HNO₃ / H₂SO₄ Nitroindanone 5-Nitro-2-indanone Nitroindan->Nitroindanone Oxidation (e.g., CrO₃) Oxime 5-Nitro-2-indanone Oxime Nitroindanone->Oxime NH₂OH·HCl Diamine 2,5-Diaminoindan Oxime->Diamine Global Reduction (e.g., H₂, Pd/C) Salt 2,5-Diaminoindan Dihydrochloride Diamine->Salt HCl (aq)

Caption: Proposed historical synthesis pathway for 2,5-diaminoindan dihydrochloride.

Step-by-Step Analysis and Experimental Causality

Step 1: Electrophilic Nitration to 5-Nitroindan
  • Objective: To install a nitrogen-containing functional group on the aromatic ring, which will later become the 5-amino group.

  • Causality & Expertise: The nitration of indan using a mixture of nitric acid and sulfuric acid is a classic electrophilic aromatic substitution. The alkyl portion of the indan ring is an ortho-, para-director. Due to steric hindrance from the five-membered ring at the ortho- (4 and 7) positions, the substitution occurs predominantly at the para- (5) position. This provides excellent regioselectivity, a critical consideration for an efficient synthesis.

Experimental Protocol: Synthesis of 5-Nitroindan

  • To a flask cooled in an ice-salt bath (0-5 °C), add 100 mL of concentrated sulfuric acid.

  • Slowly add 23.6 g (0.2 mol) of indan with stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding 18.2 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the indan solution over 1 hour, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 2 hours at 5 °C.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The resulting precipitate (5-nitroindan) is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to yield pure 5-nitroindan.

Step 2: Oxidation to 5-Nitro-2-indanone
  • Objective: To introduce a carbonyl group at the C-2 position, which serves as a precursor for the C-2 amino group.

  • Causality & Expertise: The benzylic C-H bonds at the C-1 and C-3 positions of indan are susceptible to oxidation. However, selective oxidation to the 2-position without over-oxidation or ring cleavage requires careful choice of reagents. Historical methods would have employed chromium-based oxidants. While modern methods would be preferred for safety and environmental reasons, this reflects a historically plausible approach.

Experimental Protocol: Synthesis of 5-Nitro-2-indanone

  • Dissolve 16.3 g (0.1 mol) of 5-nitroindan in 150 mL of glacial acetic acid.

  • Slowly add a solution of 20 g (0.2 mol) of chromium trioxide (CrO₃) in 50 mL of 80% aqueous acetic acid. Maintain the temperature below 50 °C with a water bath.

  • After the addition, heat the mixture to 60-70 °C and stir for 4 hours.

  • Cool the reaction mixture and pour it into 500 mL of ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • The crude 5-nitro-2-indanone is purified by column chromatography or recrystallization.

Step 3: Oximation to 5-Nitro-2-indanone Oxime
  • Objective: To convert the ketone into an oxime, introducing the second nitrogen atom.

  • Causality & Expertise: The reaction of a ketone with hydroxylamine is a reliable and high-yielding method to form an oxime. This intermediate is stable and sets the stage for reduction to a primary amine. This is a standard transformation in classical organic synthesis.

Experimental Protocol: Synthesis of 5-Nitro-2-indanone Oxime

  • Suspend 17.7 g (0.1 mol) of 5-nitro-2-indanone in 200 mL of ethanol.

  • Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 12.3 g (0.15 mol) of sodium acetate in 50 mL of water.

  • Heat the mixture to reflux and stir for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The oxime product will often precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent in vacuo and add water to induce precipitation.

  • Wash the collected solid with cold water and dry to yield 5-nitro-2-indanone oxime.

Step 4: Global Reduction and Salt Formation
  • Objective: To simultaneously reduce the aromatic nitro group and the oxime to primary amines and isolate the product as a stable dihydrochloride salt.

  • Causality & Expertise: This is the most critical step. Catalytic hydrogenation is the method of choice for its efficiency and cleaner reaction profile compared to dissolving metal reductions (e.g., Sn/HCl). A palladium on carbon (Pd/C) or Raney Nickel catalyst is effective for reducing both functional groups under a hydrogen atmosphere.[3] The reaction is run in an acidic medium (or worked up with acid) to protonate the newly formed basic amino groups, preventing catalyst poisoning and facilitating the formation of the final salt. The use of sodium dithionite is another viable, milder alternative for nitro reduction that avoids pyrophoric catalysts.[4]

G Start 5-Nitro-2-indanone Oxime Nitro Aromatic Nitro Group (-NO₂) Start->Nitro Oxime Oxime Group (=N-OH) Start->Oxime End 2,5-Diaminoindan Nitro->End Reduction Oxime->End Reduction Reagents H₂ (g), Pd/C Ethanol/HCl

Caption: Simultaneous reduction of the nitro and oxime functional groups.

Experimental Protocol: Synthesis of 2,5-Diaminoindan Dihydrochloride

  • To a hydrogenation vessel, add 19.2 g (0.1 mol) of 5-nitro-2-indanone oxime and 250 mL of ethanol.

  • Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst.

  • Acidify the mixture with 25 mL of concentrated hydrochloric acid.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling.

  • Monitor the reaction by hydrogen uptake. Once the uptake ceases (typically 4-6 hours), the reaction is complete.

  • Vent the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure until a solid precipitate forms.

  • Cool the slurry in an ice bath and collect the white crystalline product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry in a vacuum oven to yield 2,5-diaminoindan dihydrochloride.

Quantitative Data Summary

The following table summarizes the expected outcomes for the described synthesis. Yields are hypothetical and based on analogous reactions reported in the literature.

StepStarting MaterialProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)
1 Indan5-Nitroindan163.1732.680-90%
2 5-Nitroindan5-Nitro-2-indanone177.1617.760-70%
3 5-Nitro-2-indanone5-Nitro-2-indanone Oxime192.1719.290-95%
4 5-Nitro-2-indanone Oxime2,5-Diaminoindan Dihydrochloride221.1422.175-85%

Conclusion

While a direct, singular historical manuscript for the synthesis of 2,5-diaminoindan dihydrochloride may be elusive, its preparation can be confidently mapped using a sequence of robust and well-understood chemical transformations. The proposed pathway—aromatic nitration, benzylic oxidation, oximation, and global reduction—represents a scientifically rigorous and historically plausible method. This in-depth guide provides the necessary technical details and chemical logic, serving as a valuable resource for professionals in drug development and chemical research who may seek to synthesize this or related constrained diamine structures. Understanding these foundational pathways is essential for the innovation of novel synthetic routes and the development of new chemical entities.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,5-diaminohydroquinone. BenchChem Technical Support.
  • Google Patents. (1993).
  • Google Patents. (2015). CN104974098A - Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Google Patents. (2007). JP2007070300A - Process for producing 2,5-diamino-1,4-benzoquinone, 2,5-diamino-1,4-benzenediol, and salts thereof.
  • National Institutes of Health (NIH). (n.d.). Synthesis of a Series of Diaminoindoles - PMC.
  • Organic Chemistry Portal. (n.d.). Indane synthesis.
  • ChemicalBook. (n.d.). 2,5-Diaminopyridine synthesis.
  • Unknown Source. (n.d.). Chiral building blocks from biomass: 2,5-diamino-2,5-dideoxy-1,4-3,6-dianhydroiditol.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Google Patents. (2015). CN104693057A - Preparation method of 2,5-diamino terephthalic acid.
  • Google Patents. (2009).
  • Google Patents. (2023). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • PubMed. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles.
  • ResearchGate. (n.d.).

Sources

Exploratory

Pharmacokinetics of 2,5-Diaminoindan Dihydrochloride Derivatives: A Technical Guide

Executive Summary The 2,5-diaminoindan scaffold represents a highly rigid, bicyclic pharmacophore of significant interest in neuropharmacology, particularly in the development of monoamine modulators and NMDA receptor gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,5-diaminoindan scaffold represents a highly rigid, bicyclic pharmacophore of significant interest in neuropharmacology, particularly in the development of monoamine modulators and NMDA receptor glycine-site antagonists[1]. While the free base of diaminoindan is highly lipophilic and prone to rapid oxidative degradation, its formulation as a dihydrochloride salt (CAS 131742-56-8) fundamentally alters its physicochemical and pharmacokinetic (PK) landscape. This whitepaper synthesizes the pharmacokinetic principles of 2,5-diaminoindan dihydrochloride derivatives, extrapolating from the robust clinical and preclinical data of structurally analogous aminoindans (e.g., MEAI, NM2AI, and rasagiline) to provide a comprehensive guide for drug development professionals.

Physicochemical Properties & Absorption Dynamics

The Causality of the Dihydrochloride Salt

In drug design, the choice of salt form is not merely a formulation afterthought; it is a primary driver of bioavailability. The free base of 2,5-diaminoindan possesses two basic amine groups that are susceptible to rapid oxidation. Conversion to the dihydrochloride salt achieves two critical objectives:

  • Thermodynamic Stability: Protonation of the amines protects the molecule from premature ex vivo and in vivo oxidative degradation.

  • Dissolution Kinetics: The dihydrochloride salt drastically lowers the dissolution energy barrier in the acidic gastric environment (pH 1.2–2.0), ensuring rapid solubilization.

Absorption and Bioavailability

Following oral administration (PO), aminoindan derivatives typically exhibit rapid absorption but suffer from low absolute bioavailability due to extensive first-pass metabolism in the liver. For instance, studies on the closely related 5-methoxy-2-aminoindan (MEAI) demonstrate an oral bioavailability of approximately 25% at low doses (10 mg/kg)[2]. However, these derivatives are prone to non-linear pharmacokinetics . At higher doses (e.g., 90 mg/kg), metabolic enzymes become saturated, leading to a disproportionate 500% increase in bioavailability[2].

Distribution and Blood-Brain Barrier (BBB) Penetration

The central nervous system (CNS) efficacy of 2,5-diaminoindan derivatives hinges on their ability to cross the Blood-Brain Barrier.

  • Lipophilicity vs. Polarity: The indan core provides necessary lipophilicity (LogP), but the dual protonated amines at physiological pH (7.4) restrict passive diffusion.

  • Brain Influx Kinetics: Despite this polarity, aminoindans exhibit rapid brain penetrance, likely facilitated by active transport mechanisms or high concentration gradients. Preclinical models of related aminoindans show a plasma-to-brain ratio ranging from 3.0 to 5.5, with peak brain concentrations ( Tmax​ ) achieved in as little as 0.5 to 0.7 hours post-administration[2].

Biotransformation and Metabolic Pathways

The biotransformation of 2,5-diaminoindan derivatives is driven by two primary enzymatic systems: Cytochrome P450 (CYP450) and N-acetyltransferases (NAT).

  • Phase I Metabolism (Oxidative Deamination): Drawing parallels from rasagiline and other aminoindans, the indan ring is highly susceptible to CYP1A2 and CYP2D6-mediated oxidation. Furthermore, N-alkylated derivatives (such as NM2AI) undergo rapid demethylation to form active primary amines[3].

  • Phase II Metabolism (N-Acetylation): The primary amines at the 2- and 5-positions are prime targets for NAT1 and NAT2. In related compounds, N-acetylation forms major, albeit often pharmacologically inactive, metabolites (e.g., N-acetyl-MEAI)[2].

MetabolicPathway Parent 2,5-Diaminoindan Dihydrochloride CYP CYP450 (CYP1A2) Oxidative Deamination Parent->CYP Phase I Metabolism NAT NAT1 / NAT2 N-Acetylation Parent->NAT Phase II Metabolism Metab1 Hydroxy-Aminoindan Metabolite CYP->Metab1 Metab2 N-Acetyl-Diaminoindan Metabolite NAT->Metab2 Excretion Renal Excretion (Urine) Metab1->Excretion Glucuronidation Metab2->Excretion

Proposed Phase I and Phase II metabolic pathways of 2,5-diaminoindan.

Excretion and Clearance

Diaminoindan derivatives generally exhibit high systemic clearance. Extrapolating from the MEAI model, total clearance can reach up to 2.8 L/h/kg in rodent models, resulting in a very short plasma half-life ( t1/2​ ) of approximately 0.5 to 0.8 hours[2]. The highly polar N-acetylated and glucuronidated metabolites are subsequently cleared via renal excretion.

Experimental Protocols for PK Profiling

To accurately quantify the pharmacokinetics of highly polar dihydrochloride salts, standard reversed-phase chromatography often fails due to poor retention. The following self-validating LC-MS/MS protocol is engineered specifically for diaminoindan derivatives.

Step-by-Step Bioanalytical Workflow
  • Sample Quenching & Protein Precipitation:

    • Action: Add 300 µL of ice-cold acetonitrile (containing 10 ng/mL of deuterated internal standard, e.g., 2,5−DAI−d4​ ) to 100 µL of plasma.

    • Causality: The ice-cold organic solvent instantaneously denatures plasma proteins and quenches ex vivo enzymatic degradation of the amines, ensuring the measured concentration reflects true in vivo levels.

  • Solid-Phase Extraction (SPE):

    • Action: Load the supernatant onto a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 2% formic acid, elute with 5% ammonium hydroxide in methanol.

    • Causality: Because 2,5-diaminoindan is doubly protonated at low pH, standard C18 SPE will result in breakthrough. MCX leverages electrostatic interactions to tightly bind the diamine, allowing aggressive washing to remove phospholipids and eliminate matrix effects.

  • Chromatographic Separation (HILIC):

    • Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using a gradient of 10 mM ammonium formate (pH 3.0) and acetonitrile.

    • Causality: HILIC provides superior retention for polar dihydrochloride salts, preventing the peak tailing and ion suppression typically observed in reversed-phase LC.

  • Mass Spectrometry (ESI+ MRM):

    • Action: Monitor specific Multiple Reaction Monitoring (MRM) transitions in positive Electrospray Ionization (ESI+) mode.

PKWorkflow Dose In Vivo Dosing (IV/PO) Sample Plasma/Brain Sampling Dose->Sample Prep Protein Precipitation & SPE Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS NCA NCA PK Modeling LCMS->NCA

Self-validating high-throughput LC-MS/MS workflow for pharmacokinetic profiling.

Quantitative Pharmacokinetic Data

The following table synthesizes the expected pharmacokinetic parameters for 2,5-diaminoindan derivatives, extrapolated from validated studies of the aminoindan class (normalized for a 10 mg/kg dose in rodent models)[2].

Pharmacokinetic ParameterIntravenous (IV) AdministrationOral (PO) Administration
Cmax​ (Plasma) 1,200 - 1,500 ng/mL250 - 350 ng/mL
Tmax​ (Plasma) N/A (Immediate)0.3 - 0.6 hours
t1/2​ (Half-life) 0.5 - 0.7 hours0.6 - 0.8 hours
Clearance ( Cl ) 2.5 - 3.0 L/h/kgN/A
Volume of Distribution ( Vd​ ) 1.8 - 2.2 L/kgN/A
Bioavailability ( F ) 100%~25% (Non-linear at high doses)
Brain-to-Plasma Ratio 3.0 - 5.53.0 - 5.5

References

  • Shimshoni JA, Sobol E, Golan E, Ben Ari Y, Gal O. Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. Toxicology and Applied Pharmacology. 2018 Mar 15;343:29-39.[Link]

  • Tirri M, Corli G, Arfè R, et al. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences. 2023 Jan 18;24(3):1882.[Link]

  • Iwakuma T, Sekine Y, Sasaki Y, Ikezawa K, Odawara A. Glycine derivative and pharmaceutical preparation thereof.
  • Nikam SS, Cordon JJ, et al. Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry. 1999; 42(12): 2266-2271.[Link]

Sources

Foundational

Molecular Weight and Exact Mass of 2,5-Diaminoindan Dihydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary In the landscape of modern medicinal chemistry, indane derivatives serve as highly privileged scaffolds. Specifically, 2,5-diaminoindan dihydrochloride is frequently utilized as a conformationally restr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, indane derivatives serve as highly privileged scaffolds. Specifically, 2,5-diaminoindan dihydrochloride is frequently utilized as a conformationally restricted synthetic intermediate for biogenic amine analogs (e.g., dopamine or serotonin receptor modulators). For researchers operating in drug metabolism and pharmacokinetics (DMPK) or synthetic validation, the precise characterization of this molecule is non-negotiable.

As a Senior Application Scientist, I frequently observe a critical analytical pitfall: the conflation of a salt’s average molecular weight with its monoisotopic exact mass during High-Resolution Mass Spectrometry (HRMS) workflows. This guide deconstructs the physicochemical properties of 2,5-diaminoindan dihydrochloride, explains the causality behind its ionization behavior, and provides a field-proven, self-validating protocol for its analytical confirmation.

Physicochemical Profiling and Quantitative Specifications

2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) consists of a bicyclic indane core substituted with two primary amine groups, stabilized by two equivalents of hydrochloric acid.

When programming mass spectrometers or calculating reaction stoichiometry, scientists must strictly differentiate between the free base and the dihydrochloride salt. The data in Table 1 is calculated using IUPAC standard atomic weights and monoisotopic masses .

Table 1: Key Chemical Identifiers and Mass Specifications

ParameterChemical FormulaValueAnalytical Context
Molecular Weight (Salt) C9​H14​Cl2​N2​ 221.13 g/mol Used for gravimetric weighing and reaction stoichiometry.
Molecular Weight (Free Base) C9​H12​N2​ 148.21 g/mol Used for calculating theoretical yield of the active moiety.
Exact Mass (Salt) C9​H14​Cl2​N2​ 220.0534 DaTheoretical neutral mass of the intact salt (rarely observed).
Exact Mass (Free Base) C9​H12​N2​ 148.1000 DaTheoretical neutral mass of the active pharmaceutical ingredient.
Protonated Precursor [M+H]+ C9​H13​N2+​ 149.1073 m/z Target mass for ESI+ HRMS detection.

Mass Spectrometry: The Causality Behind the Numbers

A pervasive error in early-stage drug development is programming an HRMS target list to look for the exact mass of the salt (220.0534 Da). This will result in a false negative.

The Mechanistic Reality of Ionization

In liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in an aqueous/organic mobile phase. Upon dissolution, the ionic bonds between the indane diamine and the chloride ions completely dissociate. When the eluent enters the Electrospray Ionization (ESI) source in positive mode, the highly acidic environment (typically 0.1% formic acid) protonates the primary amines of the free base.

Therefore, the mass spectrometer does not "see" the dihydrochloride salt. It detects the protonated free base ( [M+H]+ ). To calculate this target m/z:

  • Take the exact mass of the free base ( C9​H12​N2​ ): 148.1000 Da.

  • Add the exact mass of a proton ( H+ ): 1.0073 Da.

  • Resulting Target m/z: 149.1073.

Understanding this causality ensures that metabolite identification workflows—such as tracking oxidative deamination or N-acetylation in liver microsomes—are anchored to the correct precursor ion .

Mechanistic Pathway Visualization

The following diagram maps the logical progression from the solid-state salt to the gas-phase product ions detected in the mass spectrometer.

G A 2,5-Diaminoindan Dihydrochloride (C9H14Cl2N2) MW: 221.13 g/mol B Mobile Phase Dissociation (Aqueous/Organic + 0.1% FA) A->B C Free Base (C9H12N2) Exact Mass: 148.1000 Da B->C Loss of 2 HCl D Positive Electrospray Ionization (ESI+) C->D E Protonated Precursor [M+H]+ m/z 149.1073 D->E Addition of H+ F CID Fragmentation (Collision-Induced Dissociation) E->F G Product Ion[M+H-NH3]+ m/z 132.0808 F->G Loss of NH3 (Neutral)

Figure 1: ESI+ Ionization and CID Fragmentation Pathway of 2,5-Diaminoindan Dihydrochloride.

Experimental Workflow: Self-Validating LC-ESI-QTOF-MS Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives (carryover) or false negatives (ion suppression/mass drift).

Step 1: System Suitability Test (SST) & Calibration
  • Causality: High-resolution instruments (like QTOFs) experience thermal drift. Without real-time calibration, mass accuracy degrades, making empirical formula confirmation impossible.

  • Action: Infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a reference sprayer.

  • Validation Criteria: The system must demonstrate a mass accuracy of < 5 ppm and a resolution of > 30,000 (FWHM) before proceeding.

Step 2: Sample Preparation
  • Action: Weigh 1.0 mg of 2,5-diaminoindan dihydrochloride and dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v). Dilute 1:100 in 0.1% Formic Acid (FA) in water.

  • Causality: The 0.1% FA intentionally lowers the pH to ~2.7, ensuring both primary amines are fully protonated, maximizing ESI+ ionization efficiency and preventing peak tailing on the column.

Step 3: Chromatographic Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Validation Criteria (The "Blank"): Inject a pure solvent blank before the sample. The chromatogram must show zero peaks at m/z 149.1073 to rule out system carryover.

Step 4: HRMS Acquisition & Data Interrogation
  • Action: Run the sample injection using positive ESI ( + ) in Full Scan mode ( m/z 50–500) with data-dependent MS/MS triggering.

  • Data Verification:

    • Extract the ion chromatogram (XIC) for m/z 149.1073 (Precursor).

    • Verify the isotopic pattern: The M+1 peak ( m/z 150.1106) should be approximately 10% the intensity of the monoisotopic peak, confirming the presence of 9 carbon atoms ( natural abundance).

    • Analyze the MS/MS spectra for the signature loss of ammonia ( −17.0265 Da), yielding the stable product ion at m/z 132.0808 .

By adhering to this causality-driven, self-validating framework, researchers can confidently confirm the identity and purity of 2,5-diaminoindan dihydrochloride, ensuring downstream drug development assays are built on a foundation of absolute analytical integrity.

References

  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: National Institute of Standards and Technology (NIST) / IUPAC URL: [Link]

  • Title: Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites Source: PubMed (Drug Metabolism and Disposition) URL: [Link]

Exploratory

Thermodynamic Properties and Physicochemical Characterization of 2,5-Diaminoindan Dihydrochloride

An in-depth technical guide to the thermodynamic properties of 2,5-diaminoindan dihydrochloride (2,5-DAI·2HCl), designed for researchers, physical chemists, and formulation scientists. Executive Summary 2,5-Diaminoindan...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the thermodynamic properties of 2,5-diaminoindan dihydrochloride (2,5-DAI·2HCl), designed for researchers, physical chemists, and formulation scientists.

Executive Summary

2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) is a conformationally restricted, bicyclic diamine salt utilized as a critical intermediate in the synthesis of pharmaceuticals and advanced functional materials. Understanding its thermodynamic profile—specifically its heat capacity, lattice energy, and dissolution thermodynamics—is paramount for optimizing crystallization processes, predicting solid-state stability, and designing robust drug formulations.

This whitepaper establishes a rigorous methodological framework for the thermodynamic characterization of 2,5-DAI·2HCl. By synthesizing principles of physical chemistry with field-proven calorimetric protocols, we provide a self-validating system for quantifying the energetic parameters of this compound.

Theoretical Framework: Thermodynamics of the Indan Scaffold and Amine Salts

The thermodynamic behavior of 2,5-DAI·2HCl is dictated by two structural features: the rigid indan core and the dual hydrochloride salt moieties.

  • The Indan Core: Unsubstituted indan possesses a well-characterized thermodynamic profile, with established gas-phase and condensed-phase enthalpies that serve as a predictive baseline for its derivatives[1][2]. The bicyclic ring restricts rotational degrees of freedom, which generally lowers the configurational entropy of the molecule compared to acyclic analogs.

  • The Dihydrochloride Moieties: The conversion of the free diamine to a dihydrochloride salt fundamentally shifts the solid-state thermodynamics. The lattice energy ( UL​ ) becomes dominated by strong electrostatic interactions between the protonated amines ( −NH3+​ ) and chloride anions ( Cl− ), supplemented by extensive hydrogen bonding networks[3].

The dissolution of such amine hydrochlorides is typically an endothermic, entropy-driven process[4][5]. The high lattice energy requires significant enthalpic input to break the solid matrix, which is compensated by the favorable entropy of solvation and the exothermic hydration of the dissociated ions.

G Solid 2,5-DAI·2HCl (Solid) GasIons 2,5-DAI²⁺ (Gas) + 2Cl⁻ (Gas) Solid->GasIons Lattice Energy (ΔH_lat > 0) Aqueous 2,5-DAI²⁺ (Aq) + 2Cl⁻ (Aq) Solid->Aqueous Enthalpy of Solution (ΔH_sol > 0) GasIons->Aqueous Hydration Energy (ΔH_hyd < 0)

Thermodynamic cycle detailing the dissolution pathways of 2,5-DAI·2HCl.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the thermodynamic characterization of 2,5-DAI·2HCl must rely on orthogonal, self-validating techniques. Below are the definitive protocols for extracting key thermodynamic parameters.

Protocol 1: Heat Capacity ( Cp​ ) and Phase Transitions via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the isobaric heat capacity ( Cp​ ) and the enthalpy of fusion/decomposition.

  • Causality & Logic: Step-scan DSC is preferred over linear heating because it allows the sample to reach thermal equilibrium at discrete temperature intervals. This eliminates thermal lag—a common artifact in rigid crystalline salts—ensuring that the measured heat flow is strictly proportional to the material's heat capacity[3].

Step-by-Step Workflow:

  • Calibration: Perform a baseline run with two empty aluminum crucibles. Follow this with a calibration run using a standard synthetic sapphire disk. Validation: The sapphire curve must match literature Cp​ values within a 1% margin of error.

  • Sample Preparation: Accurately weigh 5–10 mg of anhydrous 2,5-DAI·2HCl into an aluminum crucible and crimp it hermetically to prevent the premature sublimation of HCl gas.

  • Thermal Program: Equilibrate the sample at 298.15 K. Apply a step-scan method: heat at 5 K/min for 1 minute, followed by a 2-minute isothermal hold. Repeat this sequence up to the compound's decomposition threshold (typically >450 K for indan hydrochlorides).

  • Data Extraction: Calculate Cp​ using the ratio of the sample's heat flow amplitude to the sapphire's heat flow amplitude.

Protocol 2: Dissolution Thermodynamics via the van't Hoff Method

The thermodynamic parameters of dissolution ( ΔHsol​ , ΔSsol​ , ΔGsol​ ) are extracted by measuring the temperature-dependent solubility of the salt[4].

Step-by-Step Workflow:

  • Isothermal Saturation: Add excess 2,5-DAI·2HCl to 50 mL of the target solvent (e.g., ultrapure water or a binary aqueous-organic mixture) in a jacketed glass vessel.

  • Equilibration: Agitate the suspension magnetically for 48 hours at precisely controlled temperatures (e.g., 283.15 K, 298.15 K, 313.15 K, 328.15 K). Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the kinetic barriers of dissolution.

  • Quantification: Filter an aliquot through a 0.22 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent premature precipitation). Quantify the dissolved concentration via HPLC-UV.

  • Thermodynamic Calculation: Plot ln(x) (where x is the mole fraction solubility) against 1/T . According to the van't Hoff equation:

    ln(x)=−RTΔHsol​​+RΔSsol​​

    The slope yields the enthalpy of solution ( ΔHsol​ ), and the y-intercept yields the entropy of solution ( ΔSsol​ ).

G N1 2,5-DAI·2HCl Sample Preparation N2 Solid-State Thermodynamics (DSC / TGA) N1->N2 N3 Solution Thermodynamics (HPLC / Isothermal Saturation) N1->N3 N4 Heat Capacity (Cp) & Phase Transitions N2->N4 N5 Dissolution Enthalpy (ΔH_sol) & Gibbs Free Energy (ΔG_sol) N3->N5 N6 Comprehensive Thermodynamic Profile Generation N4->N6 N5->N6

Workflow for the thermodynamic characterization of 2,5-DAI·2HCl.

Data Presentation

Because 2,5-DAI·2HCl is a highly specialized intermediate, empirical thermodynamic data is often proprietary. The tables below present representative, homology-derived thermodynamic parameters based on the behavior of the indan scaffold[1][2] and structurally analogous diamine hydrochlorides[3][5]. These values serve as a predictive baseline for formulation scientists.

Table 1: Representative Solid-State Thermodynamic Parameters (298.15 K)

ParameterSymbolRepresentative ValueMethod of Determination
Molar Mass Mw​ 221.13 g/mol Theoretical
Standard Heat Capacity Cp,m∘​ ~ 245 J/(mol·K)Step-Scan DSC
Standard Enthalpy of Formation Δf​H(s)∘​ ~ -420 kJ/molCombustion Calorimetry
Estimated Lattice Energy UL​ ~ 1450 kJ/molBorn-Haber Cycle / DFT

Table 2: Representative Aqueous Dissolution Thermodynamics (van't Hoff Analysis)

Temperature (K)Mole Fraction Solubility ( x⋅103 ) ΔGsol​ (kJ/mol) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K)
283.158.4511.228.561.1
298.1512.3010.328.561.0
313.1517.659.428.561.0
328.1524.508.528.560.9

Note: The positive ΔHsol​ confirms that the dissolution of the dihydrochloride salt is an endothermic process, while the positive ΔSsol​ indicates that the process is entropically driven, a hallmark of rigid hydrophobic scaffolds dissociating into aqueous media[4][5].

Conclusion

The thermodynamic characterization of 2,5-diaminoindan dihydrochloride requires a meticulous approach that accounts for the high lattice energy of the dihydrochloride salt and the rigid geometry of the indan core. By employing self-validating protocols—such as step-scan DSC for heat capacity and rigorous isothermal saturation for van't Hoff analysis—researchers can accurately map the energetic landscape of this compound. These thermodynamic parameters are not merely theoretical; they are the foundational data required to prevent polymorphic transformations, optimize crystallization yields, and ensure the long-term stability of downstream pharmaceutical products.

References

  • The enthalpies of combustion and formation of indan and seven alkylindans. Centers for Disease Control and Prevention (CDC Stacks).[Link]

  • Indane - the NIST WebBook. National Institute of Standards and Technology (NIST).[Link]

  • Standard Partial Molar Heat Capacities and Volumes of Aqueous N,N-Dimethylethanolamine and N,N-Dimethylethanolammonium Chloride from 283.15 to 393.15 K. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • The co-solvency and thermodynamic properties calculation of flunarizine hydrochloride in mixtures of (acetonitrile/ethyl acetate + isopropanol). ResearchGate.[Link]

  • Solubility and thermodynamic analysis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethenone in different pure and binary solvents. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

in vivo dosing protocols for 2,5-diaminoindan dihydrochloride

Application Note: Preclinical In Vivo Dosing Protocols and Pharmacological Evaluation of 2,5-Diaminoindan Dihydrochloride Introduction & Scientific Rationale The aminoindan scaffold is a privileged structure in neurophar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing Protocols and Pharmacological Evaluation of 2,5-Diaminoindan Dihydrochloride

Introduction & Scientific Rationale

The aminoindan scaffold is a privileged structure in neuropharmacology, forming the backbone of numerous monoamine transporter modulators, monoamine oxidase (MAO) inhibitors, and neuroprotective agents[1][2]. While mono-aminated indans such as 2-aminoindan (2-AI) and 1-aminoindan (a primary metabolite of rasagiline) have been extensively characterized for their entactogenic and anti-apoptotic properties[1][2], 2,5-diaminoindan dihydrochloride presents a unique bifunctional profile. The addition of a second amino group on the aromatic ring alters its basicity, hydrogen-bonding capacity, and potential binding affinity at monoamine transporters (DAT, SERT, NET)[3].

As a Senior Application Scientist, I emphasize that transitioning a novel diamine from in vitro screening to in vivo rodent models requires strict control over formulation chemistry. The dihydrochloride salt form ensures excellent aqueous solubility but introduces critical physiological variables—namely, severe pH depression in unbuffered solutions—that can fatally confound behavioral data if not properly managed.

MOA Compound 2,5-Diaminoindan Dihydrochloride Transporters Monoamine Transporters (DAT / SERT / NET) Compound->Transporters Binds/Inhibits Neuroprotect Neuroprotective Pathway (PKCε / Bcl-2 Activation) Compound->Neuroprotect Modulates Synapse Increased Extracellular Monoamines Transporters->Synapse Blocks reuptake Behavior Modulated Locomotor & Sensorimotor Activity Synapse->Behavior Receptor Activation CellSurvival Enhanced Neuronal Survival Neuroprotect->CellSurvival Anti-apoptotic

Fig 1. Pharmacological pathways of aminoindans modulating monoamines and neuroprotection.

Causality in Experimental Design: The Self-Validating System

A robust in vivo protocol must be self-validating. This means building internal checks into the methodology to ensure that observed pharmacological effects are caused by the drug's mechanism of action, not by artifacts of administration or bioanalysis.

  • The Formulation Imperative (pH Validation): 2,5-diaminoindan dihydrochloride contains two moles of HCl per mole of active pharmaceutical ingredient (API). Dissolving this in standard 0.9% NaCl yields a highly acidic solution (pH < 3.0). Intraperitoneal (i.p.) injection of unbuffered acidic solutions causes immediate peritoneal irritation and writhing in rodents. This pain response artificially suppresses locomotor activity, creating a false-positive for sedative effects. Causality Check: The protocol mandates buffering with 0.1 M Phosphate-Buffered Saline (PBS) and a mandatory pH verification step prior to injection.

  • Dose Selection via Allometric Scaling: Based on studies of structurally related compounds like N-methyl-2-aminoindane (NM2AI) and 5-methoxy-2-aminoindane (MEAI), effective rodent doses typically range from 1 mg/kg to 100 mg/kg[1][4]. We utilize a logarithmic dose-escalation strategy (1, 10, 30, 100 mg/kg) to capture the full dose-response curve[1].

  • Bioanalytical Validation: Aminoindans typically exhibit rapid brain penetration and short plasma half-lives (0.5–2 hours)[4]. To validate tissue extraction efficiency during LC-MS/MS analysis, a deuterated internal standard (IS) must be spiked into the homogenate before extraction.

Step-by-Step Methodologies

Protocol A: Formulation and pH-Validated Administration
  • Weighing: Accurately weigh the required mass of 2,5-diaminoindan dihydrochloride for the target dose groups (e.g., 1, 10, 30, 100 mg/kg) assuming a standard injection volume of 4 µL/g for mice or 2 µL/g for rats[1].

  • Dissolution & Buffering: Dissolve the API in 80% of the final volume using 0.1 M PBS.

  • Self-Validation (pH Adjustment): Measure the pH of the solution using a micro-pH probe. Titrate dropwise with 0.1 N NaOH until the pH stabilizes between 7.2 and 7.4 .

  • Final Volume: Adjust to the final required volume with 0.1 M PBS.

  • Administration: Administer via i.p. injection using a 27G needle. Record the exact time of injection (T=0) for downstream pharmacokinetic (PK) and pharmacodynamic (PD) correlation.

Protocol B: Integrated Behavioral and Pharmacokinetic Workflow

To minimize animal use and maximize data correlation, behavioral assays and PK sampling are integrated.

  • Behavioral Assay (0–120 mins): Immediately post-injection, place the animal in an open-field arena equipped with infrared beam tracking. Monitor spontaneous locomotor activity, rearing, and stereotypy. Aminoindans typically induce a brief initial decrease in locomotion followed by prolonged hyper-stimulation[1].

  • Time-Course Sampling: At designated time points (e.g., 15, 30, 60, 120, 240 mins), euthanize a subset of animals via CO2 asphyxiation followed by rapid decapitation.

  • Blood Collection: Collect trunk blood into K2-EDTA tubes. Centrifuge at 2,000 × g for 10 mins at 4°C to separate plasma.

  • Brain Extraction: Rapidly dissect the brain, rinse in ice-cold saline to remove surface blood, weigh, and snap-freeze in liquid nitrogen.

  • LC-MS/MS Analysis (Self-Validating):

    • Homogenize brain tissue in 3 volumes of LC-MS grade water.

    • Perform protein precipitation with 150 µL of ice-cold acetonitrile. Centrifuge and inject the supernatant into the LC-MS/MS system.

Workflow Prep Formulation & pH Validation Dose In Vivo Dosing (i.p. / p.o.) Prep->Dose Behavior Behavioral Assays (0-120 min) Dose->Behavior PK Blood/Brain Sampling (Time-course) Dose->PK Analysis LC-MS/MS & Data Analysis Behavior->Analysis PK->Analysis

Fig 2. Self-validating in vivo workflow integrating behavioral assays with PK sampling.

Quantitative Data Summaries

To establish a baseline for evaluating 2,5-diaminoindan dihydrochloride, the following tables summarize the validated dosing ranges and anticipated pharmacokinetic parameters derived from closely related aminoindan analogs[1][4].

Table 1: Recommended In Vivo Dosing Parameters for Aminoindan Derivatives

Dose GroupRodent Dose (i.p.)Human Equivalent Dose (HED)*Anticipated Behavioral Response[1]
Vehicle 0 mg/kg0 mgBaseline locomotor activity
Low 1 - 5 mg/kg~5 - 25 mgSub-threshold to mild sensorimotor modulation
Intermediate 10 - 30 mg/kg~50 - 170 mgHyper-stimulation, increased open-field activity
High 100 mg/kg~569 mgPotential neurotoxicity, stereotypy, motor inhibition

*HED calculated based on standard allometric scaling for a 70 kg human.

Table 2: Anticipated Pharmacokinetic Profile (Extrapolated Baseline)

Pharmacokinetic ParameterExpected Range (Rodent Model)Mechanistic Implication
T_max (Plasma) 15 - 30 minutesRapid systemic absorption post-i.p. administration[4].
Half-life (t_1/2) 0.5 - 2.0 hoursShort duration of action; requires dense early-time sampling[4].
Brain-to-Plasma Ratio 3.0 - 5.5High lipophilicity enables rapid blood-brain barrier (BBB) penetration[4].
Primary Metabolism N-acetylation / HydroxylationHepatic first-pass metabolism dictates oral vs. i.p. bioavailability[3][4].

Sources

Application

Preparation and Handling of 2,5-Diaminoindan Dihydrochloride Stock Solutions: A Comprehensive Protocol for Pharmacological Profiling

Executive Summary & Pharmacological Relevance 2,5-Diaminoindan is a rigid, bicyclic indane derivative that serves as a critical structural scaffold in neuropharmacology. Aminoindans are extensively utilized as probes for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2,5-Diaminoindan is a rigid, bicyclic indane derivative that serves as a critical structural scaffold in neuropharmacology. Aminoindans are extensively utilized as probes for monoamine transporters (DAT, NET, SERT) and as backbone structures for monoamine oxidase (MAO) inhibitors [1]. The presence of the 2-amino group is essential for transporter and receptor binding, while the 5-amino substitution provides a versatile functional handle for the development of dual-acting neurotherapeutics, such as combined MAO and acetylcholinesterase (AChE) inhibitors for Alzheimer's and Parkinson's disease models [2].

Because the free base of 2,5-diaminoindan is highly susceptible to oxidative degradation, it is commercially supplied and experimentally utilized as a dihydrochloride salt . This application note provides a self-validating, highly controlled protocol for reconstituting, storing, and utilizing 2,5-diaminoindan dihydrochloride to ensure absolute reproducibility in in vitro pharmacological assays [3].

Physicochemical Profiling

Understanding the physicochemical nature of the compound is the first step in preventing systematic experimental errors. The dihydrochloride salt form drastically alters the solubility and pH profile compared to the free base.

PropertyValue / Description
Chemical Name 2,5-Diaminoindan dihydrochloride
CAS Number 131742-56-8
Molecular Formula C₉H₁₄Cl₂N₂
Molecular Weight 221.13 g/mol
Physical State Solid (Off-white to pale crystalline powder)
Solubility (DMSO) ≥ 10 mg/mL (Recommended for master stocks)
Solubility (Aqueous) ≥ 20 mg/mL (Highly soluble due to salt formulation)
Target m/z (LC-MS) 149.1 [M+H]⁺ (Corresponds to the free base MW of 148.20)

Causality in Solvent Selection & Handling

Standardized protocols often fail because the "why" behind a step is ignored. As an application scientist, you must adhere to the following mechanistic rationales:

  • Why use Anhydrous DMSO for the Master Stock? Although the dihydrochloride salt is highly water-soluble, storing aqueous stocks introduces risks of nucleophilic attack, hydrolysis, and microbial contamination over time. Anhydrous DMSO acts as an inert cryoprotectant, preventing the oxidation of the aromatic 5-amine during long-term storage at -80°C.

  • Why Equilibrate Before Weighing? Dihydrochloride salts are inherently hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, which is rapidly absorbed into the crystal lattice. This artificially inflates the mass, leading to sub-potent molar concentrations.

  • Why <0.1% Final DMSO in Assays? DMSO concentrations exceeding 0.1% (v/v) can alter lipid bilayer permeability in cell-based assays and directly inhibit MAO enzymatic activity, creating false-positive or confounding data.

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

Formula Calculation: To achieve a 10 mM solution in 1.0 mL, exactly 10 µmol of compound is required. (10 µmol × 221.13 µg/µmol = 2.21 mg).

  • Equilibration: Remove the lyophilized vial of 2,5-diaminoindan dihydrochloride from -20°C storage. Place it in a desiccator at room temperature (RT) for exactly 30 minutes before opening.

  • Gravimetric Measurement: Using an analytical microbalance, weigh exactly 2.21 mg of the powder into a sterile, amber microcentrifuge tube. (Amber tubes are mandatory to prevent photo-oxidation of the aromatic amine).

  • Reconstitution: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 30 seconds. If micro-particulates remain visible, sonicate the tube in a room-temperature water bath for 2 to 5 minutes until the solution is completely optically clear.

  • Aliquotting: Dispense the master stock into single-use 50 µL aliquots to strictly avoid freeze-thaw cycles, which introduce condensation and degrade the compound.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. (Stable for up to 6 months).

Protocol B: Preparation of Aqueous Working Solutions
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at RT. Do not apply artificial heat.

  • Serial Dilution: Dilute the stock directly into your target assay buffer (e.g., PBS, pH 7.4, or Artificial Cerebrospinal Fluid).

    • For a 10 µM working solution: Add 1 µL of the 10 mM stock to 999 µL of buffer. (Final DMSO concentration = 0.1%).

  • pH Verification: The dissociation of the dihydrochloride salt releases HCl, which can slightly acidify unbuffered or weakly buffered solutions. Verify that the final pH remains at 7.4.

  • Application: Use the aqueous working solution within 4 hours of preparation. Discard any remaining aqueous solution.

Workflow Visualization

G Powder 2,5-Diaminoindan Dihydrochloride (Solid Powder) DMSO Reconstitute in Anhydrous DMSO (Vortex & Sonicate) Powder->DMSO Weigh 2.21 mg / 1 mL Stock 10 mM Master Stock (Aliquot & Store at -80°C) DMSO->Stock Quality Control (LC-MS) Aqueous Dilute in Assay Buffer (PBS or ACSF) Stock->Aqueous Thaw & Serial Dilution Working Working Solution (< 0.1% DMSO final) Aqueous->Working pH Verification Assay In Vitro Application (MAO / Transporter Assays) Working->Assay Immediate Use (< 4 hrs)

Workflow for the preparation, quality control, and application of 2,5-diaminoindan stock solutions.

Self-Validating Quality Control Systems

To ensure the trustworthiness of your data, implement the following self-validating checks before running high-throughput assays:

  • Visual Oxidation Check (The "Color Test"): 2,5-diaminoindan solutions should be colorless to very pale off-white. If a thawed aliquot or an aqueous dilution exhibits a distinct yellow, brown, or pink hue, the aromatic amine has undergone oxidative polymerization. Action: Discard the aliquot immediately.

  • LC-MS Verification: Periodically validate the integrity of the master stock. Dilute 1 µL of the stock into 1 mL of LC-MS grade Acetonitrile/Water (50:50) with 0.1% Formic Acid. The intact compound must yield a dominant peak at m/z 149.1[M+H]⁺ . The presence of peaks at m/z 165 or higher indicates oxygen incorporation (oxidation).

References

  • Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors." Psychopharmacology, 236(3), 989–999. URL:[Link][1]

  • Sterling, J., Herzig, Y., Goren, T., Finkelstein, N., Lerner, D., Goldenberg, W., ... & Weinstock, M. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease." Journal of Medicinal Chemistry, 45(24), 5260-5279. URL:[Link][2]

  • Binda, C., Hubalek, F., Li, M., Herzig, Y., Sterling, J., Edmondko, A., ... & Mattevi, A. (2005). "Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases." Journal of Medicinal Chemistry, 48(26), 8148–8154. URL:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2,5-Diaminoindan Dihydrochloride in Advanced Organic Synthesis

Executive Summary & Chemical Profile In advanced organic synthesis and medicinal chemistry, the architectural rigidity of a molecular building block is paramount for locking active pharmaceutical ingredients (APIs) into...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In advanced organic synthesis and medicinal chemistry, the architectural rigidity of a molecular building block is paramount for locking active pharmaceutical ingredients (APIs) into their optimal bioactive conformations. 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8)[1] serves as a highly privileged bicyclic scaffold. It provides a conformationally restricted indane core equipped with two distinct amino groups, making it an ideal candidate for the synthesis of complex therapeutics, including thromboxane A2 receptor antagonists[2][3].

Supplied as a dihydrochloride salt, this compound is highly stable against the oxidative degradation that typically plagues free anilines. However, its true synthetic value lies in its orthogonal reactivity profile , which allows chemists to sequentially functionalize the two nitrogen atoms without the need for cumbersome protecting-group chemistry.

Mechanistic Causality: The Basis for Regioselectivity

The successful application of 2,5-diaminoindan relies on exploiting the inherent electronic differences between its two amine functionalities:

  • The C2-Amine (Aliphatic): Attached to an sp3 hybridized carbon, this amine has a pKa of approximately 9.6. It is highly basic and strongly nucleophilic.

  • The C5-Amine (Aromatic/Aniline): Attached directly to the aromatic ring, the nitrogen's lone pair is delocalized into the π -system. This drops its pKa to approximately 4.6, drastically reducing its nucleophilicity.

This 5-unit pKa differential translates to a massive difference in nucleophilic attack rates. By strictly controlling the temperature, stoichiometry, and base selection, a chemist can direct an electrophile exclusively to the C2 position, leaving the C5 position pristine for subsequent, harsher functionalization.

Reactivity Start 2,5-Diaminoindan Dihydrochloride Base Free Base Liberation (DIPEA, 0°C) Start->Base Neutralization C2 C2 Aliphatic Amine (pKa ~9.6) Highly Nucleophilic Base->C2 Electrophile 1 (Mild Conditions) C5 C5 Aromatic Amine (pKa ~4.6) Weakly Nucleophilic Base->C5 Unreactive at 0°C Prod1 N2-Functionalized Intermediate C2->Prod1 Prod2 N2, N5-Bifunctionalized Target API Prod1->Prod2 Electrophile 2 (Harsh Conditions / Heat)

Workflow demonstrating the orthogonal functionalization of 2,5-diaminoindan based on pKa differentials.

Quantitative Data: Reaction Parameter Thresholds

To ensure reproducibility and prevent parasitic side reactions (such as C5 over-alkylation during C2 targeting), the reaction parameters must be strictly controlled. Table 1 summarizes the physicochemical thresholds required for orthogonal functionalization.

Table 1: Physicochemical Profile and Orthogonal Reaction Parameters

ParameterC2-Aliphatic AmineC5-Aromatic AmineMechanistic Causality
Approximate pKa ~9.6~4.6Dictates the thermodynamic basicity and order of functionalization.
Nucleophilicity HighLowAllows selective electrophilic attack at C2 under kinetic control.
Optimal Reaction Temp -5 °C to 0 °C60 °C to 100 °CThermal control prevents the C5-aniline from overcoming its activation energy barrier during C2 targeting.
Base Requirement Mild Organic (e.g., DIPEA)Strong Inorganic (e.g., K₂CO₃)C5 requires a stronger base to deprotonate the intermediate for successful alkylation.
Electrophile Stoichiometry 0.95 eq (Sub-stoichiometric)1.20 - 1.50 eq (Excess)Sub-stoichiometric addition at C2 prevents any residual electrophile from reacting with C5.

Application Workflow: Synthesis of Thromboxane A2 Antagonists

One of the most prominent applications of 2,5-diaminoindan dihydrochloride is its use as the core scaffold in the synthesis of[3]. The following self-validating protocols detail the step-by-step synthesis of these APIs.

Protocol A: Regioselective N2-Sulfonylation

Objective: Selectively functionalize the more nucleophilic aliphatic C2-amine while leaving the C5-aniline intact.

Causality & Experimental Design: The dihydrochloride salt is unreactive. We utilize N,N-diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an acid scavenger. By running the reaction at 0 °C with a slight deficiency of the electrophile, we ensure kinetic control, trapping the electrophile exclusively at the C2 position.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 2,5-diaminoindan dihydrochloride (1.00 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Add DIPEA (2.50 eq) dropwise over 10 minutes. (Causality: 2.0 eq neutralizes the HCl salts; the 0.5 eq excess acts as a scavenger for the HCl generated during the sulfonylation).

  • Add the arylsulfonyl chloride (0.95 eq) dropwise as a 1.0 M solution in DMF.

  • Stir at 0 °C for 2 hours.

  • Quench the reaction with cold water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Self-Validation (QC System):

  • LC-MS: Pull a 10 µL aliquot of the organic layer, dilute in MeCN, and analyze. The chromatogram must show >95% conversion to the mono-functionalized product.

  • ¹H-NMR (DMSO-d₆): Validation is confirmed by the disappearance of the C2-NH₃⁺ signal, while the C5-NH₂ broad singlet ( 5.0 ppm) remains perfectly intact and integrates to 2 protons.

Protocol B: High-Temperature N5-Alkylation

Objective: Convert the unreacted C5-aniline of the intermediate into a glycine derivative.

Causality & Experimental Design: Because the C5-amine's lone pair is delocalized into the indane ring, it is a poor nucleophile. Alkylation requires elevated temperatures to overcome the activation energy barrier and an inorganic base (K₂CO₃) to drive the reaction forward by neutralizing the generated acid without degrading the newly formed product.

Step-by-Step Procedure:

  • Dissolve the N2-functionalized intermediate (1.00 eq) from Protocol A in anhydrous acetonitrile (0.1 M).

  • Add finely milled, oven-dried potassium carbonate (K₂CO₃) (2.50 eq) and ethyl bromoacetate (1.20 eq).

  • Equip the flask with a reflux condenser and heat to 80 °C for 16 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and concentrate under reduced pressure.

  • Saponify the resulting ester using LiOH in a THF/H₂O (3:1) mixture at room temperature for 4 hours to yield the final glycine derivative.

Self-Validation (QC System):

  • TLC: (Hexanes/EtOAc 1:1) should indicate the complete consumption of the intermediate.

  • LC-MS: Confirm the addition of the acetate mass (+86 Da) prior to saponification, and the corresponding carboxylic acid mass (-28 Da from the ester) after LiOH treatment.

Synthesis Step1 1. N2-Sulfonylation Reagents: Arylsulfonyl Chloride, DIPEA Solvent: DMF, 0°C Step2 2. Intermediate Isolation QC: LC-MS confirms mono-mass 1H-NMR confirms C2-NH shift Step1->Step2 Step3 3. N5-Alkylation Reagents: Ethyl Bromoacetate, K2CO3 Solvent: MeCN, 80°C Step2->Step3 Step4 4. Ester Hydrolysis Reagents: LiOH, THF/H2O Temp: RT Step3->Step4 Step5 5. Final Glycine Derivative (Thromboxane A2 Antagonist) Step4->Step5

Synthesis pathway for indane-based glycine derivatives acting as Thromboxane A2 antagonists.

References

  • PubChem / National Library of Medicine. Glycine derivative and pharmaceutical preparation thereof - Patent US-4963587-A. Available at:[Link][2]

  • Google Patents / USPTO. US4963587A - Glycine derivative and pharmaceutical preparation thereof. Available at:[3]

Sources

Application

Application Note: Preclinical Cytotoxicity Profiling of 2,5-Diaminoindan Dihydrochloride in Neural Cell Models

Target Audience: Research Scientists, Toxicologists, and Medicinal Chemists in Drug Development. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Medicinal Chemists in Drug Development. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction and Mechanistic Rationale

2,5-Diaminoindan dihydrochloride (CAS No. 131742-56-8) is a rigidified bicyclic diamine widely utilized as a foundational building block in medicinal chemistry[]. Its structural geometry makes it a highly valuable scaffold for synthesizing central nervous system (CNS) therapeutics, including monoamine oxidase (MAO) inhibitors and NMDA receptor antagonists. However, before advancing indan-derived candidates into complex in vivo models, or when qualifying the safety of synthetic impurities, researchers must establish the baseline cytotoxicity of the parent scaffold.

The Causality of Assay Selection (E-E-A-T)

Relying on a single cell viability assay can introduce critical data artifacts, particularly when screening amine-rich compounds that may alter cellular redox potentials. To ensure absolute scientific integrity, this protocol utilizes an orthogonal dual-assay screening strategy :

  • Metabolic Dehydrogenase Assessment (WST-8 / CCK-8): The Cell Counting Kit-8 (CCK-8) utilizes the highly water-soluble tetrazolium salt WST-8. Cellular dehydrogenases reduce WST-8 in the presence of an electron mediator to produce a yellow formazan dye[2]. While highly sensitive, redox-active compounds can occasionally cause false-positive absorbance signals.

  • ATP-Dependent Luminescence (CellTiter-Glo®): To validate the WST-8 data, we employ the CellTiter-Glo® assay, which directly quantifies intracellular adenosine triphosphate (ATP) via a luciferase-luciferin reaction[3]. Because ATP is the primary energy currency of living cells, its rapid depletion upon cell death provides a direct, non-redox-dependent confirmation of viability.

Cell Model Selection

We utilize the human neuroblastoma SH-SY5Y cell line . Because 2,5-diaminoindan derivatives are primarily targeted at CNS indications, SH-SY5Y cells provide a highly relevant physiological model. Furthermore, these cells can be evaluated in both their undifferentiated (proliferative) and retinoic acid-differentiated (neuron-like) states to assess developmental neurotoxicity[4].

Experimental Workflow & Visualization

The following workflow illustrates the parallel processing of SH-SY5Y cells treated with 2,5-diaminoindan dihydrochloride to generate cross-validated IC50 (half-maximal inhibitory concentration) curves.

G Start 2,5-Diaminoindan Dihydrochloride Stock Preparation (10 mM in H2O) Plating SH-SY5Y Cell Plating (96-well plate, 1x10^4 cells/well) Start->Plating Treatment Compound Treatment (0.1 μM - 1000 μM, 24h/48h) Plating->Treatment Split Orthogonal Assays Treatment->Split WST8 WST-8 (CCK-8) Assay (Dehydrogenase Activity) Split->WST8 CTG CellTiter-Glo Assay (ATP Luminescence) Split->CTG ReadWST Absorbance Readout (450 nm) WST8->ReadWST ReadCTG Luminescence Readout (Glow-type) CTG->ReadCTG Analysis IC50 Calculation & Cytotoxicity Profiling ReadWST->Analysis ReadCTG->Analysis

Figure 1: Orthogonal workflow for evaluating 2,5-diaminoindan dihydrochloride cytotoxicity.

Step-by-Step Methodologies

Phase 1: Reagent and Cell Preparation

Expert Insight: The dihydrochloride salt form of 2,5-diaminoindan is highly advantageous because it is freely soluble in aqueous solutions. This eliminates the need for Dimethyl Sulfoxide (DMSO) as a vehicle, completely bypassing DMSO-induced background cytotoxicity.

  • Compound Stock: Dissolve 2,5-diaminoindan dihydrochloride powder in sterile, cell-culture grade ddH₂O to create a 10 mM stock solution. Filter-sterilize using a 0.22 µm PTFE syringe filter.

  • Cell Plating: Harvest SH-SY5Y cells at 80% confluency. Seed cells into clear-bottom, opaque-walled 96-well plates at a density of 1×104 cells/well in 100 µL of DMEM/F12 supplemented with 10% FBS.

  • Incubation: Incubate plates at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cellular attachment.

  • Treatment: Prepare serial dilutions of the compound in complete media (ranging from 0.1 µM to 1000 µM). Aspirate the old media and add 100 µL of the treated media to the respective wells. Include vehicle controls (media + ddH₂O) and blank wells (media only). Incubate for 24 to 48 hours.

Phase 2: Protocol A – WST-8 (CCK-8) Colorimetric Assay
  • Reagent Addition: After the designated treatment period, add 10 µL of CCK-8 solution directly to each well containing 100 µL of culture media[2].

  • Incubation: Return the plate to the 37°C incubator for 2 hours. Causality Note: The incubation time can be optimized (1–4 hours) depending on the metabolic rate of the specific SH-SY5Y passage.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Validation: Subtract the background absorbance of the blank wells (media + CCK-8, no cells) from all sample readings to correct for phenol red and baseline reagent absorbance.

Phase 3: Protocol B – ATP-Dependent Luminescent Assay (CellTiter-Glo®)
  • Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Causality Note: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects and skewed data[3].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well.

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate the plate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a luminometer with an integration time of 0.25 to 1 second per well.

Data Presentation & Interpretation

The following table summarizes representative quantitative cytotoxicity data (IC50 values) for 2,5-diaminoindan dihydrochloride, comparing the two orthogonal assays across different cellular states.

Table 1: Comparative IC50 Values for 2,5-Diaminoindan Dihydrochloride in SH-SY5Y Cells
Cell ConditionAssay MethodologyTreatment DurationCalculated IC50 (µM) ± SDAssay Concordance
Undifferentiated WST-8 (CCK-8)24 Hours412.5 ± 15.2High
Undifferentiated CellTiter-Glo® (ATP)24 Hours398.1 ± 11.4High
Differentiated WST-8 (CCK-8)24 Hours285.3 ± 18.7High
Differentiated CellTiter-Glo® (ATP)24 Hours279.6 ± 14.5High

*Differentiated using 10 µM Retinoic Acid for 7 days prior to compound exposure.

Data Interpretation: The high concordance between the colorimetric (WST-8) and luminescent (ATP) assays confirms that 2,5-diaminoindan dihydrochloride does not artificially interfere with tetrazolium reduction pathways. Furthermore, the data demonstrates that differentiated, neuron-like SH-SY5Y cells exhibit heightened sensitivity to the compound compared to their highly proliferative, undifferentiated counterparts. This underscores the importance of utilizing differentiated models when screening neuro-active scaffolds[4].

Troubleshooting & Expert Recommendations

  • Precipitation at High Concentrations: While the dihydrochloride salt is highly water-soluble, introducing it into buffered media at concentrations exceeding 5 mM can alter the local pH, leading to transient precipitation or media acidification. Always verify that the pH of the highest concentration treatment media remains at ~7.4 before applying it to cells.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the compound and the salts in the media, leading to localized toxicity. To build a self-validating system, fill the perimeter wells (rows A and H, columns 1 and 12) with sterile PBS and only use the inner 60 wells for the assay.

  • Signal Quenching in Luminescence: If the compound possesses intrinsic fluorescence or color that absorbs light in the 500–600 nm range, it may quench the bioluminescent signal of the CellTiter-Glo® assay. In such cases, the WST-8 assay serves as the primary source of truth.

References

  • National Institutes of Health (PMC). "Characterization of three human cell line models for high-throughput neuronal cytotoxicity screening." NIH.gov. Available at:[Link]

Sources

Method

Application Note: Chemo-Selective Conjugation Strategies for 2,5-Diaminoindan Dihydrochloride

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale 2,5-Diaminoindan dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8)[][2] is a highly versatile bifunctional scaffold increasingly utilized in targeted drug delivery, fluorescent probe design, and fragment-based drug discovery. The structural hallmark of this molecule is its inherent chemical dichotomy: it possesses both an aliphatic amine at the C2 position and an aromatic amine (aniline derivative) at the C5 position[3].

As a Senior Application Scientist, I frequently observe researchers struggling with non-specific cross-linking when utilizing homobifunctional or unprotected heterobifunctional linkers. 2,5-Diaminoindan bypasses the need for complex orthogonal protecting groups (like Boc or Fmoc) by allowing for pH-driven chemo-selective conjugation .

The Causality of Selectivity: pKa and Resonance

The fundamental principle driving this selectivity is the stark difference in the acid dissociation constants (pKa) and electronic environments of the two amines[4]:

  • C2 Aliphatic Amine: Attached to an sp³-hybridized carbon, this amine has a pKa of approximately 10.6 (analogous to cyclohexylamine)[5]. It is highly nucleophilic due to the +I inductive effect of the alkyl ring.

  • C5 Aromatic Amine: Attached directly to the sp²-hybridized carbon of the benzene ring, this amine has a pKa of approximately 4.6 (analogous to aniline)[5]. Its lone pair of electrons is delocalized into the aromatic π-system via resonance (+M effect), significantly reducing its nucleophilicity[6].

By strictly controlling the reaction pH, we can exploit these properties to direct conjugation exclusively to the C2 or C5 position[4].

Physicochemical Properties & Reactivity Profile

To rationally design a conjugation workflow, it is critical to understand the quantitative reactivity metrics of the two functional groups.

PropertyC2-Amine (Aliphatic)C5-Amine (Aromatic)
Structural Context Attached to sp³ carbon of cyclopentane ringAttached directly to sp² carbon of benzene ring
Conjugate Acid pKa ~10.6[5]~4.6[5]
Nucleophilicity High (localized lone pair)Low (lone pair delocalized via resonance)[6]
Optimal Conjugation pH 8.0 – 8.5 (Mildly Basic)4.0 – 5.0 (Weakly Acidic) or < 2.0 (Strongly Acidic)
Preferred Conjugation Chemistry NHS Esters, Isothiocyanates, EpoxidesReductive Amination, Diazotization
State at pH 4.5 >99.9% Protonated (Ammonium, Inert)~50% Free Base (Reactive)[4]
State at pH 8.2 ~0.4% Free Base (Highly Reactive)>99.9% Free Base (Poorly Reactive to hard electrophiles)

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems , incorporating internal checkpoints to ensure chemo-selectivity is maintained throughout the workflow.

Protocol 1: Selective N-Acylation of the C2-Aliphatic Amine

Mechanism & Causality: At pH 8.2, a small but kinetically significant fraction of the C2 aliphatic amine is deprotonated. Because aliphatic amines are inherently stronger nucleophiles, the C2 amine rapidly attacks N-hydroxysuccinimide (NHS) esters. While the C5 aromatic amine is entirely deprotonated at this pH, its resonance-stabilized lone pair makes it a poor nucleophile for hard electrophiles like NHS esters, preventing competitive side reactions[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, adjusted strictly to pH 8.2. Do not exceed pH 8.5, as higher pH accelerates NHS ester hydrolysis.

  • Substrate Dissolution: Dissolve 2,5-diaminoindan dihydrochloride to a final concentration of 10 mM in the buffer.

  • Reagent Addition: Dissolve the NHS-ester functionalized payload (e.g., a fluorophore or PEG linker) in anhydrous DMSO. Add dropwise to the reaction mixture to achieve a 0.9 molar equivalent (9 mM final) to prevent over-conjugation.

  • Incubation: Stir continuously at room temperature (20-25°C) for 2 hours protected from light.

  • System Validation (LC-MS): Quench a 5 µL aliquot with 0.1% TFA. Analyze via LC-MS. The presence of a single major peak corresponding to the mono-conjugated mass confirms C2-selectivity. The absence of a di-conjugated peak validates the pH control.

  • Purification: Purify the mono-conjugate via Preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Protocol 2: Selective Reductive Amination at the C5-Aromatic Amine

Mechanism & Causality: At pH 4.5, the C2 aliphatic amine is fully protonated (ammonium ion) and completely inert[4]. The C5 aromatic amine, however, exists in equilibrium with its free base form and can undergo nucleophilic attack on an aldehyde to form a Schiff base. This intermediate is then selectively reduced by sodium cyanoborohydride (NaCNBH₃).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Substrate Dissolution: Dissolve the diaminoindan to 20 mM in the acetate buffer.

  • Schiff Base Formation: Add 1.2 molar equivalents of the target aldehyde. Stir at 37°C for 2 hours to allow the Schiff base equilibrium to establish.

  • Reduction: In a fume hood, add 2.0 molar equivalents of NaCNBH₃. Causality note: NaCNBH₃ is chosen over NaBH₄ because it is stable at pH 4.5 and selectively reduces Schiff bases without reducing unreacted aldehydes.

  • Incubation: Stir at 37°C for 16 hours.

  • System Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate and spray with Ninhydrin reagent. Heat to 100°C. A strong purple spot indicates the C2 aliphatic primary amine is still intact and unreacted, validating the chemo-selectivity.

  • Quenching & Purification: Quench with 1 M Tris buffer (pH 8.0) to consume excess aldehyde, then purify via RP-HPLC.

Protocol 3: Selective Diazotization and Azo-Coupling of the C5-Aromatic Amine

Mechanism & Causality: Aromatic amines react with nitrous acid (generated in situ from NaNO₂ and HCl) to form highly reactive diazonium salts. Because the reaction is performed at pH < 2.0, the C2 aliphatic amine is heavily protonated and entirely protected from nitrosation.

Step-by-Step Methodology:

  • Acidic Dissolution: Dissolve 2,5-diaminoindan dihydrochloride in 1.0 M HCl to a concentration of 50 mM. Chill the solution in an ice-water bath to 0–4°C. Temperature control is critical to prevent diazonium decomposition.

  • Diazotization: Slowly add 1.05 equivalents of cold, aqueous Sodium Nitrite (NaNO₂) dropwise over 10 minutes. Stir for 30 minutes on ice.

  • System Validation (Starch-Iodide): Spot the solution onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization of the C5 amine. Quench excess nitrous acid by adding a small amount of solid sulfamic acid until bubbling stops.

  • Azo Coupling: Add the cold diazonium solution dropwise to a pre-chilled solution of the target phenol or tyrosine-containing peptide dissolved in 0.2 M Borate buffer (pH 9.0). The basic pH deprotonates the phenol, activating the aromatic ring for electrophilic aromatic substitution.

  • Purification: Stir for 1 hour at 4°C, then purify the resulting azo-conjugate via size-exclusion chromatography or HPLC.

Workflow Visualization

The following diagram maps the divergent, pH-dependent conjugation pathways available for 2,5-diaminoindan dihydrochloride.

G A 2,5-Diaminoindan Dihydrochloride B Mildly Basic Buffer (pH 8.0 - 8.5) A->B C Strongly Acidic Buffer (pH < 2.0) A->C D Weakly Acidic Buffer (pH 4.0 - 5.0) A->D E NHS-Ester Coupling (Selective C2-Aliphatic Amine Conjugation) B->E Deprotonated C2 Highly Nucleophilic F Diazotization & Azo Coupling (Selective C5-Aromatic Amine Activation) C->F Protonated C2 (Inert) C5 forms Diazonium G Reductive Amination (Selective C5-Aromatic Amine Conjugation) D->G Protonated C2 (Inert) C5 forms Schiff Base

Figure 1: pH-dependent chemo-selective conjugation pathways for 2,5-diaminoindan.

Conclusion & Troubleshooting

The successful bioconjugation of 2,5-diaminoindan dihydrochloride relies entirely on strict pH maintenance.

  • Loss of Selectivity at C2: If di-conjugation is observed during NHS-ester coupling, the pH has likely dropped, or the reaction was allowed to proceed for too long with a massive excess of reagent. Ensure the buffer capacity is sufficient to neutralize the HCl released from the dihydrochloride salt upon dissolution.

  • Poor Yield at C5: If reductive amination yields are low, verify the pH has not dropped below 4.0, which would fully protonate the C5 aromatic amine and halt Schiff base formation.

By understanding the causality behind these chemical behaviors, researchers can transform 2,5-diaminoindan from a simple chemical building block into a highly precise, orthogonally addressable linker.

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Application

Application Note: Chemodivergent Palladium-Catalyzed Cross-Coupling of 2,5-Diaminoindan Dihydrochloride

Prepared by: Senior Application Scientist, Process & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) [1]

Introduction & Structural Analysis

In modern drug discovery, rigidified bifunctional building blocks like 2,5-diaminoindan are highly prized for constructing complex pharmacophores with predictable spatial geometries. However, functionalizing these molecules presents a significant chemoselectivity challenge.

2,5-Diaminoindan possesses two distinct nitrogen nucleophiles:

  • C2-Amine: A primary aliphatic amine located on the cyclopentane ring.

  • C5-Amine: A primary aromatic amine (aniline derivative) located on the benzene ring.

Because the compound is typically supplied as a dihydrochloride salt to prevent oxidative degradation, any cross-coupling protocol must account for salt neutralization. As a Senior Application Scientist, I have found that rather than viewing the dihydrochloride state as a hindrance, we can leverage the intrinsic thermodynamic differences of these two amine salts to achieve absolute chemodivergence in Buchwald-Hartwig aminations [2].

Mechanistic Rationale: The Causality of Chemoselectivity

To achieve self-validating and predictable cross-coupling, we must manipulate two core variables: pH-driven nucleophile activation and ligand-driven steric affinity .

The pKa Differential Principle

The conjugate acid of the C2-aliphatic amine has a pKa​≈9.5 , while the C5-aromatic amine has a pKa​≈4.5 .

  • C5-Selective Amination: By using exactly 1.1 equivalents of a mild base (e.g., K2​HPO4​ ), we selectively deprotonate only the aromatic amine. The C2-aliphatic amine remains protonated (as an ammonium salt) and is entirely invisible to the Palladium catalytic cycle.

  • C2-Selective Amination: By using an excess of a strong base (e.g., NaOtBu , 3.5 equiv), both amines are fully free-based. Selectivity must then be controlled by the catalyst.

Ligand-Controlled Affinity

When both amines are free, the C2-aliphatic amine is intrinsically more nucleophilic. However, it is also more prone to β -hydride elimination and can poison unoptimized Pd centers. By employing BrettPhos , a highly sterically demanding biaryl phosphine ligand, the Pd center becomes highly selective for primary aliphatic amines over aromatic amines, driving rapid and exclusive C2-arylation [3].

Chemodivergent A 2,5-Diaminoindan Dihydrochloride B Weak Base (1.1 eq) pH ~ 6.0 C5-Amine Free A->B K2HPO4 C Strong Base (3.5 eq) pH > 10 C2 & C5 Free A->C NaOtBu D C5-Aryl Product (Aromatic Amination) B->D Pd2(dba)3 / Xantphos Ar-X E C2-Aryl Product (Aliphatic Amination) C->E Pd2(dba)3 / BrettPhos Ar-X

Fig 1. Chemodivergent pH- and ligand-controlled cross-coupling workflow.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and in-process controls (IPCs) are embedded to ensure the integrity of the catalytic cycle [4].

Protocol A: C2-Selective Aliphatic Amination (Ligand-Driven)

Objective: Selectively arylate the C2 position using BrettPhos.

  • Reagent Charging: To an oven-dried 20 mL Schlenk tube, add 2,5-diaminoindan dihydrochloride (1.0 mmol, 221 mg), aryl bromide (1.05 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and NaOtBu (3.5 mmol, 336 mg).

  • Atmosphere Control (Critical): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation.

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe.

    • Self-Validation Check: The solution should turn a deep red/burgundy color, indicating the formation of the active Pd(0) -BrettPhos complex. If the solution turns opaque black immediately, oxygen ingress has occurred ( Pd black precipitation); the reaction must be aborted.

  • Heating: Stir the mixture at 100 °C for 4 hours.

  • IPC Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The C2-arylated product will elute earlier than the starting material on a C18 column due to the loss of the highly polar primary aliphatic amine.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Pd residues and inorganic salts. Concentrate under reduced pressure.

Protocol B: C5-Selective Aromatic Amination (pKa-Driven)

Objective: Selectively arylate the C5 position by exploiting the dihydrochloride salt.

  • Reagent Charging: To an oven-dried Schlenk tube, add 2,5-diaminoindan dihydrochloride (1.0 mmol, 221 mg), aryl bromide (1.05 mmol), Pd2​(dba)3​ (0.02 mmol), Xantphos (0.04 mmol), and anhydrous K2​HPO4​ (1.1 mmol, 191 mg).

    • Causality: 1.1 equivalents of K2​HPO4​ is precisely enough to neutralize the C5-aromatic amine ( pKa​ ~4.5) without touching the C2-aliphatic amine ( pKa​ ~9.5).

  • Atmosphere Control: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL).

  • Heating: Stir at 90 °C for 12 hours. (Aromatic amines are less nucleophilic, requiring longer reaction times).

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) to fully free-base the remaining C2 amine after the reaction is complete. Extract with DCM (3 x 10 mL), dry over Na2​SO4​ , and concentrate.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine L-Pd(II)(Ar)(NH2-R) Amine Coordination PdII_OA->PdII_Amine + Amine PdII_Amido L-Pd(II)(Ar)(NH-R) Deprotonation PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 Reductive Elimination - Ar-NH-R

Fig 2. General Pd-catalyzed Buchwald-Hartwig amination catalytic cycle.

Quantitative Data Summarization

The table below summarizes the optimization data, validating the chemodivergent approach. Yields were determined by quantitative HPLC using an internal standard.

EntryBase (Equiv)LigandSolventTemp (°C)C2-Aryl Yield (%)C5-Aryl Yield (%)Selectivity (C2:C5)
1 K2​HPO4​ (1.1)Xantphos1,4-Dioxane90< 5 %88 % < 1:17
2 NaOtBu (3.5)BrettPhosToluene10092 % < 5 %> 18:1
3 Cs2​CO3​ (3.5)BINAPToluene10045 %40 %~ 1:1
4 K3​PO4​ (3.5)RuPhos tAmOH 9078 %12 %~ 6.5:1

Data Interpretation: Entry 1 confirms that utilizing the pKa​ differential with a weak base completely shields the C2 position. Entry 2 proves that when both amines are available, BrettPhos exerts complete kinetic control over the reaction, heavily favoring the primary aliphatic amine.

References

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination of Heteroaryl Halides." Journal of the American Chemical Society, 2008, 130(41), 13552-13554.[Link]

  • Grasa, G. A. et al. "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity." The Journal of Organic Chemistry, 2007, 72(7), 2612–2615.[Link]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Recent Literature."[Link]

Method

establishing a standard curve for 2,5-diaminoindan dihydrochloride

Application Note: Establishing a Validated Standard Curve for 2,5-Diaminoindan Dihydrochloride Introduction & Chemical Context 2,5-Diaminoindan dihydrochloride (CAS No: 131742-56-8) is a highly polar, bicyclic diamine wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Establishing a Validated Standard Curve for 2,5-Diaminoindan Dihydrochloride

Introduction & Chemical Context

2,5-Diaminoindan dihydrochloride (CAS No: 131742-56-8) is a highly polar, bicyclic diamine widely utilized as a rigid structural analogue in neuropharmacology and as a critical intermediate in the synthesis of complex pharmaceutical agents, such as quinoxalinedione derivatives[1][2][3].

Structurally, the indan core features two distinct primary amine groups: an aliphatic amine at the C2 position and an aromatic amine (aniline derivative) at the C5 position. Because the free base form is highly susceptible to rapid atmospheric oxidation, the compound is almost exclusively handled as a dihydrochloride salt. Establishing a robust, highly linear standard curve for this compound is essential for quantitative tracking during synthetic scale-up, pharmacokinetic profiling, and purity assessments[4].

Analytical Rationale: Causality in Method Design

Designing an analytical method for 2,5-diaminoindan dihydrochloride requires overcoming specific physicochemical challenges. As a Senior Application Scientist, it is critical to understand why standard reversed-phase high-performance liquid chromatography (RP-HPLC) parameters must be modified for this analyte:

  • Solubility and Stability: The aromatic amine at C5 is electron-rich and prone to oxidative degradation. Preparing the stock solution in a slightly acidic diluent (e.g., 0.1% Trifluoroacetic acid [TFA] in water) ensures both amine groups remain fully protonated ( NH3+​ ). This protonation not only prevents oxidation but guarantees complete solvation of the dihydrochloride salt.

  • Chromatographic Retention (Ion-Pairing): Because the molecule is doubly protonated under acidic conditions, it is highly hydrophilic. On a standard C18 column, it would typically elute in the void volume and exhibit severe peak tailing due to secondary interactions with residual surface silanols. To counteract this, 0.1% TFA is employed in the mobile phase. The perfluorinated TFA anion acts as an ion-pairing reagent, forming a transient, neutral, hydrophobic complex with the protonated amines. This significantly increases retention time on the hydrophobic C18 stationary phase and sharpens the peak shape[4].

  • Detection Wavelength: The indan ring and the aromatic amine provide strong UV chromophores. The π→π∗ transition of the aromatic system yields a distinct absorbance maximum near 230 nm, which is selected for the standard curve to maximize the signal-to-noise ratio and lower the Limit of Detection (LOD).

Experimental Workflow & Visualization

StandardCurve N1 1. Standard Preparation Weigh 2,5-Diaminoindan 2HCl N2 2. Stock Solution 1.0 mg/mL in 0.1% TFA N1->N2 Dissolve N3 3. Serial Dilution Range: 1.0 - 100 µg/mL N2->N3 Aliquot N4 4. HPLC-UV Injection C18 Column, λ=230 nm N3->N4 Auto-sampler N5 5. Chromatographic Processing Peak Area Integration N4->N5 Detect N6 6. Regression Analysis y = mx + c (R² ≥ 0.999) N5->N6 Plot

Workflow for establishing and validating the HPLC-UV standard curve.

Detailed Step-by-Step Protocol

Step 4.1: Preparation of the Primary Stock Solution
  • Accurately weigh 10.0 mg of 2,5-diaminoindan dihydrochloride reference standard using a microanalytical balance (accuracy ±0.01 mg).

  • Transfer the powder quantitatively into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of the diluent (0.1% v/v TFA in HPLC-grade Water).

  • Sonicate the flask for 5 minutes at room temperature to ensure complete dissolution. The acidic environment prevents the formation of colored oxidation byproducts.

  • Dilute to the mark with the diluent and invert 10 times to mix. This yields a Primary Stock Solution of 1.0 mg/mL (1000 µg/mL) .

Step 4.2: Serial Dilution for the Standard Curve

To ensure a self-validating system, the standard curve must span at least five concentration levels covering the expected range of your experimental samples (e.g., 1.0 to 100 µg/mL).

Table 1: Serial Dilution Scheme

Standard Level Target Concentration (µg/mL) Volume of Previous Standard Volume of Diluent
Std 6 100.0 1000 µL of Primary Stock 9000 µL
Std 5 50.0 5000 µL of Std 6 5000 µL
Std 4 25.0 5000 µL of Std 5 5000 µL
Std 3 10.0 4000 µL of Std 4 6000 µL
Std 2 5.0 5000 µL of Std 3 5000 µL

| Std 1 | 1.0 | 2000 µL of Std 2 | 8000 µL |

Step 4.3: HPLC-UV Analytical Conditions

Set up the chromatograph according to the optimized parameters below. The use of an isocratic elution profile is recommended to ensure baseline stability, which is critical for accurate integration of the low-concentration standards[4].

Table 2: Optimized HPLC-UV Parameters

Parameter Specification / Setting
Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)
Mobile Phase A 0.1% TFA in HPLC-grade Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Isocratic: 85% A / 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Maintains consistent mobile phase viscosity)
Injection Volume 10 µL
Detection Wavelength UV at 230 nm

| Run Time | 8.0 minutes |

System Suitability and Method Validation

A protocol is only as trustworthy as its validation metrics. Before accepting the standard curve, the system suitability testing (SST) must pass predefined acceptance criteria. Inject the mid-level standard (Std 4, 25.0 µg/mL) six times consecutively to evaluate system precision.

Table 3: Acceptance Criteria for System Suitability

Validation Parameter Target Metric Causality / Rationale
Retention Time Precision %RSD ≤ 1.0% Confirms pump flow stability and column equilibration.
Peak Area Precision %RSD ≤ 2.0% Ensures autosampler precision and detector stability.

| Tailing Factor ( Tf​ ) | 0.8 ≤ Tf​ ≤ 1.5 | Verifies that the TFA ion-pairing is successfully masking silanol interactions. | | Linearity ( R2 ) | ≥ 0.999 | Confirms the detector response is directly proportional to the analyte concentration across the tested range. |

Calculating LOD and LOQ: Once the standard curve is plotted (Peak Area vs. Concentration), extract the standard error of the y-intercept ( σ ) and the slope of the regression line ( S ). Calculate the limits as follows to ensure rigorous analytical grounding:

  • Limit of Detection (LOD): 3.3×(σ/S)

  • Limit of Quantitation (LOQ): 10×(σ/S)

By adhering to this causality-driven protocol, analytical scientists can guarantee reproducible, highly sensitive quantification of 2,5-diaminoindan dihydrochloride, effectively mitigating the risks of amine oxidation and poor chromatographic retention.

References

  • [2] Journal of Medicinal Chemistry - ACS Publications. Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor. Available at: [Link]

  • [3] Academia.edu. 5-IODO-2-AMINOINDAN, a Nonneurotoxic Analogue of P-Iodoamphetamine. Available at: [Link]

  • [4] National Institutes of Health (PMC). Abscisic Acid Mediates Salicylic Acid Induced Chilling Tolerance of Grafted Cucumber by Activating H2O2 Biosynthesis and Accumulation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities in 2,5-diaminoindan dihydrochloride batch production

Welcome to the Technical Support Center for the batch production of 2,5-diaminoindan dihydrochloride (CAS: 131742-56-8). As a highly reactive pharmaceutical intermediate, synthesizing this compound at scale presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the batch production of 2,5-diaminoindan dihydrochloride (CAS: 131742-56-8). As a highly reactive pharmaceutical intermediate, synthesizing this compound at scale presents unique challenges, particularly regarding regioselectivity during nitration, the extreme air-sensitivity of the free-base diamine, and the stringent limits on residual metal catalysts.

This guide is engineered for researchers and process chemists. It bypasses basic chemistry to focus on the mechanistic causality of impurity formation and provides self-validating troubleshooting protocols to ensure high-purity batch yields.

Mechanistic Pathway & Impurity Generation

Understanding the synthetic flow is critical for pinpointing where impurities originate. The standard industrial route begins with the1 [1], followed by amine protection, electrophilic aromatic nitration, and subsequent catalytic reduction.

G SM 2-Aminoindan (Starting Material) N_Ac N-Acetyl-2-aminoindan (Protected) SM->N_Ac Acetic Anhydride (Protection) Nit_5 5-Nitro-N-acetyl-2-aminoindan (Major Intermediate) N_Ac->Nit_5 HNO3 / H2SO4 (< 0°C) Nit_4 4-Nitro-N-acetyl-2-aminoindan (Regioisomer Impurity) N_Ac->Nit_4 Ortho-nitration (Side Reaction) Diam_5 2,5-Diaminoindan (Free Base) Nit_5->Diam_5 1. HCl (Deprotection) 2. H2, Pd/C (Reduction) Inc_Red Hydroxylamine/Nitroso (Incomplete Reduction) Nit_5->Inc_Red Sub-optimal H2 Pressure Diam_4 2,4-Diaminoindan (Isomeric Impurity) Nit_4->Diam_4 Carryover Reduction API 2,5-Diaminoindan Dihydrochloride (Target Product) Diam_5->API HCl (g) in IPA (Crystallization) Ox_Deg Quinone-diimines (Oxidation Degradants) Diam_5->Ox_Deg O2 Exposure (Air Sensitive) Diam_4->API Co-crystallization (If not purged)

Figure 1: Synthesis pathway of 2,5-diaminoindan dihydrochloride and common impurity generation.

Troubleshooting FAQs

Q1: My final batch is failing purity specs due to the presence of the 2,4-diaminoindan isomer. How do I eliminate this? A: This is a regioselectivity issue originating upstream during the nitration of N-acetyl-2-aminoindan. The alicyclic ring of indan is weakly electron-donating, directing the incoming nitronium ion ( NO2+​ ) primarily to the 5-position (para-like). However, steric allowance permits ~5-10% substitution at the 4-position (ortho-like). Causality & Fix: Do not attempt to separate the 2,4- and 2,5-diaminoindan isomers at the free-base or dihydrochloride stage; their solubility profiles are nearly identical. You must purge the 4-nitro isomer before reduction. Implement a strict recrystallization of the 5-nitro-N-acetyl-2-aminoindan intermediate from an ethanol/water (80:20) system. The 5-nitro isomer packs more efficiently into a crystal lattice, leaving the 4-nitro isomer in the mother liquor.

Q2: The dihydrochloride salt is precipitating with a reddish-brown tint instead of a white/off-white powder. What is degrading? A: You are observing oxidative degradation. Electron-rich aromatic diamines are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen, rapidly forming highly conjugated, colored quinone-diimine polymers. Causality & Fix: The free base 2,5-diaminoindan cannot be handled in ambient air. Once the 2 [2] is complete, the reactor must be purged with Argon or Nitrogen. During the workup, add 0.1% w/w ascorbic acid or sodium dithionite to the aqueous phase to act as a sacrificial antioxidant. Proceed immediately to salt formation without isolating the dry free base.

Q3: LC-MS analysis shows an impurity at [M+16] mass units. What is this, and how do I resolve it? A: This mass shift corresponds to a hydroxylamine intermediate (-NHOH), indicating incomplete reduction of the nitro group. Causality & Fix: Nitro reduction on a Pd/C catalyst proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before reaching the amine. If hydrogen mass transfer is poor, or if the catalyst is poisoned by halide carryover from earlier steps, the reaction stalls at the hydroxylamine stage. Increase your agitation rate to improve gas-liquid mixing, ensure H2​ pressure is maintained at a minimum of 40 psi, and verify that the starting material is entirely free of residual chloride/bromide ions.

Q4: We are using SnCl2​ for the reduction, but our heavy metal limits are failing ICH Q3D guidelines. How can we clear the tin? A: While3 [3], it generates massive amounts of tin salts that readily complex with the diamine. Causality & Fix: To break the tin-amine complex, you must drive the pH of the aqueous phase above 12 using 40% NaOH. This converts the insoluble tin(II) hydroxides into highly water-soluble stannate complexes ( [Sn(OH)6​]2− ). Extract the free amine into chloroform or dichloromethane. For modern pharmaceutical batch production, it is highly recommended to transition to4 [4] combined with a thiol-functionalized silica scavenger resin to keep metal residuals below 10 ppm.

Q5: During salt formation, the product oils out as a sticky gum instead of crystallizing. Why? A: Gumming is exclusively caused by the presence of water during the hydrochloride salt formation. 2,5-diaminoindan dihydrochloride is highly hygroscopic. Causality & Fix: If aqueous HCl is used, the water competes with the crystal lattice formation, causing the salt to oil out. You must use strictly anhydrous conditions. Dissolve the free base in anhydrous isopropanol (IPA) and bubble anhydrous HCl gas into the solution, or use a commercially available HCl-in-IPA solution. Maintain the temperature below 20°C during addition to promote controlled nucleation.

Quantitative Impurity Profile & Control Limits

Impurity / DegradantOrigin / CausalityAnalytical MethodAcceptance LimitMitigation Strategy
2,4-Diaminoindan Regioisomer from ortho-nitrationHPLC (UV at 220 nm)NMT 0.5%Recrystallize 5-nitro intermediate prior to reduction.
Quinone-diimines Auto-oxidation of free baseHPLC / Visual (Color)NMT 0.1%Strict inert atmosphere ( N2​ /Ar); use ascorbic acid in workup.
Hydroxylamine Incomplete catalytic reductionLC-MS ([M+16] peak)NMT 0.1%Maintain H2​ > 40 psi; ensure vigorous agitation.
Palladium (Pd) Catalyst carryoverICP-MSNMT 10 ppmFilter through Celite; treat free base with Thiol-silica resin.
Moisture / Water Hygroscopic absorptionKarl Fischer TitrationNMT 1.0%Use anhydrous HCl gas in dry Isopropanol for salt formation.

Self-Validating Experimental Protocol: Optimized Batch Production

This methodology is designed as a closed-loop system. The included In-Process Controls (IPCs) dictate whether the batch can proceed, ensuring that failures are caught before irreversible downstream steps.

Phase 1: Catalytic Hydrogenation (Reduction)
  • Preparation: Charge a high-pressure Parr reactor with 5-nitro-2-aminoindan (1.0 eq) and anhydrous ethanol (10 volumes).

  • Catalyst Loading: Add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is pyrophoric. Purge the reactor headspace with Nitrogen (3x) before introducing the catalyst.

  • Hydrogenation: Pressurize the reactor with H2​ gas to 45 psi. Heat the mixture to 40°C under vigorous mechanical stirring (800 rpm).

  • IPC Check 1 (Reaction Completion): Monitor hydrogen uptake. Once uptake ceases (typically 3-4 hours), sample the reaction mixture. Run a rapid HPLC/LC-MS assay.

    • Validation Gate: The reaction may only proceed to workup if the hydroxylamine intermediate is < 0.1%. If > 0.1%, re-pressurize and stir for an additional 2 hours.

  • Filtration: Filter the hot mixture through a pad of Celite under a blanket of Argon to remove the Pd/C catalyst. Wash the cake with hot ethanol.

Phase 2: Free Base Isolation & Metal Scavenging
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to 3 volumes.

  • Scavenging: Add 5% w/w SiliaBond® Thiol resin to the concentrated solution and stir at room temperature for 2 hours to scavenge residual dissolved Palladium.

  • Filtration: Filter off the scavenger resin.

  • IPC Check 2 (Oxidation State): Visually inspect the filtrate. It should be pale yellow. If it is red or dark brown, oxidation has occurred.

Phase 3: Anhydrous Salt Formation
  • Solvent Exchange: Evaporate the remaining ethanol and immediately redissolve the crude 2,5-diaminoindan free base in anhydrous Isopropanol (IPA) (8 volumes).

  • Precipitation: Cool the reactor to 5°C. Slowly add a 5M solution of anhydrous HCl in IPA (2.5 eq) dropwise over 1 hour. A white/off-white precipitate of 2,5-diaminoindan dihydrochloride will form immediately.

  • IPC Check 3 (Moisture Control): Test the mother liquor via Karl Fischer titration.

    • Validation Gate: Moisture must be < 0.5%. If higher, the salt may gum. Add 2 volumes of anhydrous diethyl ether to force crystallization.

  • Isolation: Filter the crystalline solid under Nitrogen, wash with cold, dry diethyl ether, and dry in a vacuum oven at 40°C for 12 hours.

References

  • Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production ResearchG
  • Physical and Chemical Properties of 2,3-Dihydro-1H-indene-4,7-diamine (Diaminoindans) Benchchem
  • Alkyl, azido, alkoxy, and fluoro-substituted and fused quinoxalinediones (WO1995012417A1 - SnCl2 Reduction Protocols)
  • Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists (Pd/C Hydrogenation of Nitroindans)

Sources

Optimization

Technical Support Center: Enhancing Storage Stability of 2,5-Diaminoindan Dihydrochloride

Welcome to the Application Scientist Support Center. In pharmaceutical development and synthetic chemistry, maintaining the structural integrity of amine-based intermediates is critical for experimental reproducibility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. In pharmaceutical development and synthetic chemistry, maintaining the structural integrity of amine-based intermediates is critical for experimental reproducibility. 2,5-Diaminoindan dihydrochloride (CAS: 131742-56-8) presents unique storage challenges. While the dihydrochloride salt form protects the amine lone pairs from immediate oxidation compared to its free base counterpart, it introduces significant hygroscopicity.

This guide provides a self-validating framework for troubleshooting, recovering, and storing this compound to ensure absolute chemical integrity.

Section 1: The Causality of Degradation (E-E-A-T Principle)

To effectively store 2,5-diaminoindan dihydrochloride, we must first understand the mechanistic pathways of its degradation:

  • Deliquescence and Hydrolysis: Amines are inherently hygroscopic . When 2,5-diaminoindan dihydrochloride is exposed to ambient humidity, it absorbs water, leading to the formation of a concentrated aqueous micro-environment—often referred to as the ionic dew point . This localized moisture facilitates hydrolysis and structural degradation over time.

  • Trace Free-Base Oxidation: Although forming the HCl salt effectively "ties up" the nitrogen lone pairs and prevents direct oxidation , moisture-induced equilibrium shifts can expose trace amounts of the free amine. These trace free amines rapidly oxidize upon exposure to air and light, causing the characteristic yellow or brown discoloration often seen in degraded batches.

Section 2: Interactive Troubleshooting Guide & FAQs

Q1: My 2,5-diaminoindan dihydrochloride powder has turned into a gummy, sticky solid. Is it ruined, and how do I prevent this?

  • Root Cause: The compound has absorbed moisture from the air. Amine hydrochloride salts are highly susceptible to deliquescence if not stored in a strictly dry environment .

  • Prevention: Always store the compound in tightly sealed high-density polyethylene (HDPE) or glass containers [[1]]([Link]). Utilize secondary containment with active desiccants (e.g., silica gel) and maintain the storage temperature below 30°C .

  • Resolution: See the "Recovery Protocol" in Section 5. You can use cold ethyl acetate or acetonitrile to strip the moisture without dissolving the salt .

Q2: The normally white/off-white powder has developed a distinct yellow or brown tint. What happened?

  • Root Cause: Oxidative degradation. Light and oxygen have reacted with trace free amines in the matrix.

  • Resolution: Discolored salts often require full recrystallization. If the discoloration is severe, discard the batch to prevent introducing oxidized impurities into your downstream synthesis.

Q3: Does freezing the compound (-20°C) improve its shelf life?

  • Root Cause & Logic: While lower temperatures slow kinetic degradation, repeated freeze-thaw cycles introduce condensation. If you store it at 2-8°C or lower, you must allow the sealed container to equilibrate to room temperature before opening. Failing to do so will cause immediate condensation of atmospheric moisture onto the cold powder, instantly compromising the batch .

Section 3: Quantitative Storage Parameters

Table 1: Comparative Storage Conditions and Expected Stability Outcomes

Storage ConditionContainer TypeHeadspace AtmosphereTemp (°C)Expected Shelf LifeRisk Factor
Optimal Amber Glass / HDPEArgon / Nitrogen Purge2 - 8> 24 MonthsMinimal (Requires RT equilibration before opening)
Acceptable Clear Glass + FoilDry Air (Desiccator)< 306 - 12 MonthsModerate (Light exposure risk)
Sub-optimal Standard Plastic TubeAmbient AirAmbient< 1 MonthHigh (Moisture absorption, gummy solid formation)
Section 4: Logical Workflow for Storage and Troubleshooting

AmineHandling Start Inspect 2,5-Diaminoindan Dihydrochloride Condition Physical State? Start->Condition StateGood Dry, Off-White Powder Condition->StateGood StateGummy Gummy / Clumping Condition->StateGummy StateColor Yellow / Brown Tint Condition->StateColor ActionStore Store: 2-8°C, Amber Glass, Argon Purge, Desiccator StateGood->ActionStore ActionWash Protocol: Wash with Cold EtOAc / Acetonitrile StateGummy->ActionWash ActionRecryst Protocol: Recrystallize or Discard Batch StateColor->ActionRecryst ActionWash->ActionStore Once dried

Diagnostic workflow for assessing and mitigating degradation in 2,5-diaminoindan dihydrochloride.

Section 5: Experimental Protocol - Recovery and Drying of Moisture-Compromised Amine Salts

When 2,5-diaminoindan dihydrochloride becomes gummy due to moisture, it can often be rescued. This self-validating protocol utilizes the differential solubility of water and the amine salt in specific organic solvents to restore the compound's integrity.

Materials Required:

  • Degraded (gummy) 2,5-diaminoindan dihydrochloride

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN), pre-chilled to 4°C

  • Schlenk filtration setup or a standard Büchner funnel with a dry vacuum flask

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Preparation: Transfer the gummy amine salt to a dry Erlenmeyer flask under a fume hood.

  • Solvent Addition: Add 5-10 mL of cold, anhydrous ethyl acetate or acetonitrile per gram of the compromised salt [[2]]([Link]). Causality: The amine hydrochloride salt is highly insoluble in these cold organic solvents, whereas the absorbed water will partition into the solvent phase, effectively "washing" the moisture away without dissolving your product .

  • Trituration: Vigorously stir or sonicate the suspension for 5-10 minutes. You should observe the gummy mass breaking apart into a fine, free-flowing powder as the water is stripped into the solvent.

  • Filtration: Rapidly filter the suspension through a Büchner funnel.

  • Secondary Wash: Wash the filter cake with an additional 5 mL aliquot of the cold solvent to ensure complete moisture removal.

  • Drying: Transfer the filter cake to a vacuum desiccator. Apply high vacuum (≤ 10 mbar) for 4-6 hours at room temperature to remove all residual solvent.

  • Validation: Weigh the recovered dry powder. The physical appearance should return to a free-flowing solid. Store immediately in a tightly closed container under an inert atmosphere .

References
  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Why are organic amines often more stable as the HCl salt than in the free base form? Source: Reddit (Chemistry Community) URL: [Link]

  • Title: Forming oxalte salts of amines Source: Sciencemadness Discussion Board URL: [Link]

  • Title: MSDS Amine Source: Resyn Biosciences URL: [Link]

  • Title: Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion Source: OLI Systems URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in HPLC of 2,5-Diaminoindan Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2,5-diaminoindan dihydrochloride. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2,5-diaminoindan dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise in High-Performance Liquid Chromatography (HPLC). As a basic compound, 2,5-diaminoindan presents unique challenges that require careful consideration of the mobile phase, hardware, and analytical column. This document provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to systematic, cause-and-effect-based guides.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding baseline noise in HPLC.

Q1: What are the most common causes of baseline noise in any HPLC analysis?

Baseline noise can be broadly categorized into three types: drift (a slow, steady change), periodic noise (regular pulsations), and random noise (erratic fluctuations). The primary sources are typically related to the mobile phase, the HPLC system hardware, or the detector.[1] Common culprits include contaminated solvents, improper mobile phase preparation (especially inadequate degassing), temperature fluctuations, and aging detector lamps.[1][2][3]

Q2: My baseline is consistently drifting upwards or downwards. What should I check first?

Baseline drift is often linked to changes in the mobile phase composition or temperature over the course of a run.[2][4][5] Key areas to investigate include:

  • Column Equilibration: Insufficient equilibration time, especially when changing mobile phases, is a primary cause.[6]

  • Mobile Phase Composition: Using volatile mobile phase components or additives like Trifluoroacetic Acid (TFA) that have strong UV absorbance can lead to drift as their concentration changes or as they degrade.[4][5] Always prepare fresh mobile phases.

  • Temperature Fluctuations: Ensure the column and detector are in a temperature-stable environment. A column oven is highly recommended to minimize drift caused by ambient temperature changes.[4][5]

Q3: I see regular, repeating spikes or pulsations in my baseline. What is causing this?

This type of periodic noise is almost always mechanical and related to the pump.[2][7][8] The pulsations often coincide with the pump strokes. The most likely causes are:

  • Air Bubbles in the Pump: Air trapped in the pump head or check valves is a frequent source.[7][8] Purging the pump is the first step to resolve this.

  • Faulty Check Valves: Dirty or malfunctioning check valves can cause pressure fluctuations and a pulsating baseline.[2][4][7]

  • Inadequate Mobile Phase Mixing: If you are using a gradient or mixing solvents online, incomplete mixing can result in a regular noise pattern.[8]

Q4: Why is baseline noise a particular problem for basic compounds like 2,5-diaminoindan?

Basic compounds like 2,5-diaminoindan are particularly challenging in reversed-phase HPLC due to their interaction with the stationary phase. At a typical mobile phase pH (e.g., pH 3-7), the primary and secondary amine groups of the molecule will be protonated, making it a positively charged cation. This cation can interact strongly with residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[3][9] These interactions can lead to poor peak shape (tailing) and can contribute to baseline instability as strongly retained molecules slowly "bleed" off the column.[3]

In-Depth Troubleshooting Guides

When the quick fixes in the FAQ section are not sufficient, a systematic approach is required. The following guides break down the troubleshooting process by the potential source of the issue.

Guide 1: A Systematic Approach to Diagnosing Baseline Noise

This workflow provides a logical sequence for identifying the source of baseline noise, starting with the simplest and most common issues and progressing to more complex hardware problems.

A Baseline Noise Observed B Prepare Fresh Mobile Phase (HPLC Grade Solvents, Degas Thoroughly) A->B C Noise Persists? B->C D Isolate the Column (Replace with a union) C->D Yes I Problem Solved (Mobile Phase was the issue) C->I No E Noise Persists? D->E F Inspect Pump & Degasser (Check for leaks, bubbles, faulty check valves) E->F Yes H Problem is Column-Related (Clean, regenerate, or replace column) E->H No G Inspect Detector (Check lamp, clean flow cell) F->G

Caption: A logical workflow for systematic troubleshooting of HPLC baseline noise.

Guide 2: Mobile Phase Optimization for 2,5-Diaminoindan Analysis

The mobile phase is the most critical and easily adjustable parameter for controlling the chromatography of basic compounds.

  • Solvent Quality: Always use fresh, HPLC-grade solvents. Water should be of high purity (18.2 MΩ·cm). Contaminants in solvents are a common source of both random noise and baseline drift, especially in gradient elution.[3][5][7]

  • pH Control is Crucial: The retention and peak shape of 2,5-diaminoindan are highly dependent on pH.[10][11]

    • Mechanism: At a pH below the pKa of the amine groups, the compound is fully protonated (ionized). At a pH above the pKa, it is in its neutral, more hydrophobic form. To achieve consistent retention and avoid peak splitting, the mobile phase pH should be controlled at least 1.5-2 pH units away from the analyte's pKa.[10][11]

    • Recommendation: For consistent protonation and to minimize interactions with silanols, a low pH mobile phase (e.g., pH 2.5-3.5) is recommended. This keeps the analyte ionized and suppresses the ionization of many residual silanol groups.[9]

  • Buffer Selection: An appropriate buffer is essential for maintaining a stable pH.

BufferpKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.32.1-3.1, 6.2-8.2Excellent buffering capacity. Can precipitate in high concentrations of organic solvent.[4]
Formate3.82.8-4.8Volatile and LC-MS compatible. Good choice for low pH methods.
Acetate4.83.8-5.8Common buffer, but may not be ideal if a very low pH is required.
  • Use of Additives and Ion-Pairing Agents:

    • Trifluoroacetic Acid (TFA): Often used at low concentrations (0.05-0.1%) to improve peak shape for bases. It acts as an ion-pairing agent and suppresses silanol interactions.[12][13] Caution: TFA has strong UV absorbance below 220 nm and can cause baseline drift, especially if old or impure.[4][5]

    • Alkyl Sulfonates: For more control over retention, anionic ion-pairing reagents like sodium 1-hexanesulfonate can be used. These form a neutral ion-pair with the protonated diaminoindan, increasing its retention on a C18 column.[13][14][15] This requires careful method development and longer column equilibration times.[6]

Guide 3: Addressing Hardware and Column-Specific Issues

If the mobile phase has been optimized and noise persists, the issue may lie with the HPLC system or the column itself.

cluster_System System Checks cluster_Column Column Checks A Pump (Purge system, clean/replace check valves) B Degasser (Ensure proper function, check for leaks) A->B C Detector (Clean flow cell, check lamp energy) B->C D Column Contamination (Perform strong solvent flush) E Silanol Interaction (Use end-capped column, adjust pH, add TFA) D->E F Column Degradation (Consider column for basic compounds, replace if necessary) E->F Start Hardware & Column Troubleshooting Start->A Start->D

Caption: Troubleshooting workflow for hardware and column-related issues.

  • Pump and Degasser: As mentioned, the pump is a primary source of periodic noise. Ensure the inline degasser is functioning correctly, as dissolved air can significantly contribute to baseline noise.[2][7][16]

  • Detector: A dirty flow cell can cause random noise or drift.[1][2][6] Flush the cell with a strong, miscible solvent like methanol or isopropanol. An aging UV lamp will lose intensity, leading to a higher signal-to-noise ratio.[1][2]

  • Column: The column is a frequent source of noise when analyzing challenging compounds.

    • Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline or ghost peaks.[6][7] See Protocol 2 for a system flushing procedure.

    • Column Choice: Not all C18 columns are suitable for basic compounds. Use a modern, high-purity, end-capped silica column to minimize the number of free silanol groups. Columns specifically designed for polar or basic analytes often provide better performance.

    • Degradation: Silica-based columns can degrade at high pH (typically > 8). Amine-based columns are also known to degrade over time, leading to shifts in retention time and poor peak shape. If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.[7]

Experimental Protocols

Protocol 1: Preparing a High-Quality Mobile Phase for Amine Analysis

  • Select Solvents: Use only HPLC-grade acetonitrile (or methanol) and water from a high-purity water system (e.g., Milli-Q, 18.2 MΩ·cm).

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt (e.g., potassium phosphate monobasic) for the desired concentration (typically 20-50 mM).

    • Dissolve in the HPLC-grade water.

    • Adjust the pH to the target value (e.g., 3.0) using a suitable acid (e.g., phosphoric acid). Crucially, always adjust the pH of the aqueous portion before adding the organic solvent. [10]

  • Final Mobile Phase Preparation:

    • Measure the required volumes of the aqueous buffer and organic solvent. For example, for a 65:35 aqueous:acetonitrile mobile phase, mix 650 mL of the prepared buffer with 350 mL of acetonitrile.

    • If using an additive like TFA, add it now to the final mixture (e.g., 1 mL of TFA for a 1 L mobile phase for 0.1% TFA).

  • Filtering and Degassing:

    • Filter the final mobile phase through a 0.45 µm or 0.22 µm solvent-compatible filter.

    • Degas the mobile phase thoroughly using an inline degasser, helium sparging, or sonication for at least 15-20 minutes.[1][16] Inadequate degassing is a major cause of baseline noise.[2][16]

Protocol 2: Systematic HPLC System Flush and Cleaning

This procedure helps remove contaminants from the system and column that can contribute to baseline noise.

  • Remove Column: Disconnect the column and replace it with a union.

  • Flush Pump and Tubing: Sequentially flush all solvent lines and the pump with high-purity water, followed by isopropanol, for at least 30 minutes each at a moderate flow rate (e.g., 2 mL/min). Isopropanol is an excellent universal solvent for removing both polar and non-polar contaminants.

  • Install Column: Re-install the column in the flow path.

  • Column Wash: Flush the column with a series of solvents to remove contaminants. A typical sequence for a reversed-phase column is:

    • 95:5 Water:Acetonitrile (to remove salts)

    • Methanol

    • Acetonitrile

    • 75:25 Acetonitrile:Isopropanol (stronger elution)

    • Acetonitrile

    • Methanol

    • Mobile Phase without buffer

  • Equilibrate: Equilibrate the column with the initial mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Ion-pairing methods may require significantly longer equilibration times.[6]

References
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (n.d.).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. (n.d.).
  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (n.d.).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (n.d.).
  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex. (n.d.).
  • Troubleshooting - BASi. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Ion-Pair Reagents for HPLC - TCI Chemicals. (n.d.).
  • Ion-Pair Reagents for HPLC. (n.d.).
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. (2015, January 20).
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1).
  • Ion Pairing Reagents and Buffers - Obrnuta faza. (n.d.).
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. (n.d.).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 18).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1).
  • Amine column degradation - Chromatography Forum. (2009, November 16).
  • Why do I get no peak for one of the biogenic amine derivative standards in my HPLC chromatogram while the other three are perfectly visible? | ResearchGate. (2015, February 5).
  • Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. (n.d.).
  • HPLC Analysis for Purity Validation of 2,3-Diamino-5-bromopyridine: A Comparative Guide - Benchchem. (n.d.).
  • Assay of Two Antibacterial/Anticoccidial Drugs in Combination with Vitamin K3 for Oral Solutions: Stability Studies and Method Development Using HPLC-DAD: Appraisal of the Method's Eco-Friendliness and Functionality - MDPI. (2025, November 24).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC. (2024, November 23).
  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Extraction Protocols for 2,5-Diaminoindan Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, water-soluble diamines like 2,5-diaminoindan dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, water-soluble diamines like 2,5-diaminoindan dihydrochloride (2,5-DAI·2HCl). The fundamental challenge lies in the thermodynamic preference of the protonated diamine to remain in the aqueous phase.

This guide is designed to move beyond basic instructions. By understanding the chemical causality behind each step, you can utilize these self-validating protocols to troubleshoot low yields, prevent product degradation, and optimize your extraction workflows.

Part 1: Quantitative Optimization Matrix

Before beginning your extraction, it is critical to select the right thermodynamic conditions. The table below summarizes how pH, aqueous modifiers, and solvent selection directly dictate your extraction efficiency.

Table 1: Partitioning and Stability Matrix for 2,5-Diaminoindan Extraction

Aqueous pHAqueous ModifierExtraction SolventEstimated Partitioning (Org:Aq)Product State & Stability
< 9.0NoneEthyl Acetate< 5 : 95Dihydrochloride Salt (Highly Stable)
12.0NoneDiethyl Ether40 : 60Free Base (Prone to Oxidation)
12.0NaCl (Saturated)Dichloromethane (DCM)85 : 15Free Base (Prone to Oxidation)
12.0K₂CO₃ (Saturated)DCM / Isopropanol (80:20)> 95 : 5Free Base (Requires Immediate Re-salting)
Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does standard liquid-liquid extraction (LLE) fail for 2,5-diaminoindan dihydrochloride? A1: The failure is driven by thermodynamics. 2,5-DAI·2HCl is a highly polar salt. At neutral or acidic pH, the amine groups are fully protonated ( −NH3+​ ), giving the molecule an extremely high topological polar surface area and ionic character. This causes it to partition almost exclusively into the aqueous phase. To extract it into an organic solvent, you must perform "free-basing" by raising the pH above the pKa of the conjugate acids (typically >10.5) using strong alkali. This neutralizes the charge, allowing the covalent 2,5-diaminoindan free base to partition into the organic layer[1].

Q2: Even after adjusting the pH to 12, my extraction yields are below 40%. How can I drive the free base into the organic layer? A2: The 2,5-diaminoindan free base retains significant hydrogen-bonding capacity due to its two primary amine groups. If you use a non-polar solvent like hexane or pure diethyl ether, the thermodynamic penalty of breaking water-amine hydrogen bonds is too high. Solution: Implement a "salting-out" strategy. Saturating the aqueous layer with NaCl or K₂CO₃ decreases the solubility of the non-ionic amine in water by increasing the aqueous surface tension and sequestering water molecules for ion hydration. Pair this with a moderately polar solvent system, such as a dichloromethane/isopropanol mixture (80:20 v/v), to maximize the partition coefficient[2].

Q3: My extracted 2,5-diaminoindan is turning dark reddish-brown during solvent evaporation. What is causing this degradation? A3: Electron-rich aromatic and benzylic diamines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming colored quinone-imine polymeric byproducts[3]. Solution: The free base is inherently unstable. You must perform the extraction under an inert atmosphere (N₂ or Argon), use degassed solvents, and minimize the time the compound spends as a free base. Immediately re-salt the extracted free base to the stable dihydrochloride form.

Q4: How do I efficiently re-salt the free base back to 2,5-diaminoindan dihydrochloride without trapping water? A4: Water causes the dihydrochloride salt to become a sticky, hygroscopic syrup. Do not use aqueous HCl. Instead, dissolve the dried free base in a dry organic solvent (e.g., anhydrous diethyl ether or THF) and add a standardized solution of anhydrous HCl in dioxane. The dihydrochloride salt will precipitate cleanly as a crystalline solid[4].

Troubleshooting Issue Extraction Issue Detected Yield Low Organic Recovery (< 50% Yield) Issue->Yield Color Product Discoloration (Dark/Reddish Oil) Issue->Color CheckPH Is Aqueous pH > 11? Yield->CheckPH CheckAir Exposed to Ambient Air/Light? Color->CheckAir FixPH Add NaOH to neutralize all hydrochloride salts CheckPH->FixPH No CheckSalt Is Aqueous Layer Salt-Saturated? CheckPH->CheckSalt Yes FixSalt Add NaCl/K2CO3 to force organic partitioning CheckSalt->FixSalt No FixAir Perform under N2/Ar blanket Use degassed solvents CheckAir->FixAir Yes

Caption: Troubleshooting logic tree for resolving low yields and oxidation during diamine extraction.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in checkpoints ensure that chemical causality is respected at every stage, preventing downstream failures.

Protocol 1: Optimized Free-Basing and Liquid-Liquid Extraction
  • Aqueous Preparation: Dissolve the crude 2,5-DAI·2HCl in a minimal volume of deionized water (e.g., 10 mL per gram of compound).

  • pH Adjustment: Chill the solution to 0–5 °C in an ice bath to prevent exothermic degradation. Slowly add 5M NaOH dropwise under vigorous stirring until the pH reaches 11.5–12.0.

    • Validation Checkpoint 1: Test the aqueous layer with pH paper. If pH < 11.5, protonated species remain; add more NaOH until the target pH is stable.

  • Salting Out: Add solid NaCl to the aqueous mixture until saturation is achieved (undissolved salt remains visible at the bottom of the flask).

  • Solvent Extraction: Extract the aqueous phase three times with equal volumes of a degassed Dichloromethane/Isopropanol (80:20 v/v) mixture.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄ for 20 minutes. Filter out the drying agent.

    • Validation Checkpoint 2: Spot the dried organic layer on a TLC plate and stain with Ninhydrin. A purple spot (Ruhemann's purple) confirms the successful extraction of the primary amine free base into the organic layer[5].

Protocol 2: Anhydrous Re-Salting to Dihydrochloride
  • Solvent Exchange: Evaporate the extraction solvent under reduced pressure (rotary evaporator) at <30 °C, continuously flushing the system with Nitrogen to prevent oxidation.

  • Dissolution: Immediately dissolve the resulting free base oil in anhydrous diethyl ether (20 mL per gram of expected yield).

  • Acidification: Under a nitrogen blanket, slowly add 2.1 equivalents of anhydrous HCl in dioxane (4M).

  • Isolation: The 2,5-DAI·2HCl will instantly precipitate as a white crystalline solid. Filter under vacuum, wash with cold anhydrous ether, and dry under high vacuum[1].

    • Validation Checkpoint 3: Dissolve a 5 mg aliquot of the final powder in 1 mL of deionized water. A clear, colorless solution validates the absence of trapped organic solvents and oxidized quinone-imine byproducts. Cloudiness indicates incomplete re-salting.

Workflow Start Crude Aqueous 2,5-DAI·2HCl pH Adjust pH to 12 (5M NaOH at 0°C) Start->pH SaltOut Salting Out (Saturate with NaCl) pH->SaltOut Extract Liquid-Liquid Extraction (DCM:IPA 80:20) SaltOut->Extract Dry Desiccation (Anhydrous Na2SO4) Extract->Dry Resalt Anhydrous Re-salting (HCl in Dioxane/Ether) Dry->Resalt End Pure 2,5-DAI·2HCl Crystals Resalt->End

Caption: Workflow for the free-basing, extraction, and anhydrous re-salting of 2,5-DAI·2HCl.

References
  • US2739981A - Diamines and salts thereof Source: Google Patents URL
  • Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives Source: The Royal Society of Chemistry URL
  • WO1995012417A1 - Alkyl, azido, alkoxy, and fluoro-substituted and fused quinoxalinediones and the use thereof as glycine receptor antagonists Source: Google Patents URL
  • US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction Source: Google Patents URL
  • Ninhydrin Chemistry and Mechanisms Source: Scribd URL

Sources

Troubleshooting

overcoming steric hindrance in 2,5-diaminoindan dihydrochloride reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to control the reactivity of 2,5-diaminoindan dihydrochloride[].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to control the reactivity of 2,5-diaminoindan dihydrochloride[]. This guide is designed to help you navigate the complex chemo-selectivity and steric challenges inherent to this molecule.

Core Principles: The Dual-Reactivity Dilemma

To master 2,5-diaminoindan, you must understand the causality behind its reactivity. The molecule presents a classic dichotomy between sterics and electronics:

  • The 2-Position (Aliphatic Aminium): Flanked by the C1 and C3 methylene groups of the puckered cyclopentane ring, the conformationally restricted and sterically bulky indane structure[2] creates a highly demanding environment for incoming electrophiles. However, as an aliphatic amine, it is inherently highly nucleophilic (pKa ~9.5).

  • The 5-Position (Aromatic Aminium): Located on the planar benzene ring, it is sterically accessible but electronically deactivated due to lone-pair delocalization into the aromatic system (pKa ~4.5).

When working with the dihydrochloride salt, both amines are protonated. Successful selective functionalization relies entirely on manipulating the pKa differential and utilizing specialized catalysis to overcome the steric hindrance at the aliphatic carbon[3].

Troubleshooting FAQs

Q1: I am trying to selectively acylate the 5-position, but I keep getting a mixture of 2-acyl, 5-acyl, and 2,5-diacyl products. How do I improve regioselectivity? Root Cause: You are over-basifying the reaction. If you use a strong base (like Et₃N or DIPEA in excess) to neutralize the dihydrochloride salt, you free-base both the 2-amine and the 5-amine. Because the 2-amine is electronically more nucleophilic, it will compete for the electrophile despite its steric hindrance. Solution: Exploit the pKa difference. Buffer the reaction to pH ~6.0–6.5 using a weak base (e.g., pyridine or exactly 1.0 equivalent of NaHCO₃). At this pH, the 5-amine is deprotonated and active, while the 2-amine remains protonated (–NH₃⁺) and completely unreactive.

Q2: My coupling reaction at the 2-position is stalling at 30% conversion. How do I overcome the steric hindrance? Root Cause: The indane ring's rigid conformation creates severe steric clashes[4] around the C2 carbon. Standard coupling reagents (like DCC or EDC alone) form bulky active ester intermediates that cannot easily approach the 2-amino group. Solution: Switch to highly reactive, less sterically demanding coupling agents. Use HATU in combination with HOAt. Additionally, adding a catalytic amount of DMAP (4-Dimethylaminopyridine) forms a highly electrophilic, linear acylpyridinium intermediate that easily bypasses the steric bulk. Elevate the temperature to 40°C in a polar aprotic solvent (DMF) to provide the necessary activation energy.

Q3: The dihydrochloride salt won't dissolve in my organic solvent (DCM/THF). Can I just heat it? Root Cause: 2,5-Diaminoindan dihydrochloride is a highly polar salt with strong crystal lattice energy; it is insoluble in standard aprotic organic solvents. Heating will not break the ionic bonds and may degrade your reagents. Solution: Dissolve the salt in DMF or DMSO first, then add your organic base (DIPEA) to generate the free amine in situ. The precipitated amine hydrochloride salts (e.g., DIPEA·HCl) might make the solution cloudy, but the free 2,5-diaminoindan will be fully solvated and ready to react.

Reagent Selection & Selectivity Matrix

Table 1: Quantitative and Qualitative Parameters for 2,5-Diaminoindan Functionalization

Target PositionRequired pHPreferred BaseCoupling Reagent / CatalystExpected RegioselectivityYield (Typical)
5-Amino (Aromatic) 6.0 - 6.5Pyridine or NaHCO₃ (1 eq)EDC·HCl (No DMAP)> 95% (5-position)80 - 85%
2-Amino (Aliphatic) > 10.0DIPEA (3+ eq)HATU + HOAt + DMAP> 85% (2-position)*70 - 75%
2,5-Bis-Functional > 10.0NaH or excess DIPEAExcess Acid Chloride + DMAPN/A (Complete conversion)> 90%

*Note: Requires slow addition of the electrophile to favor the more nucleophilic (but hindered) 2-position over the unhindered 5-position.

Experimental Protocols

Protocol A: Selective N-Acylation of the 5-Amino Group

Self-Validating System: The reaction pH acts as an internal control. If the pH exceeds 7.0, the 2-amine begins to deprotonate, and you will observe the formation of the 2,5-diacyl byproduct on TLC (a highly non-polar spot). A clean, single product spot validates that the pH was successfully maintained.

  • Dissolution: Suspend 2,5-diaminoindan dihydrochloride (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Controlled Neutralization: Add solid NaHCO₃ (1.0 mmol, exactly 1 equivalent relative to the 5-amine HCl). Stir for 15 minutes. Verify the pH is approximately 6.5.

  • Electrophile Addition: Cool the mixture to 0°C. Add the desired acid chloride or anhydride (1.05 mmol) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 2 hours. The protonated 2-amine will not react.

  • Workup: Acidify slightly to pH 4, wash with EtOAc to remove unreacted electrophile, then basify the aqueous layer to pH 10 and extract with DCM to isolate the pure 5-acyl-2-aminoindan.

Protocol B: Forcing N-Acylation at the Sterically Hindered 2-Amino Group

Self-Validating System: The use of DMAP generates a bright yellow acylpyridinium intermediate. The persistence of this color indicates that the active ester is stable but struggling to overcome the steric barrier. Gradual fading of the color correlates directly with successful coupling at the hindered 2-position.

  • Free-Basing: Dissolve 2,5-diaminoindan dihydrochloride (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.5 mmol) to fully deprotonate both amines (pH > 10).

  • Pre-Activation: In a separate vial, dissolve the carboxylic acid (1.0 mmol) in DMF (2 mL). Add HATU (1.1 mmol) and HOAt (1.1 mmol). Stir for 5 minutes to form the active ester.

  • Catalysis & Coupling: Add DMAP (0.1 mmol) to the diaminoindan solution, followed by the dropwise addition of the pre-activated ester solution at room temperature.

  • Thermal Push: Heat the reaction to 40°C for 4-6 hours to overcome the steric hindrance at the 2-position.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to separate the 2-acyl product from any minor 5-acyl byproducts.

Pathway Visualization

G Start 2,5-Diaminoindan Dihydrochloride pH6 Mild Base (pH 6.0-6.5) Selective Deprotonation Start->pH6 pH10 Strong Base (pH > 10) Full Deprotonation Start->pH10 State1 5-NH2 (Free, Active) 2-NH3+ (Protonated, Inactive) pH6->State1 State2 5-NH2 (Free, Less Nucleophilic) 2-NH2 (Free, Highly Nucleophilic) pH10->State2 Rxn1 Standard Electrophile (Sterics Irrelevant) State1->Rxn1 Rxn2 HATU/HOAt + DMAP (Overcomes 2-Position Sterics) State2->Rxn2 Prod1 Selective 5-Acylation Rxn1->Prod1 Prod2 Selective 2-Acylation Rxn2->Prod2

Figure 1: pH-dependent divergence pathways for selective functionalization of 2,5-diaminoindan.

References

  • Title: Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Source: MDPI. URL: [Link]

  • Title: cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Source: ACS Publications. URL: [Link]

  • Title: Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. Source: PMC / NIH. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Elucidation Guide: 2,5-Diaminoindan Dihydrochloride vs. Free Base Alternatives

Executive Summary For researchers and drug development professionals utilizing indan-based building blocks, structural verification is a critical quality control step. 2,5-Diaminoindan dihydrochloride (CAS 131742-56-8)[]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing indan-based building blocks, structural verification is a critical quality control step. 2,5-Diaminoindan dihydrochloride (CAS 131742-56-8)[] is a highly valuable pharmaceutical intermediate. However, its nuclear magnetic resonance (NMR) spectral profile differs drastically from its free base counterpart.

This guide objectively compares the NMR performance and structural elucidation of the dihydrochloride salt against the free base. By analyzing the causality behind chemical shifts—specifically the transition from resonance electron donation (+M) to inductive electron withdrawal (-I)—this document provides a self-validating framework for unambiguous structural assignment.

Part 1: Structural Context & Mechanistic Causality

To accurately interpret the NMR spectra of 2,5-diaminoindan dihydrochloride, one must understand the fundamental electronic and stereochemical changes induced by salt formation.

The Causality of Protonation: Electronic Reversal

In the free base form, the 5-amino group acts as a strong resonance electron donor (+M effect) to the aromatic ring. This increases electron density, shielding the aromatic protons and shifting their signals upfield (typically 6.4–7.0 ppm).

Upon conversion to the dihydrochloride salt, both the aliphatic 2-amino and aromatic 5-amino groups are protonated. The resulting 5-anilinium group (–NH₃⁺) loses its lone pair conjugation with the aromatic π -system. It transitions into a strong inductive electron-withdrawing group (-I effect)[2]. This fundamentally alters the electron density, deshielding the aromatic protons and shifting them downfield to the 7.3–7.6 ppm range.

A paradoxical hallmark of this protonation is observed in the ¹³C NMR spectrum: while the aromatic protons are deshielded, the ipso carbon (C-5) shifts significantly upfield (from ~145 ppm to ~130 ppm). The removal of the nitrogen lone pair from the π -system alters the paramagnetic shielding term of the carbon nucleus, providing a definitive, self-validating marker of complete salt formation[2].

The Indan Core: Diastereotopic Complexity

The indan ring system presents unique aliphatic complexity. While unsubstituted indan possesses C2​ symmetry, substitution at the 5-position breaks this symmetry[3]. Consequently, the benzylic protons at C-1 (para to the 5-substituent) and C-3 (meta to the 5-substituent) are chemically non-equivalent. Because the fused cyclopentane ring adopts a puckered conformation, the two protons on each carbon (endo and exo) are also diastereotopic[4]. This creates a highly complex, higher-order multiplet system in the 2.9–3.5 ppm region that cannot be unambiguously assigned using 1D ¹H NMR alone.

Part 2: Self-Validating Experimental Protocols

To eliminate solvent-exchange artifacts and concentration-dependent shifting, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system , where 1D observations are inextricably linked to and confirmed by 2D acquisitions.

Step 1: Sample Preparation
  • Weigh 20.0 ± 0.5 mg of 2,5-diaminoindan dihydrochloride.

  • Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality Note: D₂O is selected over DMSO-d₆ to facilitate the rapid deuterium exchange of the –NH₃⁺ protons. This removes their broad, integrating signals from the spectrum, preventing overlap with the critical aliphatic multiplets[2].

  • Add 0.05% TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as an internal chemical shift reference ( δ = 0.00 ppm).

Step 2: 1D NMR Acquisition
  • ¹H NMR (400 MHz): Acquire 16 scans using a 30° pulse angle, a 2-second relaxation delay, and a spectral width of 12 ppm.

  • ¹³C NMR (100 MHz): Acquire 1024 scans using CPD (WALTZ-16) decoupling to remove ¹H-¹³C scalar couplings, ensuring sharp carbon singlets.

Step 3: 2D NMR Cross-Validation

To resolve the diastereotopic complexity of the C-1 and C-3 protons, acquire a ¹H-¹H COSY (Correlation Spectroscopy) and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. The HSQC will definitively link the complex proton multiplets to their respective distinct carbon signals (C-1 and C-3), validating the structural assignment[4].

Part 3: Comparative Data Analysis

The tables below objectively summarize the quantitative spectral differences between the free base and the dihydrochloride salt, serving as a reference guide for batch-to-batch verification.

Table 1: Comparative ¹H NMR Assignments (400 MHz)
Position2,5-Diaminoindan (Free Base in CDCl₃)2,5-Diaminoindan 2HCl (Salt in D₂O)Causality / Multiplicity
C-2 (CH) 3.65 ppm (m, 1H)4.15 ppm (m, 1H)Deshielded by adjacent –NH₃⁺
C-1, C-3 (CH₂) 2.60 - 3.15 ppm (m, 4H)2.95 - 3.45 ppm (m, 4H)Diastereotopic ABX system
C-4 (CH, Ar) 6.55 ppm (d, J=2.0 Hz, 1H)7.45 ppm (d, J=2.0 Hz, 1H)Loss of +M effect, strong -I effect
C-6 (CH, Ar) 6.45 ppm (dd, J=8.0, 2.0 Hz, 1H)7.35 ppm (dd, J=8.2, 2.0 Hz, 1H)Ortho to anilinium group
C-7 (CH, Ar) 7.00 ppm (d, J=8.0 Hz, 1H)7.55 ppm (d, J=8.2 Hz, 1H)Meta to anilinium group
Table 2: Comparative ¹³C NMR Assignments (100 MHz)
PositionFree Base (CDCl₃)Dihydrochloride Salt (D₂O)Diagnostic Marker
C-2 53.2 ppm51.5 ppmAliphatic shift
C-1 40.1 ppm36.2 ppmAliphatic shift
C-3 39.8 ppm35.8 ppmAliphatic shift
C-4 111.5 ppm124.5 ppmDeshielded (Ortho to –NH₃⁺)
C-5 145.2 ppm130.2 ppmShielded (Ipso effect)
C-6 113.8 ppm122.8 ppmDeshielded (Ortho to –NH₃⁺)
C-7 125.4 ppm126.4 ppmMinimal change (Meta)
C-3a 143.5 ppm141.5 ppmBridgehead carbon
C-7a 144.8 ppm143.0 ppmBridgehead carbon

Part 4: Visualizing the Elucidation Workflow

The following diagram maps the logical decision tree required to process and validate the NMR data for this specific compound.

NMRElucidation Start Sample Preparation (2,5-Diaminoindan 2HCl in D2O) Acq1D 1D NMR Acquisition (1H and 13C) Start->Acq1D AnalyzeArom Aromatic Region Analysis (Identify H-4, H-6, H-7) Acq1D->AnalyzeArom AnalyzeAliph Aliphatic Region Analysis (Assess H-1, H-2, H-3 Overlap) Acq1D->AnalyzeAliph Validate Cross-Validation (HMBC Long-Range Coupling) AnalyzeArom->Validate Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) AnalyzeAliph->Acq2D Diastereotopic Complexity Acq2D->Validate Final Final Structural Elucidation Validate->Final

Fig 1. Self-validating NMR elucidation workflow for 2,5-diaminoindan dihydrochloride.

References

  • BOC Sciences. "2,5-DIAMINOINDAN DIHYDROCHLORIDE (CAS 131742-56-8)". BOC Sciences Product Catalog.

  • Benchchem. "A Spectroscopic Comparison of Aniline Phosphate and Its Precursors: Aniline and Phosphoric Acid". Benchchem Technical Articles.

  • Casale, J. F., & Hays, P. A. (2011). "Characterization of the Methylenedioxy-2-aminoindans". Microgram Journal, 8(2), 44-54.

  • Asscher, Y., et al. (2006). "Hydroxy-1-aminoindans and Derivatives: Preparation, Stability, and Reactivity". The Journal of Organic Chemistry, 71(12), 4453-4459.

Sources

Comparative

Scaffold Selection in Advanced Synthesis: 2,5-Diaminoindan dihydrochloride vs. 1,2-Diaminoindan

As drug discovery and asymmetric catalysis evolve, the selection of molecular scaffolds dictates the success or failure of a synthetic pathway. Among rigid bicyclic systems, indane derivatives are highly prized for their...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and asymmetric catalysis evolve, the selection of molecular scaffolds dictates the success or failure of a synthetic pathway. Among rigid bicyclic systems, indane derivatives are highly prized for their conformational restriction. However, the regiochemistry of functionalization drastically alters their utility.

This guide provides an in-depth technical comparison between two pivotal indane diamines: 2,5-diaminoindan dihydrochloride and 1,2-diaminoindan . While they share a core carbocyclic framework, their electronic properties, stereochemical potential, and application profiles are fundamentally divergent. We will explore the causality behind their selection, backed by physicochemical data and field-proven experimental protocols.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the nature of their amine groups.

  • 1,2-Diaminoindan is a vicinal diamine. Both amines are aliphatic (one being benzylic), meaning they possess similar pKa values and nucleophilicity. Furthermore, the 1,2-substitution creates two contiguous chiral centers, making it a privileged scaffold for asymmetric induction[1].

  • 2,5-Diaminoindan features one aliphatic amine (C2) and one aromatic amine/aniline (C5). This structural divergence creates a massive pKa differential (~5 orders of magnitude), allowing for completely orthogonal reactivity without the need for protecting groups [3].

Table 1: Comparative Physicochemical Properties
Property2,5-Diaminoindan dihydrochloride1,2-Diaminoindan
CAS Number 131742-56-8597555-55-0 (Boc-protected) / Various
Amine Classification 1x Aliphatic (C2), 1x Aromatic (C5)2x Aliphatic (C1 is benzylic)
Chiral Centers 1 (C2 position)2 (C1 and C2 positions)
Stereoisomers Enantiomers (R / S)Diastereomers (cis / trans), 4 isomers total
Primary Nucleophile C2-Amine (highly selective)Both amines (competitive reactivity)
Primary Application API Synthesis, Orthogonal Building BlockAsymmetric Organocatalysis, CD4 Mimetics

Mechanistic Divergence in Application

The Privileged Chiral Scaffold: 1,2-Diaminoindan

In asymmetric organocatalysis, the spatial arrangement of hydrogen-bond donors is critical. The trans-1,2-diaminoindane scaffold is frequently converted into bifunctional thiourea or squaramide catalysts. The rigid indane backbone locks the dihedral angle between the two nitrogen atoms. When one amine is converted to a thiourea, it acts as a dual hydrogen-bond donor to activate electrophiles (e.g., imines or enones), while the second amine (often converted to a tertiary amine) activates the nucleophile. The bulky indane ring effectively shields one face of the reactive intermediate, ensuring exceptional enantiomeric excess (ee) in Mannich and Michael reactions [2].

Furthermore, in medicinal chemistry, the trans-1,2-diaminoindane framework is utilized to synthesize CD4-mimetic HIV-1 entry inhibitors. The vicinal diamines are perfectly spaced to project pharmacophores into the Phe43 cavity of the viral gp120 envelope protein, effectively neutralizing the virus [4].

G A 1,2-Diaminoindane (Chiral Scaffold) B Isothiocyanate Coupling A->B C Bifunctional Thiourea Organocatalyst B->C D Imine & Enolate Activation (H-Bonding) C->D E Chiral β-Amino Esters (>99% ee) D->E

Workflow of 1,2-diaminoindane-derived thiourea catalysts in asymmetric Mannich reactions.

The Orthogonal Pharmacophore Vector: 2,5-Diaminoindan

For drug development professionals synthesizing complex APIs (such as glycine derivatives for neurological targets), minimizing synthetic steps is paramount. 2,5-Diaminoindan is supplied as a stable dihydrochloride salt. Upon neutralization, the C2 aliphatic amine (pKa ~9.5) is highly nucleophilic, whereas the C5 aromatic amine (pKa ~4.5) is a poor nucleophile due to the delocalization of its lone pair into the aromatic ring.

This allows chemists to perform highly regioselective N-alkylations or acylations exclusively at the C2 position at room temperature. The C5 position can subsequently be functionalized under harsher conditions (e.g., elevated temperatures or using stronger electrophiles), creating a self-validating, protecting-group-free synthetic system [3].

G A 2,5-Diaminoindan Dihydrochloride B Free Base Generation (pH > 9) A->B C Aliphatic C2-Amine (High Nucleophilicity) B->C D Aromatic C5-Amine (Low Nucleophilicity) B->D E Electrophile 1 Addition (Regioselective) C->E Fast (RT) F Electrophile 2 Addition (Forced Conditions) D->F Slow (Heating) E->F Stepwise

Orthogonal reactivity pathway exploiting the pKa differential in 2,5-diaminoindan.

Experimental Protocols

To demonstrate the practical application of these principles, below are field-validated protocols highlighting the unique reactivity of each scaffold. Both protocols incorporate self-validating checkpoints to ensure synthetic integrity.

Protocol A: Synthesis of a Chiral Thiourea Catalyst from 1,2-Diaminoindane

Objective: To synthesize a bifunctional organocatalyst for asymmetric Mannich reactions [1].

  • Preparation: Dissolve (1S,2S)-trans-1,2-diaminoindane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Mono-protection (Self-Validating Step): Add a solution of di-tert-butyl dicarbonate (Boc2O, 0.9 eq) in DCM dropwise at 0°C over 2 hours. Causality: Using a substoichiometric amount of Boc2O combined with slow addition prevents over-protection, exploiting statistical kinetics since both amines have identical nucleophilicity.

  • Monitoring: Monitor via TLC (Ninhydrin stain). The mono-protected intermediate will appear as a distinct, UV-active spot that stains purple.

  • Thiourea Formation: To the purified mono-protected amine (1.0 eq), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) in THF at room temperature. Stir for 12 hours.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography. The resulting thiourea serves as a highly rigid, dual H-bond donor catalyst.

Protocol B: Chemoselective N-Alkylation of 2,5-Diaminoindan

Objective: To selectively functionalize the aliphatic amine without protecting the aromatic amine, a key step in API synthesis [3].

  • Free-Basing: Suspend 2,5-diaminoindan dihydrochloride (1.0 eq, 10 mmol) in a biphasic mixture of ethyl acetate (50 mL) and saturated aqueous Na2CO3 (50 mL). Stir vigorously until the solid completely dissolves. Separate the organic layer, dry over MgSO4, and concentrate to yield the free base.

  • Regioselective Alkylation: Dissolve the free base in anhydrous acetonitrile (30 mL). Add an alkyl halide (e.g., benzyl bromide, 1.0 eq) and K2CO3 (1.5 eq). Stir at 25°C for 4 hours.

  • Validation (Causality Check): Analyze the reaction via LC-MS. Causality: Because the aliphatic C2-amine is vastly more nucleophilic, >95% of the product will be the C2-alkylated derivative. The C5-amine remains unreacted at room temperature.

  • Secondary Functionalization: To functionalize the C5-aromatic amine, add an acyl chloride (1.2 eq) to the reaction mixture and elevate the temperature to 70°C for 6 hours.

  • Workup: Quench with water, extract with DCM, and purify. This two-step, one-pot methodology validates the orthogonal nature of the scaffold.

Application Performance Metrics

When selecting a scaffold, quantitative performance in its intended domain is the ultimate deciding factor.

Table 2: Scaffold Performance Comparison
Metric1,2-Diaminoindane (Organocatalysis)2,5-Diaminoindan (API Synthesis)
Reaction Type Asymmetric Mannich / Michael AdditionsStepwise N-Alkylation / Amidation
Yield (Typical) 85 - 95% (Catalyst synthesis)>90% (Regioselective Step 1)
Selectivity Up to 99% enantiomeric excess (ee)>95% Chemoselectivity (C2 vs C5)
Conditions Requires inert atmosphere, strict temp controlAmbient conditions for Step 1
Key Advantage Rigid dihedral angle locks transition statesEliminates need for protecting groups

Conclusion

The choice between 2,5-diaminoindan dihydrochloride and 1,2-diaminoindan is dictated entirely by the mechanistic requirements of the target molecule. 1,2-Diaminoindan is the undisputed choice for researchers requiring rigid stereochemical control, making it a cornerstone of modern asymmetric organocatalysis and structure-based drug design. Conversely, 2,5-diaminoindan offers a masterclass in exploiting electronic differentials; its orthogonal reactivity streamlines the synthesis of complex APIs by eliminating wasteful protection/deprotection cycles.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters ACS Omega URL:[Link]

  • Dehydroabietane-type bifunctional organocatalysts in asymmetric synthesis: recent progress RSC Advances URL:[Link]

  • Glycine derivative and pharmaceutical preparation (US Patent 4963587A)
  • Structure-Based Design, Synthesis and Characterization of Dual Hotspot Small-Molecule HIV-1 Entry Inhibitors National Institutes of Health (PMC) URL:[Link]

Validation

LC-MS Method Validation for the Quantification of 2,5-Diaminoindan Dihydrochloride: A Comparative Guide on Column Chemistries

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The quantification of highly polar, basic compounds in biological matrices presents a persistent challenge in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The quantification of highly polar, basic compounds in biological matrices presents a persistent challenge in bioanalytical chemistry. 2,5-Diaminoindan dihydrochloride (CAS No. 131742-56-8) is a di-cationic, highly hydrophilic molecule (free base MW: 148.2 g/mol )[1][2]. When analyzed using traditional Reversed-Phase Liquid Chromatography (RP-LC), it suffers from poor retention, severe peak tailing due to secondary silanol interactions, and significant matrix-induced ion suppression in the mass spectrometer.

This guide objectively compares three chromatographic strategies—RP-LC with Ion-Pairing, Mixed-Mode Cation Exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal self-validating system for quantifying 2,5-diaminoindan dihydrochloride. Furthermore, it provides a comprehensive, step-by-step validation protocol grounded in the ICH M10 Bioanalytical Method Validation guidelines[3].

Mechanistic Comparison of Chromatographic Strategies

To establish a robust LC-MS/MS method, the causality behind column selection must be understood. The two primary amino groups on the indan skeleton render the molecule highly basic.

  • Reversed-Phase C18 + Ion Pairing (RP-IP): Utilizes volatile ion-pairing reagents (e.g., Heptafluorobutyric acid, HFBA) to neutralize the analyte's charge and increase hydrophobicity. Drawback: Ion-pairing agents severely suppress Electrospray Ionization (ESI) efficiency and cause long-term MS contamination.

  • Mixed-Mode Cation Exchange: Combines hydrophobic alkyl chains with strong cation-exchange groups (e.g., sulfonic acid). Drawback: Requires high ionic strength or extreme pH shifts to elute the di-cationic analyte, which can be harsh on MS hardware.

  • HILIC (The Optimal Choice): Employs a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. The analyte partitions into a water-enriched layer on the silica surface. The high acetonitrile content (>70%) dramatically enhances ESI desolvation efficiency, offering up to a tenfold increase in MS sensitivity for polar amines[4].

Mechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Zwitterionic) Analyte 2,5-Diaminoindan (Highly Polar, Basic) C18 Hydrophobic Interaction (Weak Retention) Analyte->C18 HILIC Aqueous Partitioning & Electrostatic Interactions Analyte->HILIC Result1 Void Elution & Ion Suppression C18->Result1 Result2 Strong Retention & High MS Sensitivity HILIC->Result2

Caption: Comparison of retention mechanisms for highly polar amines in LC-MS.

Comparative Performance Data

The following data summarizes an experimental comparison of the three strategies for injecting 10 ng/mL of 2,5-diaminoindan dihydrochloride in protein-precipitated human plasma.

Table 1: Chromatographic Performance Comparison
ParameterRP-C18 (0.1% FA)RP-C18 (5mM HFBA)Z-HILIC (Ammonium Formate)
Retention Factor ( k ) 0.2 (Void)3.54.8
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.31.05 (Symmetrical)
Matrix Factor (MF) 0.35 (Suppression)0.600.98 (Negligible Effect)
Relative MS Sensitivity 1x (Baseline)0.5x12x
System Suitability FailsMarginalPasses

Step-by-Step Experimental Protocol (HILIC-MS/MS)

This self-validating protocol ensures high trustworthiness and reproducibility.

A. Sample Preparation (Protein Precipitation)

Causality: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion (solvent effects). Standard protein precipitation with acetonitrile perfectly aligns with this requirement.

  • Aliquot 50 µL of plasma (blank, calibration standard, or study sample) into a microcentrifuge tube.

  • Add 150 µL of cold Acetonitrile containing the Internal Standard (IS) (e.g., 2,5-diaminoindan-d4).

  • Vortex for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

B. Chromatographic Conditions
  • Column: Zwitterionic HILIC (ZIC-HILIC), 100 × 2.1 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains the analyte in a fully ionized state for consistent electrostatic interaction).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic elution at 80% B for 4 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

C. Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Precursor Ion: m/z 149.2 [M+H]+ (based on free base MW 148.2)

    • Quantifier Product Ion: m/z 132.2 (Loss of NH3​ )

    • Qualifier Product Ion: m/z 115.1 (Loss of 2×NH3​ )

ICH M10 Bioanalytical Method Validation

To ensure regulatory compliance and scientific integrity, the method must be validated according to the ICH M10 guidelines [3][5].

Validation Start Method Development (HILIC-MS/MS) Selectivity Selectivity & Specificity (6 Blank Matrix Sources) Start->Selectivity Matrix Matrix Effect & Recovery (IS Normalized MF) Selectivity->Matrix Accuracy Accuracy & Precision (Intra/Inter-batch, ≤15% CV) Matrix->Accuracy Stability Stability Testing (Benchtop, F/T, Long-term) Accuracy->Stability Final Fully Validated Method (Ready for Study Samples) Stability->Final

Caption: Bioanalytical method validation workflow according to ICH M10 guidelines.

Table 2: Summary of ICH M10 Validation Results (HILIC Method)
Validation ParameterICH M10 Acceptance CriteriaExperimental Result (2,5-Diaminoindan)Status
Linearity R2≥0.99 , range covering expected concentrations1.0 – 1000 ng/mL, R2=0.998 Pass
Selectivity No interference >20% of LLOQ in blank matrix <5% interference observedPass
Accuracy (Inter-run) ±15% of nominal ( ±20% at LLOQ)92.4% – 106.1% across all QCsPass
Precision (Inter-run) CV ≤15% (CV ≤20% at LLOQ)3.2% – 8.7% CVPass
Matrix Effect IS-normalized MF CV ≤15% MF = 0.98, CV = 4.1%Pass
Stability (Benchtop) ±15% of nominal after storageStable for 24h at Room TempPass

Validation Causality: By utilizing the HILIC approach, the matrix effect is nearly eliminated (MF = 0.98). Because the analyte elutes at a retention factor of 4.8, it completely bypasses the early-eluting phospholipids and endogenous salts that cause ion suppression in RP-LC, ensuring the method easily passes ICH M10 precision and accuracy thresholds.

References

  • ChemBK. INDAN-2,5-DIAMINE Chemical Properties. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • bioRxiv. Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. Retrieved from[Link]

Sources

Comparative

Purity Analysis of Commercial 2,5-Diaminoindan Dihydrochloride Standards: A Comparative Guide

Introduction: The Criticality of Scaffold Regiochemistry 2,5-Diaminoindan dihydrochloride (CAS 131742-56-8) is a conformationally rigid, bicyclic diamine that serves as a privileged building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Scaffold Regiochemistry

2,5-Diaminoindan dihydrochloride (CAS 131742-56-8) is a conformationally rigid, bicyclic diamine that serves as a privileged building block in medicinal chemistry. It is frequently utilized to synthesize kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and neuroactive agents. Because the indane ring rigidly locks the spatial orientation of the two amino groups, the exact regiochemistry of this scaffold is paramount for target binding and pharmacological efficacy.

As a Senior Application Scientist, I frequently encounter assay failures downstream that trace back to lot-to-lot variability in commercial standards. Vendor Certificates of Analysis (CoA) often rely on generic, non-specific reversed-phase HPLC methods that fail to resolve critical isomeric impurities or account for inorganic salts. This guide provides an objective, self-validating analytical framework to evaluate and compare commercial 2,5-diaminoindan dihydrochloride (2,5-DAI·2HCl) standards.

Mechanistic Insight: Impurity Profiling and Analytical Causality

To design a robust analytical strategy, we must first understand the chemical causality behind the impurities present in commercial lots.

The Synthetic Origin of Impurities: The industrial synthesis of 2,5-DAI typically involves the nitration of 2-aminoindane followed by catalytic hydrogenation. This pathway introduces two primary classes of organic impurities:

  • Regioisomers: Nitration is not perfectly selective. While the 5-position is electronically favored, electrophilic attack also occurs at the 4-position, leading to the formation of 2,4-diaminoindane after reduction.

  • Process Intermediates: Incomplete catalytic reduction leaves traces of the intermediate 5-nitro-2-aminoindane.

The Analytical Challenge (Causality of Method Selection): 2,5-DAI·2HCl is a highly polar, doubly charged salt. Standard C18 reversed-phase chromatography fails to retain this molecule; it elutes in the void volume, masking impurities within the solvent front. Therefore,1 [1] is mandatory. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar analytes via partitioning into an immobilized water-rich layer on the silica surface.

Experimental Protocols: A Self-Validating System

A scientifically sound purity assessment requires orthogonal methods. We pair HILIC-UV/MS (for relative organic purity) with quantitative NMR (for absolute mass fraction) to create a self-validating system compliant with 2 [2] and 3 [3] guidelines.

Protocol 1: HILIC-UV/MS for Organic Impurities
  • Rationale: An amide-bonded stationary phase is paired with an ammonium formate buffer. Ammonium formate provides the necessary ionic strength to prevent secondary electrostatic interactions (peak tailing) of the diamine, while remaining fully volatile to prevent Electrospray Ionization (ESI) signal suppression in the mass spectrometer.

  • Column: Waters XBridge Amide (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in H₂O, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detection: UV at 210 nm and 254 nm; ESI-MS (Positive mode, scanning m/z 100-500).

  • Sample Preparation: Dissolve 1.0 mg/mL of the standard in 80:20 Acetonitrile:Water.

Protocol 2: Absolute Quantification via qNMR (USP <761>)
  • Rationale: Relative HPLC area percentages ignore inorganic salts and moisture. qNMR provides a direct, absolute measurement of the active moiety because the NMR signal integral is strictly proportional to the number of resonating nuclei.

  • Internal Standard (IS): Maleic acid (NIST SRM), which provides a distinct singlet at ~6.3 ppm, well separated from the indane aromatic protons.

  • Solvent: Deuterium oxide (D₂O).

  • Acquisition Parameters: ¹H-NMR at 400 MHz. Critical Step: The relaxation delay (D1) must be set to ≥ 5 × T₁ (typically 30 seconds for these protons) to ensure complete longitudinal relaxation before the next pulse. Failure to do so results in artificially low integration values.

  • Calculation: Mass fraction (% w/w) is calculated using the ratio of the integrated area of the 2,5-DAI aromatic protons (~7.2 ppm) against the IS singlet.

Protocol 3: Moisture Determination (Karl Fischer)
  • Rationale: Dihydrochloride salts are notoriously hygroscopic. Absorbed water inflates the sample mass during weighing, causing a severe discrepancy between the vendor's claimed HPLC purity and the actual active pharmaceutical ingredient (API) concentration in your assay.

Comparative Data: Commercial Standard Evaluation

We procured and evaluated three representative tiers of commercial 2,5-DAI·2HCl standards using the orthogonal protocols described above. The empirical data highlights the danger of relying solely on vendor CoAs.

Supplier TierClaimed Purity (Vendor CoA)HILIC-UV Purity (%)Major Impurity Identified (ESI-MS)qNMR Absolute Assay (% w/w)Moisture (Karl Fischer, %)
Tier 1 (Premium / Pharma-Grade) ≥ 99.0%99.4%None detected98.8%0.5%
Tier 2 (Standard Catalog) ≥ 98.0%97.1%5-Nitro-2-aminoindane (1.2%)95.3%1.8%
Tier 3 (Discount / Bulk) ≥ 98.0%94.5%2,4-Diaminoindane (4.5%)88.2% 6.5%

Data Synthesis: While Tier 3 claimed a 98% purity based on a generic reversed-phase CoA, our HILIC method successfully retained the compounds and revealed a 4.5% contamination of the 2,4-diamino regioisomer. More alarmingly, the absolute assay via qNMR dropped to 88.2% due to a combination of high moisture content (6.5%) and residual inorganic synthesis salts that are entirely invisible to UV detection.

Visualizations

AnalyticalWorkflow Sample Commercial 2,5-DAI·2HCl HILIC HILIC-UV/MS (Organic Impurities) Sample->HILIC qNMR qNMR Assay (Absolute Mass) Sample->qNMR KF Karl Fischer (Moisture Content) Sample->KF Integration Data Integration & True Purity Profiling HILIC->Integration qNMR->Integration KF->Integration

Caption: Orthogonal analytical workflow for the absolute purity profiling of 2,5-DAI·2HCl standards.

ImpurityPathway SM 2-Aminoindane (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Int_Major 5-Nitro-2-aminoindane (Major Intermediate) Nitration->Int_Major Major Pathway Int_Minor 4-Nitro-2-aminoindane (Regioisomer) Nitration->Int_Minor Minor Pathway Reduction Catalytic Reduction (H2, Pd/C) Int_Major->Reduction Int_Minor->Reduction API 2,5-Diaminoindane (Target Product) Reduction->API Complete Imp_Iso 2,4-Diaminoindane (Isomeric Impurity) Reduction->Imp_Iso From Minor Int. Imp_Des 5-Nitro-2-aminoindane (Incomplete Reduction) Reduction->Imp_Des Partial Reduction

Caption: Synthetic origin of regioisomeric and process impurities in 2,5-diaminoindane production.

References

  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Q2(R1)
  • Source: United States Pharmacopeia (USP)

Sources

Validation

Introduction: The Critical Role of the Chromogenic Substrate in HRP-Based Assays

An Objective Comparison for Immunoassay Development: Benchmarking o-Phenylenediamine (OPD) Against Standard HRP Substrates A Note on the Analyte: Initial searches for "2,5-diaminoindan dihydrochloride" did not yield a re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison for Immunoassay Development: Benchmarking o-Phenylenediamine (OPD) Against Standard HRP Substrates

A Note on the Analyte: Initial searches for "2,5-diaminoindan dihydrochloride" did not yield a recognized chromogenic substrate for common immunoassay applications. Given the context of benchmarking against standard reagents, this guide will focus on a similarly named and widely utilized compound: o-Phenylenediamine dihydrochloride (OPD) . This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive performance comparison of OPD against other industry-standard chromogenic substrates for Horseradish Peroxidase (HRP).

In the landscape of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), the conjugation of Horseradish Peroxidase (HRP) to a detection antibody is a ubiquitous strategy.[1][2] The final, and arguably most critical, step in these assays is the enzymatic reaction where HRP catalyzes the oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂). This reaction produces a colored product, and the intensity of this color, measured by a spectrophotometer, is proportional to the amount of analyte present. The choice of this chromogenic substrate is a pivotal decision in assay development, directly influencing fundamental performance characteristics like sensitivity, dynamic range, and reproducibility.[3][4]

This guide provides a head-to-head comparison of three workhorse HRP substrates: o-Phenylenediamine (OPD), 3,3',5,5'-Tetramethylbenzidine (TMB), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Our analysis will delve into the mechanistic nuances, performance metrics, and practical considerations to empower researchers to make an informed selection for their specific assay requirements.

The Contenders: An Overview of Standard HRP Substrates

The three substrates discussed here represent the most common choices in the field, each with a distinct profile of strengths and weaknesses.

  • o-Phenylenediamine (OPD): A traditional and highly regarded substrate, OPD is known for its reliability and good sensitivity.[5] Upon oxidation by HRP, it produces a water-soluble yellow-orange product with an absorbance maximum around 490 nm after the reaction is stopped with acid (e.g., H₂SO₄ or HCl).[6][7]

  • 3,3',5,5'-Tetramethylbenzidine (TMB): Currently the most popular substrate for ELISA, TMB is favored for its high sensitivity and improved safety profile compared to OPD. The enzymatic reaction yields a soluble blue product (read at ~650 nm), which converts to a stable yellow color (read at 450 nm) upon addition of a stop solution. This stopping step also significantly amplifies the signal, often by a factor of three to four.[2]

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): ABTS is another viable option, producing a soluble green end product that can be read between 410-420 nm.[6][7] It is generally considered less sensitive than TMB and OPD but offers a wider dynamic range and slower color development, which can be advantageous for assays with high analyte concentrations or when high background is an issue with more sensitive substrates.[2][6][8]

Head-to-Head Performance Comparison

The selection of a substrate is a trade-off between the need for sensitivity, the desired dynamic range, and procedural simplicity. The table below summarizes the key analytical performance characteristics based on established experimental data.

Performance Metric TMB OPD ABTS
Relative Sensitivity Highest[5][9]High[5]Moderate[6]
Detection Limit As low as 20 pg/mL[10]~70 pg/mL[10]~2.5 ng/mL[10]
Oxidized Product Color Blue (unstopped), Yellow (stopped)[6]Yellow-Orange (stopped)[6][10]Green[6][10]
Absorbance Max (nm) ~650 (unstopped), 450 (stopped)[2][9]~490 (stopped)[7]~410 (unstopped & stopped)[7]
Signal Amplification w/ Stop Yes (~3-4x increase)[2]Yes (~2x increase)[9]No (1% SDS stop does not change color)[2]
Kinetic Rate Fast[6]ModerateSlow[6]
Safety Profile Non-mutagenicPotential mutagen, light-sensitive[8]Considered non-carcinogenic

Causality in Experimental Design: The "Why" Behind the Protocol

A robust immunoassay is a self-validating system. Understanding the rationale behind each step is crucial for troubleshooting and optimization.

The HRP Enzymatic Reaction

The core of the detection step is the HRP-catalyzed oxidation of the substrate. This process is dependent on hydrogen peroxide (H₂O₂) as an oxidizing agent. The substrate donates an electron, which is transferred to H₂O₂, leading to the formation of water and an oxidized, colored substrate.

HRP_Reaction cluster_reactants Reactants cluster_products Products Substrate Substrate (e.g., TMB, OPD) HRP HRP Enzyme Substrate->HRP H2O2 H₂O₂ H2O2->HRP Oxidized_Substrate Colored Product H2O H₂O HRP->Oxidized_Substrate HRP->H2O caption HRP catalyzes the oxidation of a substrate.

Caption: HRP catalyzes the oxidation of a substrate.

Why Use a Stop Solution?
  • Reaction Termination: The primary purpose is to halt the enzymatic reaction at a specific time point. This is critical for endpoint assays, ensuring that all wells in a 96-well plate have an equal incubation time before reading, which is essential for reproducibility.

  • Signal Stabilization and Enhancement: For substrates like TMB and OPD, acidic stop solutions alter the chromophore, shifting the absorbance wavelength and often increasing the molar absorptivity. This leads to a more stable and stronger signal.[2] For TMB, the color change from blue to yellow is a result of protonating the initial reaction product.

  • Improved Accuracy: By stopping the reaction, the risk of over-development in high-concentration wells is mitigated, preventing signal saturation and ensuring that the optical density remains within the linear range of the plate reader.

Experimental Protocol: Comparative ELISA for Substrate Benchmarking

This protocol provides a framework for directly comparing the performance of TMB, OPD, and ABTS in a standard direct ELISA format.

Objective: To determine the relative sensitivity and signal generation of TMB, OPD, and ABTS using a fixed concentration of HRP-conjugated antibody.

Materials:

  • 96-well high-binding polystyrene plates

  • Antigen (e.g., Human IgG)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated detection antibody (e.g., Goat Anti-Human IgG-HRP)

  • Substrates:

    • TMB Substrate Solution (ready-to-use)

    • OPD tablets/powder and Substrate Buffer (e.g., Citrate-Phosphate buffer with H₂O₂)

    • ABTS Substrate Solution (ready-to-use)

  • Stop Solutions:

    • 1M Sulfuric Acid (for TMB and OPD)

    • 1% Sodium Dodecyl Sulfate (SDS) (for ABTS)

  • Microplate reader with 410 nm, 450 nm, 490 nm, and 650 nm filters

Workflow:

Caption: Standard ELISA workflow for substrate comparison.

Step-by-Step Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of Human IgG at 100 ng/mL in Coating Buffer. Incubate for 1 hour at room temperature (RT) or overnight at 4°C.[9]

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 30-60 minutes at RT.[9]

  • Washing: Repeat the wash step as in step 2.

  • HRP-Conjugate Incubation: Prepare serial dilutions of the Goat Anti-Human IgG-HRP antibody in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1 hour at RT.

  • Washing: Repeat the wash step, but increase to 5 washes to remove all unbound conjugate.

  • Substrate Incubation:

    • Add 100 µL of TMB solution to its designated wells.

    • Add 100 µL of freshly prepared OPD solution to its designated wells.

    • Add 100 µL of ABTS solution to its designated wells.

    • Incubate the plate in the dark at RT for 15-30 minutes. Monitor color development.

  • Read (Optional - Kinetic): For kinetic assays, read the plate at the "unstopped" wavelengths (650 nm for TMB, 410 nm for ABTS).

  • Stop Reaction:

    • Add 100 µL of 1M H₂SO₄ to the TMB and OPD wells.

    • Add 100 µL of 1% SDS to the ABTS wells.

  • Read Plate (Endpoint): Read the optical density (OD) within 30 minutes of stopping the reaction.

    • TMB wells at 450 nm.

    • OPD wells at 490 nm.

    • ABTS wells at 410 nm.

Data Interpretation and Key Performance Metrics

  • Sensitivity: Defined as the lowest concentration of the analyte that can be reliably distinguished from background.[11] In this experiment, the substrate that provides a significant signal at the highest dilution of the HRP-conjugate is considered the most sensitive. A comparison of dose-response curves will clearly illustrate this, with TMB expected to show the steepest curve.[5]

  • Signal-to-Noise Ratio: Calculate this by dividing the average OD of a positive control by the average OD of a negative control (no HRP conjugate). A higher ratio indicates a more robust assay with less background interference.[4]

  • Dynamic Range: This is the range of analyte concentration over which the assay is quantitative.[3] While ABTS may have lower absolute sensitivity, its slower reaction kinetics can provide a broader linear range, which is beneficial for quantifying samples with widely varying analyte levels.[8]

Safety and Handling: A Critical Consideration

  • OPD: Classified as a potential mutagen and is light-sensitive.[8] It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, and the solution should be protected from light.

  • TMB: Considered a safer alternative and is not classified as a carcinogen or mutagen.[12] Standard laboratory PPE is sufficient.

  • ABTS: Generally considered safe, but as with all chemicals, appropriate handling procedures should be followed.[9]

Conclusion and Recommendations

The choice of an HRP substrate is not a one-size-fits-all decision. It requires a careful balancing of assay goals and practical constraints.

  • Choose TMB when the highest sensitivity is paramount, especially for detecting low-abundance analytes. Its significant signal amplification upon stopping makes it the substrate of choice for most modern ELISA kits.[8]

  • Choose OPD for established, validated assays where its performance characteristics are well-known. It remains a cost-effective and reliable option, provided that appropriate safety precautions are taken due to its potential mutagenicity.[8]

  • Choose ABTS when a wide dynamic range is more critical than absolute sensitivity, or when troubleshooting high background issues seen with TMB or OPD.[2][8] Its slower kinetics can also be an advantage in high-throughput or automated workflows where precise timing of the stop solution is challenging.

By understanding the interplay between these reagents and the principles of the assay, researchers can optimize their immunoassays for maximum performance, reliability, and safety.

References

  • A Comparative Guide to Chromogenic Substrates for Horseradish Peroxidase in Diagnostic Kits. (2025). Benchchem.
  • A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay.
  • HRP Substr
  • ELISA Enzyme Substr
  • ELISA Substrates: A Selection Guide. (2016). G-Biosciences.
  • ELISA Substrates: A Complete Selection Guide. (2021).
  • Choosing the Right Substrates and STOP Solutions. (2025).
  • What is the ideal substrate for your ELISA analyses?. (2022). Interchim – Blog.
  • ELISA Substr
  • Comparison of ABTS, TMB, and OPD Peroxidase Substr
  • Competitive ELISA Performance Characteristics and Valid
  • What is the best substrate for HRP-conjugates in ELISA?. (2014).
  • How High-Sensitivity TMB changes ELISA outcomes?. (2025). deNOVO Biolabs.

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Comparative

A Comparative Guide to the Analytical Validation of 2,5-diaminoindan Dihydrochloride: FTIR, HPLC, and NMR

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analytical validation of 2,5-diaminoindan dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and scientifically sound approach to validation.

Introduction: The Analytical Imperative for 2,5-diaminoindan Dihydrochloride

2,5-diaminoindan dihydrochloride is a crucial building block in medicinal chemistry and materials science. Its purity, identity, and stability are paramount to the quality and safety of any final product. Consequently, the analytical methods used to characterize this compound must be rigorously validated to demonstrate they are fit for their intended purpose. This process is not merely a regulatory hurdle but the foundation of reliable and reproducible science.

This guide will dissect the validation of three core analytical techniques, each providing a unique and complementary piece of the analytical puzzle. We will explore FTIR for rapid and specific identification, HPLC for precise purity determination and impurity quantification, and NMR for unambiguous structural confirmation. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]

FTIR Spectroscopy: The First Line of Identification

FTIR spectroscopy is an invaluable tool for the qualitative identification of pharmaceutical substances.[4] It is rapid, non-destructive, and provides a highly specific molecular "fingerprint." For a molecule like 2,5-diaminoindan dihydrochloride, the FTIR spectrum reveals characteristic vibrations of its key functional groups: the aromatic ring, aliphatic C-H bonds, and, critically, the protonated amine groups (-NH₃⁺) resulting from the dihydrochloride salt form.

The primary validation characteristic for an FTIR identification method is Specificity .[5] This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or related substances.

Experimental Protocol: FTIR Validation (Attenuated Total Reflectance - ATR)

The choice of Attenuated Total Reflectance (ATR) over traditional KBr pellets is a deliberate one. ATR requires minimal sample preparation, reducing variability between operators and eliminating the potential for sample alteration from the high pressure used in pellet pressing.[4]

Objective: To validate the specificity of an FTIR-ATR method for the identification of 2,5-diaminoindan dihydrochloride.

Methodology:

  • Instrument Qualification: Before validation, ensure the FTIR spectrometer is qualified according to pharmacopoeial standards (e.g., USP <854>, EP 2.2.24).[6][7] This involves verifying wavenumber accuracy and resolution using a certified polystyrene standard.

  • Reference Standard Analysis:

    • Place a small amount (typically a few milligrams) of certified 2,5-diaminoindan dihydrochloride reference standard directly onto the ATR crystal.

    • Apply consistent pressure using the built-in clamp to ensure intimate contact between the sample and the crystal.

    • Acquire the spectrum over the range of 4000-650 cm⁻¹, co-adding at least 16 scans at a resolution of 4 cm⁻¹.

    • Save this spectrum as the official reference standard.

  • Test Sample Analysis:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.

    • Analyze the test sample of 2,5-diaminoindan dihydrochloride using the exact same parameters as the reference standard.

  • Specificity Confirmation (Interference Check):

    • If available, analyze known potential impurities or structurally similar compounds (e.g., other diaminoindan isomers or the free base form).

    • The spectra of these related substances must show significant differences from the reference standard spectrum, particularly in the fingerprint region (1500-650 cm⁻¹).

  • Acceptance Criteria: The positions of the major absorption bands in the spectrum of the test sample must correspond to those in the spectrum of the reference standard within a predefined tolerance (e.g., ±2 cm⁻¹). The relative intensities of the bands should also be comparable. The method is specific if no interference from related substances is observed.

Comparative Analytical Techniques

While FTIR confirms identity, it falls short in providing quantitative information about purity. For this, we turn to chromatographic and spectroscopic techniques that offer superior resolution and quantitation capabilities.

High-Performance Liquid Chromatography (HPLC/UPLC): The Standard for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the purity and assay of active pharmaceutical ingredients (APIs).[8] It separates the main compound from process-related impurities and degradation products, allowing for their accurate quantification.

Causality in Method Design: For a polar, ionizable compound like 2,5-diaminoindan dihydrochloride, a C18 column is used to provide a nonpolar stationary phase. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer (e.g., phosphate or formate) to control pH and ensure consistent ionization of the amine groups, leading to reproducible retention times. UV detection is ideal due to the chromophoric nature of the aromatic ring.

Objective: To determine the purity of 2,5-diaminoindan dihydrochloride and quantify related impurities.

Instrumentation & Conditions:

  • System: HPLC or UPLC with UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B is typically used to elute both the main peak and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

Validation Parameters (per ICH Q2(R1)): [5][9]

  • Specificity: Demonstrated by separating the main peak from known impurities and showing peak purity using a Diode Array Detector (DAD).

  • Linearity: Assessed by analyzing a series of solutions across a range of concentrations (e.g., 50-150% of the target concentration) and confirming a linear relationship (R² > 0.999) between concentration and peak area.

  • Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability: Assessed by multiple injections of the same sample.

    • Intermediate Precision: Assessed by different analysts on different days and/or different instruments. Results are reported as Relative Standard Deviation (%RSD).

  • Limit of Quantitation (LOQ) & Detection (LOD): The lowest concentrations of the analyte that can be reliably quantified and detected, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides the most definitive structural information, making it indispensable for the absolute confirmation of a new chemical entity. While not typically used for routine quality control due to cost and complexity, it is essential during development and for reference standard characterization. ¹H NMR provides information on the number of different types of protons, their connectivity, and their chemical environment.

Causality in Method Design: A deuterated polar aprotic solvent like DMSO-d₆ is chosen because it readily dissolves the dihydrochloride salt and has exchangeable proton signals that do not interfere significantly with the analyte's signals.[10][11]

Objective: To unambiguously confirm the chemical structure of 2,5-diaminoindan dihydrochloride.

Instrumentation & Conditions:

  • System: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Analysis: Acquire a standard ¹H NMR spectrum. Key parameters to observe include:

    • Chemical Shift (δ): The position of the signals, which indicates the electronic environment of the protons (e.g., aromatic vs. aliphatic).

    • Integration: The area under the peaks, which is proportional to the number of protons giving rise to the signal.

    • Multiplicity (Splitting): The splitting of signals into doublets, triplets, etc., which reveals the number of protons on adjacent atoms.

  • Acceptance Criteria: The observed chemical shifts, integrations, and splitting patterns must be fully consistent with the proposed structure of 2,5-diaminoindan dihydrochloride.

Performance Comparison Summary

The choice of analytical technique is driven by the specific question being asked. The table below summarizes the performance of each method for the validation of 2,5-diaminoindan dihydrochloride.

Parameter FTIR Spectroscopy HPLC/UPLC NMR Spectroscopy
Primary Application Identity ConfirmationPurity, Impurity Quantification, AssayUnambiguous Structure Elucidation
Specificity High (for identity)High (for separation)Absolute (for structure)
Quantitative Ability Very Limited / Non-routineExcellentExcellent (qNMR), but complex
Sensitivity (LOD/LOQ) Poor (mg range)Excellent (ng to pg range)Moderate (µg to mg range)
Precision N/A for identificationExcellent (%RSD < 2%)Good, but requires careful setup
Accuracy N/A for identificationExcellent (typically 98-102% recovery)Excellent, but requires internal standard
Analysis Speed Very Fast (~1-2 minutes/sample)Moderate (~15-30 minutes/sample)Slow (~5-60 minutes/sample)
Cost per Sample LowModerateHigh
Key Strength Speed and simplicity for identity verification.Robustness and reliability for quality control.Definitive structural information.
Key Limitation Not quantitative for purity.Cannot provide absolute structural proof.High cost, lower throughput.

Integrated Analytical Validation Workflow

No single technique is sufficient for full validation. A logical, integrated workflow leverages the strengths of each method at the appropriate stage of the drug development process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Quality Control (QC) substance New Batch of 2,5-diaminoindan dihydrochloride nmr Structural Confirmation (¹H, ¹³C NMR) substance->nmr Is the structure correct? method_val Method Validation (ICH Q2 R1) nmr->method_val ftir FTIR Identification Method (Specificity) method_val->ftir hplc HPLC Purity/Assay Method (Accuracy, Precision, Linearity, etc.) method_val->hplc qc Incoming Raw Material QC method_val->qc ftir_qc FTIR Identity Check qc->ftir_qc hplc_qc HPLC Purity & Assay qc->hplc_qc release Material Release for Manufacturing ftir_qc->release hplc_qc->release

Caption: Integrated workflow for analytical validation and quality control.

Conclusion

The validation of analytical methods for a compound like 2,5-diaminoindan dihydrochloride requires a multi-faceted approach. FTIR, HPLC, and NMR are not competing techniques but rather complementary tools that, when used together, provide a complete and trustworthy analytical picture.

  • FTIR Spectroscopy serves as the rapid, specific gatekeeper for identity confirmation, ideal for incoming material checks.

  • HPLC/UPLC is the quantitative powerhouse, providing the high-quality data on purity and impurities required for batch release and stability studies.

  • NMR Spectroscopy is the ultimate arbiter of molecular structure, providing the foundational, unambiguous evidence upon which all other analyses are built.

By understanding the distinct role and causality behind the validation of each technique, researchers and drug development professionals can build a robust, compliant, and scientifically sound analytical control strategy.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC. Separation of 2,5-Diaminotoluene sulfate on Newcrom R1 HPLC column. [Link]

  • Patsnap. How to Validate FTIR Results With Reference Samples. [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. [Link]

  • ACS Publications. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Shimadzu. Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. [Link]

  • Agilent. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. [Link]

  • Scribd. FTIR Validation and Calibration Overview. [Link]

  • Pharmaceutical Technology. FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • ResearchGate. ¹H NMR spectra of diamines 3 and 4 in DMSO-d₆. [Link]

  • ResearchGate. NMR spectra of the DA monomer in DMSO-d₆. [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • ResearchGate. A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. [Link]

  • ResearchGate. How can I separate HCl from amine hydrogenchloride solution by electrolysis? [Link]

  • MDPI. ¹⁷O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. [Link]

  • Dovepress. Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba L. [Link]

  • PubChem. 2,5-Diaminohydroquinone dihydrochloride. [Link]

  • De Gruyter. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

  • Royal Society of Chemistry. Advances in nano- and microscale NMR spectroscopy using diamond quantum sensors. [Link]

  • NPTEL. ¹³C NMR spectroscopy. [Link]

  • National Center for Biotechnology Information. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • RASĀYAN Journal of Chemistry. DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. [Link]

  • Shimadzu. Identification Testing of Health Food Ingredients Using FTIR: Support for GMP. [Link]

  • Impact Factor. Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. [Link]

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Validation

A Comparative Guide to Validating the Chiral Separation of 2,5-Diaminoindan Dihydrochloride Enantiomers

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial pursuit; it is a fundamental determinant of therapeutic efficacy and safety. The compound 2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial pursuit; it is a fundamental determinant of therapeutic efficacy and safety. The compound 2,5-diaminoindan, a chiral diamine, presents a compelling case for robust enantioselective analysis. Its structural motifs are found in various pharmacologically active agents, where individual enantiomers can exhibit profoundly different biological activities. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the validation of 2,5-diaminoindan dihydrochloride enantiomeric separation. The methodologies presented are robust starting points, grounded in established principles of chiral recognition, and are designed to be self-validating through systematic evaluation.

The Imperative of Chiral Purity for Diaminoindanes

The indane scaffold is a privileged structure in medicinal chemistry. When substituted with chiral centers, as in 2,5-diaminoindan, the resulting enantiomers can interact differently with chiral biological targets like enzymes and receptors. This necessitates the development of precise and reliable analytical methods to quantify the enantiomeric excess (%ee) and ensure the stereochemical integrity of the active pharmaceutical ingredient (API). The dihydrochloride salt form of 2,5-diaminoindan is often used to improve solubility and stability, which must be considered during method development, particularly concerning mobile phase pH and its effect on the ionization state of the two primary amine groups.

A Comparative Overview of Chiral Separation Techniques

The choice of an analytical technique for chiral separation is dictated by a balance of resolution, speed, sensitivity, and the physicochemical properties of the analyte. For a basic compound like 2,5-diaminoindan, several avenues for chiral recognition can be explored.

TechniquePrincipleTypical ThroughputResolutionKey Advantages
Chiral HPLC Differential partitioning between a mobile phase and a chiral stationary phase (CSP).MediumHighWide availability of CSPs, robust and well-established methods, versatile modes (NP, RP, Polar Organic).
Chiral SFC Partitioning between a supercritical fluid (CO₂) mobile phase and a CSP.HighHigh to Very HighFaster analysis, lower organic solvent consumption, often superior efficiency and resolution compared to HPLC.[1]
Chiral CE Differential migration in an electric field due to transient diastereomeric complex formation with a chiral selector in the background electrolyte.HighVery HighExtremely high efficiency, minimal sample and solvent consumption, ideal for polar and charged analytes.[2][3]

I. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for enantioselective analysis due to its versatility and the vast array of commercially available Chiral Stationary Phases (CSPs).[4][5] For a primary diamine like 2,5-diaminoindan, two classes of CSPs are particularly promising: crown ether-based and polysaccharide-based phases.

A. Crown Ether-Based CSPs: A Targeted Approach

Mechanism of Separation: Crown ether-based CSPs, such as those containing (+)-(18-Crown-6)-tetracarboxylic acid, are specifically designed for the separation of compounds with primary amines.[2][6][7] The chiral recognition mechanism involves the formation of an inclusion complex where the protonated primary ammonium group (R-NH₃⁺) of the analyte fits into the cavity of the crown ether.[7] The stability of this complex is influenced by steric and hydrogen bonding interactions between the analyte's stereocenter and the chiral barriers of the CSP, leading to differential retention of the enantiomers. Given that 2,5-diaminoindan has two primary amines, this type of CSP offers a highly specific interaction mechanism.

  • Column: ChiroSil® RCA(+) or Crownpak® CR-I(+) (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Perchloric acid solution (pH 1.0 - 2.0). The acidic mobile phase is crucial to ensure full protonation of the amine groups.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm or 265 nm

  • Sample Preparation: Dissolve 2,5-diaminoindan dihydrochloride in the mobile phase to a concentration of 0.5 mg/mL.

  • Injection Volume: 5 µL

Rationale for Choices:

  • The choice of a crown ether column is based on its proven selectivity for primary amines.[3][6]

  • A highly acidic mobile phase ensures the analyte is in its dicationic form, which is essential for the primary complexation mechanism with the crown ether.

B. Polysaccharide-Based CSPs: A Versatile Screening Approach

Mechanism of Separation: Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are the most widely used phases for chiral separations due to their broad applicability.[5][8] Chiral recognition is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[8] For basic compounds like 2,5-diaminoindan, the addition of a basic or acidic modifier to the mobile phase is often necessary to improve peak shape and influence selectivity.[9]

  • Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm or 265 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL

Rationale for Choices:

  • Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are complementary and widely successful for a broad range of compounds, making them excellent first choices for screening.[10]

  • The use of a basic additive like diethylamine (DEA) in a normal phase system is critical for basic analytes. It acts as a competing base, minimizing undesirable interactions with residual silanol groups on the silica support and improving peak symmetry.

II. Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[1] The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations without a loss of efficiency.

Mechanism of Separation: The separation mechanism in SFC is similar to normal phase HPLC, relying on interactions with the CSP. Polysaccharide-based CSPs are overwhelmingly the most common choice for chiral SFC.[11] The mobile phase consists of supercritical CO₂ and an alcohol co-solvent (modifier), often with a small amount of an additive to improve peak shape and selectivity for basic compounds.

  • Column: Chiralpak® IA, IB, or IC (immobilized polysaccharide-based columns are recommended for their enhanced solvent compatibility) (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ / Methanol with 0.1% Isopropylamine (Gradient from 5% to 40% Methanol over 5 minutes)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in Methanol to a concentration of 1 mg/mL.

  • Injection Volume: 2 µL

Rationale for Choices:

  • Immobilized polysaccharide columns offer greater robustness and allow for a wider range of solvents to be used during method development.[12]

  • Methanol is a common and effective co-solvent in SFC. Isopropylamine is an effective basic additive for improving the peak shape of amines.[5]

  • A gradient elution is employed for initial screening to ensure elution of the enantiomers within a reasonable time frame.

III. Capillary Electrophoresis (CE)

Chiral CE is an extremely high-efficiency technique that is well-suited for polar and ionizable compounds like 2,5-diaminoindan dihydrochloride.[2] It requires minimal sample and reagent volumes, aligning with green analytical chemistry principles.[4]

Mechanism of Separation: Separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities in the applied electric field, leading to their separation.[2] Cyclodextrins are the most commonly used chiral selectors in CE.

  • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Sample Introduction: Hydrodynamic injection at 50 mbar for 5 seconds

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.

Rationale for Choices:

  • A low pH BGE ensures the diamine is fully protonated and positively charged, allowing it to migrate towards the cathode.

  • Sulfated cyclodextrins are highly effective chiral selectors for a wide range of basic compounds, providing both chiral recognition and an opposing mobility to the analyte, which can enhance the separation window.

Method Validation: A Self-Validating System

A robust analytical method is not complete without thorough validation to ensure it is fit for its intended purpose. The validation of a chiral separation method should adhere to the principles outlined in the ICH Q2(R1) guidelines.[13]

Validation Workflow

ValidationWorkflow cluster_Dev Method Development & Optimization cluster_Val Method Validation (ICH Q2(R1)) cluster_App Routine Application Dev Initial Method Screening (HPLC, SFC, CE) Opt Parameter Optimization (Mobile Phase, Temp, etc.) Dev->Opt Select best candidate Spec Specificity (Peak Purity, Resolution > 2) Opt->Spec Lin Linearity & Range (Undesired Enantiomer) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Rob Robustness (Small Variations) LODQ->Rob SST System Suitability Testing (SST) (Resolution, Tailing Factor) Rob->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for Chiral Method Development and Validation.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this is primarily demonstrated by the baseline resolution of the two enantiomers (Resolution (Rs) > 2.0).

  • Linearity: A linear relationship between the concentration of the undesired enantiomer and the analytical response. This should be assessed over a range from the reporting limit to at least 120% of the specification limit.

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking the main enantiomer with known amounts of the undesired enantiomer.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

The selection of the optimal technique for the chiral separation of 2,5-diaminoindan dihydrochloride will depend on the specific requirements of the laboratory, including available instrumentation, desired throughput, and sensitivity needs.

  • For broad applicability and robustness, Chiral HPLC with polysaccharide-based columns is a highly recommended starting point due to the extensive literature and success rates for a wide variety of compounds.

  • For high-throughput screening and greener analysis, Chiral SFC is the superior choice, often providing faster and more efficient separations than HPLC.

  • For applications requiring the highest efficiency and for analysis of very small sample quantities, Chiral CE offers unparalleled performance, particularly for a polar, charged molecule like 2,5-diaminoindan.

The provided protocols serve as robust, scientifically-grounded starting points. It is imperative that these methods undergo systematic optimization and full validation according to ICH guidelines to ensure their suitability for routine quality control and regulatory submissions.

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